molecular formula C8H14O5 B1220296 Diethyl malate CAS No. 7554-12-3

Diethyl malate

Numéro de catalogue: B1220296
Numéro CAS: 7554-12-3
Poids moléculaire: 190.19 g/mol
Clé InChI: VKNUORWMCINMRB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Diethyl malate is a malate ester obtained by the formal condensation of the two carboxy groups of malic acid with two molecules of ethanol respectively. It has a role as a metabolite.
Hydroxyl diethyl succinate, also known as this compound or diethyl hydroxybutanedioate, belongs to the class of organic compounds known as beta hydroxy acids and derivatives. Beta hydroxy acids and derivatives are compounds containing a carboxylic acid substituted with a hydroxyl group on the C3 carbon atom. Hydroxyl diethyl succinate is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, hydroxyl diethyl succinate is primarily located in the cytoplasm. Hydroxyl diethyl succinate exists in all eukaryotes, ranging from yeast to humans.

Propriétés

IUPAC Name

diethyl 2-hydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O5/c1-3-12-7(10)5-6(9)8(11)13-4-2/h6,9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNUORWMCINMRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048081
Record name Diethyl malate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid; mild, winey-fruity odour with pleasant herbaceous undertone
Record name Diethyl malate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/166/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

soluble in water; miscible in alcohol and oil
Record name Diethyl malate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/166/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.120-1.128
Record name Diethyl malate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/166/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

7554-12-3, 626-11-9, 7554-28-1
Record name Diethyl malate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7554-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl malate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007554123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid, 2-hydroxy-, 1,4-diethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diethyl malate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl (±)-malate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.937
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Diethyl malate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.586
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIETHYL MALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59W97T99HI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Diethyl L-malate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040220
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to Diethyl Malate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethyl malate is an organic compound classified as a malate ester, resulting from the formal condensation of the two carboxyl groups of malic acid with two molecules of ethanol.[1][2] It is a colorless liquid with a mild, winey-fruity odor and a pleasant herbaceous undertone.[1][2] This compound and its isomers, particularly diethyl maleate, are utilized in various industrial and research applications. Diethyl maleate, for instance, is a common dienophile in Diels-Alder reactions and is used in the synthesis of polyaspartic coatings and the pesticide Malathion.[3][4] In biomedical research, it serves as a chemical depletor of glutathione (GSH), making it a valuable tool for studying oxidative stress.[5][6] This guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental protocols for this compound.

Chemical Structure

The structural identity of this compound is defined by its IUPAC name, diethyl 2-hydroxybutanedioate, and various chemical identifiers.[2] The presence of a hydroxyl group and two ethyl ester functionalities are key features of its molecular architecture.

IdentifierValue
IUPAC Name diethyl 2-hydroxybutanedioate[2]
Molecular Formula C₈H₁₄O₅[2]
Molecular Weight 190.19 g/mol [2]
CAS Number 7554-12-3[1]
SMILES CCOC(=O)C(C(OCC)=O)O
InChI Key YSAVZVORKRDODB-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various experimental and industrial settings.

PropertyValueReference(s)
Appearance Colorless liquid[2]
Odor Mild, winey-fruity with a pleasant herbaceous undertone[1][2]
Boiling Point 122-124 °C at 12 mm Hg[1]
Density 1.128 g/mL at 25 °C[1]
Solubility Soluble in water; miscible in alcohol and oil[2]
Storage Temperature Room Temperature, sealed in dry conditions[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds. Below is a summary of the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR
Assignment Chemical Shift (δ) ppm
-CH₃~1.25 (t)
-O-CH₂-~4.20 (q)
-CH(OH)-~4.50 (dd)
-CH₂-~2.75 (d)
¹³C NMR
Assignment Chemical Shift (δ) ppm
-CH₃~14
-O-CH₂-~61
-CH(OH)-~67
-CH₂-~40
C=O~170, ~173
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
~3500 (broad)O-H stretch
~2980C-H stretch
~1735C=O stretch (ester)
~1200C-O stretch

Reactivity and Applications

This compound's reactivity is primarily centered around its hydroxyl and ester functional groups. It can undergo reactions typical of alcohols and esters, such as oxidation, acylation, and hydrolysis.

In contrast, its geometric isomer, diethyl maleate, is known for its reactivity as a dienophile in Diels-Alder cycloaddition reactions and as a Michael acceptor in conjugate additions.[3][7] This reactivity is due to the electron-withdrawing nature of the two ester groups, which polarizes the carbon-carbon double bond.

A significant application of diethyl maleate in biomedical research is its role as a glutathione (GSH) depleting agent.[6] It reacts with GSH in a reaction catalyzed by glutathione S-transferases, effectively reducing intracellular GSH levels.[6] This property makes it a valuable tool for inducing and studying oxidative stress in cellular and animal models.[5]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of malic acid with ethanol in the presence of an acid catalyst.

Procedure:

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine malic acid, a molar excess of absolute ethanol, and an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). A water entrainer such as toluene can also be added.

  • Reaction: Heat the mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Continue the reaction until no more water is collected, indicating the completion of the esterification.

  • Work-up: Cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the this compound into an organic solvent like diethyl ether. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate). Remove the solvent via rotary evaporation and purify the crude product by vacuum distillation.[8]

Glutathione Depletion in Cultured Cells using Diethyl Maleate

This protocol provides a general guideline for depleting intracellular glutathione in a cell culture model.

Procedure:

  • Cell Culture: Grow the desired cell line (e.g., HepG2) in the appropriate medium until they reach 70-80% confluency.[5]

  • DEM Preparation: Prepare a stock solution of diethyl maleate in a suitable solvent like DMSO. Dilute this stock solution in the cell culture medium to achieve the desired final concentrations (e.g., 0.1-1 mM).[5]

  • Cell Treatment: Remove the existing culture medium and replace it with the medium containing diethyl maleate.[5]

  • Incubation: Incubate the cells for a specific period (e.g., 1-4 hours) to allow for GSH depletion.[5]

  • Downstream Analysis: Following incubation, the cells can be harvested and lysed for subsequent analysis, such as measuring the remaining GSH levels or assessing markers of oxidative stress.

Quantification of Glutathione using Ellman's Reagent

This colorimetric assay is a standard method for measuring total glutathione levels.

Procedure:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 0.1 M sodium phosphate buffer containing 1 mM EDTA, pH 7.5.[5]

    • Ellman's Reagent (DTNB): Prepare a stock solution of 5,5'-dithiobis(2-nitrobenzoic acid) in the assay buffer.[5]

    • Glutathione Reductase: Prepare a solution of glutathione reductase in the assay buffer.[5]

    • NADPH: Prepare a solution of NADPH in the assay buffer.[5]

  • Standard Curve: Prepare a series of known GSH concentrations in the assay buffer to generate a standard curve.[5]

  • Assay Procedure: In a 96-well plate, add the cell lysate or GSH standards. Add the assay buffer, Ellman's reagent, and glutathione reductase to each well.[5]

  • Measurement: Initiate the reaction by adding NADPH and immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the glutathione concentration.[5]

Mandatory Visualizations

Caption: Chemical structure of this compound.

G Workflow for Laboratory Synthesis of this compound A Reactant Setup (Malic Acid, Ethanol, Catalyst) B Azeotropic Distillation (Reflux with Dean-Stark Trap) A->B C Reaction Monitoring (Collection of Water) B->C D Work-up (Neutralization and Extraction) C->D E Purification (Vacuum Distillation) D->E F Pure this compound E->F

Caption: Workflow for the synthesis of this compound.

G Workflow for Studying Oxidative Stress using Diethyl Maleate cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis A 1. Culture Cells (e.g., HepG2) B 2. Prepare Diethyl Maleate (DEM) (Various Concentrations) A->B C 3. Treat Cells with DEM (Induce GSH Depletion) B->C D 4. Harvest and Lyse Cells C->D E 5. Measure GSH Levels (e.g., Ellman's Assay) D->E F 6. Assess Oxidative Stress Markers (e.g., ROS levels) D->F

Caption: Cell-based assay workflow using diethyl maleate.

References

An In-depth Technical Guide to the Physical Properties of Diethyl Malate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the key physical properties of diethyl malate, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require precise data and methodologies for handling this compound.

Physicochemical Properties of this compound

This compound, also known as diethyl 2-hydroxybutanedioate, is an ester of malic acid. Understanding its physical properties is crucial for its application in organic synthesis and as a research chemical. The boiling point and density are fundamental parameters for purification, reaction setup, and dosage calculations.

The boiling point and density of this compound have been reported across various sources. These values can vary slightly based on experimental conditions, particularly pressure for the boiling point and temperature for density. A summary of these reported values is presented below for easy comparison.

Physical PropertyValueConditions
Boiling Point 254.00 °C@ 760.00 mm Hg
122-124 °C@ 12 mmHg
91.00 to 92.00 °C@ 1.00 mm Hg
Density 1.128 g/mL@ 25 °C
1.120 to 1.128@ 25.00 °C

Experimental Protocols for Determination of Physical Properties

Accurate determination of physical properties is essential for the reliable use of chemical compounds. The following sections detail the standard experimental methodologies for measuring the boiling point of a liquid organic compound like this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. It is a critical indicator of purity.

2.1.1. Distillation Method

This method is suitable when a relatively larger volume of the liquid is available and purification is also desired.

  • Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm leading to the condenser.

  • Procedure:

    • Place the this compound sample (at least 5 mL) into the distillation flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

    • Begin heating the flask gently.

    • As the liquid boils, the vapor will rise and pass into the condenser.

    • The temperature reading on the thermometer will stabilize as the vapor continuously bathes the thermometer bulb.

    • Record the constant temperature at which the liquid is distilling. This stable temperature is the boiling point of the liquid at the recorded atmospheric pressure.

2.1.2. Thiele Tube Method

This micro-method is ideal when only a small amount of the substance is available.

  • Apparatus Setup:

    • Attach a small test tube containing about 0.5 mL of this compound to a thermometer using a rubber band.

    • Invert a capillary tube (sealed at one end) and place it inside the small test tube with the open end submerged in the liquid.

    • Place this assembly into a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil).

  • Procedure:

    • Gently heat the side arm of the Thiele tube. The oil will circulate, ensuring uniform heating.

    • As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

    • Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube as the this compound boils and its vapor fills the capillary.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and stop. The moment the liquid begins to be drawn up into the capillary tube, the temperature is recorded. This is the boiling point, as the external pressure equals the vapor pressure inside the capillary.[1]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the boiling point of a liquid using the Thiele tube method.

BoilingPointDetermination cluster_setup Apparatus Setup cluster_heating Heating Phase cluster_cooling Cooling & Measurement Phase A Sample Preparation: Fill small tube with this compound B Insert inverted capillary tube A->B C Attach sample tube to thermometer B->C D Place assembly in Thiele tube C->D E Gently heat Thiele tube D->E Begin Heating F Observe slow stream of air bubbles E->F G Observe rapid stream of vapor bubbles (at boiling point) F->G H Remove heat source G->H Begin Cooling I Bubbling stops H->I J Liquid enters capillary tube I->J K Record temperature (Boiling Point) J->K

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

References

Spectroscopic Profile of Diethyl Malate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for diethyl malate (CAS: 7554-12-3), a valuable chiral building block in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and quality control in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~4.45dd6.3, 4.5-CH(OH)-
~4.20q7.1-OCH₂CH₃
~4.15q7.1-OCH₂CH₃
~2.80dd16.2, 4.5-CH₂- (diastereotopic)
~2.70dd16.2, 6.3-CH₂- (diastereotopic)
~1.28t7.1-OCH₂CH₃
~1.25t7.1-OCH₂CH₃

Solvent: CDCl₃. Instrument: Varian A-60D. Data sourced from SpectraBase.

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~173.5C=O
~170.5C=O
~67.5-CH(OH)-
~61.5-OCH₂CH₃
~61.0-OCH₂CH₃
~38.0-CH₂-
~14.0-OCH₂CH₃

Solvent: CDCl₃. Data sourced from SpectraBase for Diethyl-L-malate.[1]

Table 3: Key IR Absorption Frequencies
Absorption Frequency (cm⁻¹)IntensityAssignment
~3500BroadO-H stretch (hydroxyl)
~2980StrongC-H stretch (aliphatic)
~1735StrongC=O stretch (ester)
~1200, ~1180StrongC-O stretch (ester)

Note: Data is inferred from typical values for similar functional groups as a specific experimental spectrum for this compound was not available in the initial search.

Table 4: Mass Spectrometry Data (Electron Ionization)
m/zInterpretation
190[M]⁺ (Molecular Ion)
117[M - CO₂Et]⁺ or [M - OCH₂CH₃ - CO]⁺
89[M - CO₂Et - C₂H₄]⁺
71[M - OCH₂CH₃ - CO - C₂H₄]⁺
43[CH₃CO]⁺
29[C₂H₅]⁺

Data corresponds to GC-MS analysis of this compound.[2]

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh approximately 10-25 mg of this compound into a clean, dry vial. For ¹³C NMR, a higher concentration (50-100 mg) is recommended to obtain a good signal-to-noise ratio in a reasonable time.[3][4]

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).

  • Gently swirl the vial to ensure the sample is completely dissolved and the solution is homogeneous.

  • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[5] Ensure the solution is free of any solid particles by filtering it through a small plug of glass wool in the pipette if necessary.[3]

  • The final sample height in the NMR tube should be approximately 4-5 cm.[5]

Data Acquisition:

  • Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shim the magnetic field to optimize its homogeneity, aiming for sharp and symmetrical peaks.

  • Acquire the ¹H NMR spectrum, typically setting the spectral width to cover a range of 0-12 ppm. For a standard ¹H experiment, a sufficient signal-to-noise ratio is often achieved with a small number of scans.

  • For the ¹³C NMR spectrum, acquire the data with proton decoupling. A larger number of scans will be necessary compared to the ¹H spectrum to achieve an adequate signal-to-noise ratio.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Neat Liquid Film):

  • Place one to two drops of this compound directly onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Carefully place a second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates. Avoid applying excessive pressure to prevent damage to the plates.

Data Acquisition:

  • Place the assembled salt plates into the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the empty beam path to subtract atmospheric and instrumental interferences.

  • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Process the spectrum to display transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Preparation (for GC-MS with Electron Ionization):

  • Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate. A typical concentration is around 1 mg/mL.

  • Further dilute this stock solution to a final concentration of approximately 10 µg/mL.

  • Transfer the final solution to a 2 mL glass vial with a screw cap and a PTFE/silicone septum suitable for an autosampler.

Data Acquisition (GC-MS with Electron Ionization - EI):

  • The sample is injected into the gas chromatograph, where it is vaporized and separated from the solvent and any impurities on a capillary column.

  • The separated this compound elutes from the column and enters the ion source of the mass spectrometer.

  • In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate the chemical structure of this compound, a proposed mass spectrometry fragmentation pathway, and a general workflow for its spectroscopic analysis.

Diethyl_Malate_Structure Chemical Structure of this compound C1 O C2 CH3 C3 CH2 C3->C2 C4 O C4->C3 C5 C C5->C1 C5->C4 C6 CH2 C5->C6 C7 CH C6->C7 C8 OH C7->C8 C9 C C7->C9 C10 O C9->C10 C11 CH2 C9->C11 C12 CH3 C11->C12

Figure 1: Chemical Structure of this compound

Mass_Spec_Fragmentation Proposed Mass Spectrometry Fragmentation of this compound mol_ion [C₈H₁₄O₅]⁺˙ m/z = 190 (Molecular Ion) frag1 [C₅H₇O₄]⁺ m/z = 117 mol_ion->frag1 - CO₂Et frag4 [C₂H₅]⁺ m/z = 29 mol_ion->frag4 - C₆H₉O₅ frag5 [C₂H₃O]⁺ m/z = 43 mol_ion->frag5 - C₆H₉O₄ frag2 [C₄H₅O₂]⁺ m/z = 89 frag1->frag2 - C₂H₄ frag3 [C₃H₃O]⁺ m/z = 71 frag2->frag3 - H₂O

Figure 2: Proposed Mass Spec Fragmentation Pathway

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound start This compound Sample prep_nmr Sample Preparation for NMR (Dissolve in CDCl₃ with TMS) start->prep_nmr prep_ir Sample Preparation for IR (Neat Liquid Film) start->prep_ir prep_ms Sample Preparation for MS (Dilution in Volatile Solvent) start->prep_ms acq_nmr NMR Data Acquisition (¹H and ¹³C Spectra) prep_nmr->acq_nmr proc_nmr NMR Data Processing (FT, Phasing, Integration) acq_nmr->proc_nmr interp_nmr NMR Spectral Interpretation (Structure Confirmation) proc_nmr->interp_nmr report Comprehensive Spectroscopic Report interp_nmr->report acq_ir IR Data Acquisition (FT-IR Spectrum) prep_ir->acq_ir interp_ir IR Spectral Interpretation (Functional Group Analysis) acq_ir->interp_ir interp_ir->report acq_ms MS Data Acquisition (GC-MS with EI) prep_ms->acq_ms interp_ms MS Spectral Interpretation (Molecular Weight and Fragmentation) acq_ms->interp_ms interp_ms->report

Figure 3: Spectroscopic Analysis Workflow

References

Diethyl Malate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethyl malate, identified by the CAS number 7554-12-3 , is the diethyl ester of malic acid. It is a chiral molecule and can exist as D, L, and racemic isomers. This technical guide provides an in-depth overview of this compound, focusing on its chemical identity, physicochemical properties, synthesis, and applications, particularly for professionals in research and drug development.

Chemical Identity and Synonyms

The primary identifier for this compound is its CAS Registry Number. It is also known by several synonyms, which are crucial for comprehensive literature and database searches.

IdentifierValue
CAS Number 7554-12-3
IUPAC Name diethyl 2-hydroxybutanedioate
Synonyms Butanedioic acid, 2-hydroxy-, 1,4-diethyl ester; Diethyl 2-hydroxysuccinate; Diethyl DL-malate; Ethyl malate; Malic acid diethyl ester; Hydroxybutanedioic acid diethyl ester
Molecular Formula C₈H₁₄O₅
Molecular Weight 190.19 g/mol

Physicochemical Properties

A summary of the key quantitative physicochemical properties of this compound is presented below. These properties are essential for its handling, application in synthetic procedures, and for analytical purposes.

PropertyValueReference(s)
Appearance Colorless liquid[1]
Boiling Point 122-124 °C at 12 mmHg[2][3]
Density 1.128 g/mL at 25 °C[2][3]
Refractive Index 1.436 - 1.446 at 20 °C[4]
Flash Point 85 °C (185 °F)[2][4]
Specific Gravity 1.120 - 1.128 at 25 °C[4]
Organoleptic Profile Fruity, caramel, sweet[2]

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of malic acid with ethanol. For the synthesis of specific stereoisomers, chiral starting materials are required.

Experimental Protocol: Preparation of D-(+)-Diethyl Malate from L-(+)-Diethyl Tartrate

The following protocol describes a method for the synthesis of D-(+)-diethyl malate.

Reagents:

  • L-(+)-diethyl tartrate (100 mmol)

  • Thionyl chloride (110 mmol)

  • Dimethylformamide (DMF) (10 drops)

  • Acetone (100 mL)

  • Lithium bromide (LiBr) (200 mmol)

  • Zinc (250 mmol)

  • Water

Procedure:

  • Add thionyl chloride dropwise to L-(+)-diethyl tartrate, followed by the addition of DMF.

  • Slowly heat the solution to approximately 50 °C and stir. The evolving HCl gas should be swept away with nitrogen and trapped with a NaOH solution.

  • After one hour, cool the solution and add acetone.

  • Cool the solution to approximately 0 °C and add LiBr in portions. The temperature may rise to about 10 °C during the addition.

  • Reflux the resulting mixture at 45-50 °C for 7 hours.

  • Add zinc, followed by 0.5 mL of water, and stir the mixture at the same temperature for 2 hours.

  • Work up the reaction and distill the crude product to obtain the title compound.

Applications in Drug Development

This compound serves as a reagent in the synthesis of more complex molecules, including potential therapeutic agents.

Intermediate in the Synthesis of Anti-Ischemic Agents

Diethyl DL-Malate is used as a reagent in the synthesis of dicarboxylic nitroxyalkylamides and nitroxyalkylimides, which have been investigated as potential anti-ischemic agents.[3] The mechanism of action for many anti-ischemic drugs involves modulating myocardial energy metabolism or ion channel function to protect the heart from damage during periods of reduced blood flow.[5][6]

Below is a conceptual workflow illustrating the role of this compound as a synthetic intermediate.

G A This compound B Synthetic Modifications (e.g., amidation, imidization) A->B Reagent C Dicarboxylic Nitroxyalkylamides/ Nitroxyalkylimides B->C Product D Preclinical Studies (Evaluation of Anti-Ischemic Activity) C->D Candidate Compound

Caption: Synthetic pathway from this compound to potential anti-ischemic agents.

Biological Activity and Signaling Pathways

It is important to distinguish this compound from the structurally similar but functionally distinct compound, diethyl maleate (CAS 141-05-9). Diethyl maleate is a well-known electrophile that depletes intracellular glutathione and is widely used in research to induce oxidative stress and study related signaling pathways, such as the MAPK and Nrf2 pathways.

In contrast, based on currently available scientific literature, there is a notable lack of information regarding the direct biological activity or involvement in specific signaling pathways for This compound (CAS 7554-12-3) . Its primary role in a biomedical context appears to be as a synthetic building block. Researchers should exercise caution and not extrapolate the known biological effects of diethyl maleate to this compound.

Conclusion

This compound is a valuable chemical compound with applications in the flavor and fragrance industry, and more importantly for the target audience, as a synthetic intermediate in the development of potential pharmaceutical agents. This guide provides a summary of its key technical data. While its role as a synthetic precursor is established, further research is needed to elucidate any direct biological activities or involvement in cellular signaling pathways.

References

An In-depth Technical Guide to the Acidity and pKa of Diethyl Malonate's α-Hydrogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the acidity of the α-hydrogens in diethyl malate, a critical parameter in organic synthesis and drug development. This document outlines the underlying chemical principles, presents quantitative data, and provides detailed experimental protocols for the determination of its pKa value.

Introduction: The Significance of α-Hydrogen Acidity

Diethyl malonate is a prominent reagent in organic chemistry, largely due to the notable acidity of the protons on the methylene carbon situated between the two carbonyl groups (the α-carbon). This enhanced acidity, with a pKa value of approximately 13 in water, facilitates the formation of a stabilized carbanion, the malonate enolate, under relatively mild basic conditions.[1] The resulting nucleophilic enolate serves as a versatile intermediate for introducing alkyl, acyl, and other functional groups, most famously in the malonic ester synthesis. A thorough understanding of the factors governing this acidity and the precise pKa value is paramount for reaction optimization, predicting reaction outcomes, and designing novel synthetic pathways in drug discovery and development.

The Chemical Basis of Acidity

The heightened acidity of the α-hydrogens in diethyl malonate is a direct consequence of the electronic stabilization of its conjugate base, the enolate. This stabilization arises from two primary factors:

  • Inductive Effect: The two adjacent electron-withdrawing ester groups pull electron density away from the α-carbon, polarizing the C-H bonds and making the α-hydrogens more susceptible to abstraction by a base.

  • Resonance Stabilization: Upon deprotonation, the resulting negative charge on the α-carbon is delocalized through resonance onto the oxygen atoms of both carbonyl groups. This distribution of the negative charge over multiple atoms significantly stabilizes the enolate ion, thereby increasing the acidity of the parent compound.

The enolate ion of diethyl malonate is a resonance hybrid of three contributing structures, with the major contributors placing the negative charge on the more electronegative oxygen atoms. This extensive delocalization is the principal reason for the compound's relatively low pKa value compared to esters with only one carbonyl group.

Caption: Deprotonation of diethyl malonate and resonance stabilization of the resulting enolate.

Quantitative Analysis of Acidity: pKa Values

The acidity of a compound is quantitatively expressed by its pKa value, where a lower pKa indicates a stronger acid. The pKa of the α-hydrogens in diethyl malonate is significantly lower than that of a simple ester, highlighting the electronic effect of the second carbonyl group.

Compound NameStructurepKa
Diethyl MalonateCH₂(COOEt)₂~13
Dimethyl MalonateCH₂(COOMe)₂~11.8 (Predicted)[2][3]
Ethyl AcetoacetateCH₃COCH₂COOEt~11
AcetylacetoneCH₃COCH₂COCH₃~9
Ethyl AcetateCH₃COOEt~25

Note: pKa values can vary slightly depending on the solvent and experimental conditions.

Experimental Determination of pKa

The pKa of diethyl malonate can be determined experimentally using several methods, with potentiometric titration and UV-Vis spectrophotometry being the most common.

Potentiometric Titration

This method involves titrating a solution of the compound with a strong base and monitoring the pH of the solution as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point.

G cluster_workflow Potentiometric Titration Workflow prep Prepare a standard solution of diethyl malonate in a suitable solvent (e.g., water or water/co-solvent mixture). calibrate Calibrate the pH meter using standard buffer solutions. prep->calibrate titrate Titrate the diethyl malonate solution with a standardized solution of a strong base (e.g., NaOH). calibrate->titrate record Record the pH at regular intervals of added base. titrate->record plot Plot the pH versus the volume of base added to generate a titration curve. record->plot determine Determine the equivalence point (the point of steepest slope). plot->determine calculate The pKa is the pH at half the equivalence point volume. determine->calculate

Caption: Experimental workflow for pKa determination by potentiometric titration.

Detailed Protocol for Potentiometric Titration:

  • Solution Preparation:

    • Prepare a 0.1 M solution of diethyl malonate in a suitable solvent. If the compound is not fully soluble in water, a co-solvent such as ethanol or DMSO may be used.

    • Prepare a standardized 0.1 M solution of sodium hydroxide (NaOH).

  • Calibration:

    • Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa of diethyl malonate.

  • Titration:

    • Place a known volume (e.g., 25 mL) of the diethyl malonate solution in a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode in the solution.

    • Add the NaOH solution in small, known increments (e.g., 0.1 mL) from a burette.

    • After each addition, allow the pH reading to stabilize before recording the value.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to create a titration curve.

    • The equivalence point is the inflection point of the curve. This can be more accurately determined by plotting the first or second derivative of the titration curve.

    • The pKa is the pH at which half of the volume of NaOH required to reach the equivalence point has been added.

UV-Vis Spectrophotometry

This method is applicable if the protonated and deprotonated forms of the compound have different UV-Vis absorption spectra. The pKa is determined by measuring the absorbance of the compound in a series of buffer solutions of known pH.

Detailed Protocol for Spectrophotometric pKa Determination:

  • Solution Preparation:

    • Prepare a stock solution of diethyl malonate of known concentration.

    • Prepare a series of buffer solutions with a range of pH values around the expected pKa of diethyl malonate.

  • Spectral Analysis:

    • For each buffer solution, add a small, constant volume of the diethyl malonate stock solution.

    • Measure the UV-Vis absorption spectrum of each solution.

  • Data Analysis:

    • Identify a wavelength where the absorbance of the protonated and deprotonated forms of diethyl malonate differs significantly.

    • Plot the absorbance at this wavelength against the pH of the buffer solutions.

    • The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point of the curve.

Conclusion

The α-hydrogens of diethyl malonate exhibit significant acidity, with a pKa of approximately 13, due to the combined inductive and resonance effects of the two ester groups. This property is fundamental to its utility in organic synthesis. The pKa can be accurately determined through standard laboratory techniques such as potentiometric titration and UV-Vis spectrophotometry. A precise understanding and quantification of this acidity are essential for professionals in research and drug development for the predictable and efficient application of diethyl malonate and related compounds in the synthesis of complex molecules.

References

An In-depth Technical Guide to Key Reactions of Diethyl Malate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 16, 2025

Abstract

Diethyl malate, the diethyl ester of malic acid, is a versatile and economically significant building block in modern organic synthesis. Its unique structural features, particularly the presence of a reactive methylene group activated by two adjacent ester functionalities, and its stereochemical properties, make it a valuable precursor for a wide array of chemical transformations. This technical guide provides a comprehensive overview of the core reactions involving this compound, with a particular focus on its applications in the synthesis of complex molecules and pharmacologically active compounds. Key reactions, including alkylation, acylation, Michael additions, and Diels-Alder reactions, are discussed in detail. This document also delves into the role of this compound as a tool in biomedical research for studying cellular oxidative stress through glutathione depletion. Detailed experimental protocols, quantitative data, and visualizations of reaction mechanisms and signaling pathways are provided to serve as a practical resource for researchers in organic chemistry and drug development.

Introduction

This compound is a chiral molecule that exists as two enantiomers, (R)- and (S)-diethyl malate. The presence of a hydroxyl group and two ester functionalities provides multiple reaction sites, allowing for a diverse range of chemical modifications. Its utility in organic synthesis stems from its ability to serve as a nucleophile at the α-carbon, a dienophile in cycloaddition reactions, and a precursor to various chiral intermediates. This guide will explore the fundamental reactivity of this compound and its applications in constructing molecular frameworks relevant to the pharmaceutical and fine chemical industries.

Core Reactions and Mechanisms

Michael Addition Reactions

This compound can act as a Michael donor, where the enolate generated from the deprotonation of the α-carbon undergoes a conjugate addition to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for carbon-carbon bond formation.

Furthermore, diethyl maleate, an unsaturated analog, is an excellent Michael acceptor, readily reacting with a variety of nucleophiles.[1] The electron-withdrawing nature of the two ester groups renders the β-carbon electrophilic and susceptible to attack by soft nucleophiles such as enolates, amines, and thiols.[2]

Enantioselective Michael Addition: The asymmetric Michael addition of diethyl malonate to chalcones has been achieved with high enantioselectivity using chiral catalysts. For instance, a nickel-sparteine complex has been shown to be an efficient catalyst for this transformation, yielding the corresponding adducts in good yields (80-91%) and high enantiomeric excess (80-88% ee).[3] Cinchona alkaloid-derived bifunctional tertiary amine-thioureas have also been successfully employed as catalysts for this reaction.[4]

Diels-Alder Reactions

Diethyl maleate can function as a dienophile in Diels-Alder reactions, a [4+2] cycloaddition that forms a six-membered ring.[5][6] This reaction is a cornerstone of synthetic organic chemistry for the construction of cyclic systems with high stereocontrol. The electron-deficient nature of the double bond in diethyl maleate enhances its reactivity towards electron-rich dienes.[7] The reaction typically proceeds via a concerted mechanism, and the stereochemistry of the dienophile is retained in the product.[7][8]

Alkylation and Acylation

The active methylene protons of diethyl malonate can be readily abstracted by a base to form a stabilized enolate. This enolate is a potent nucleophile that can undergo alkylation with alkyl halides or acylation with acyl chlorides or anhydrides. These reactions are fundamental in malonic ester synthesis for the preparation of substituted carboxylic acids.

Synthesis of Polyaspartic Acid Esters

A significant industrial application of diethyl maleate is in the synthesis of polyaspartic acid esters. This involves a Michael addition of a primary diamine to two equivalents of diethyl maleate.[9][10] The resulting secondary diamine esters are versatile resins used in the formulation of high-performance coatings, sealants, and elastomers due to their favorable reaction kinetics with isocyanates.[11][12]

Quantitative Data on Key Reactions

The following tables summarize quantitative data for representative reactions involving this compound and its derivatives, providing a comparative overview of reaction conditions and outcomes.

Table 1: Enantioselective Michael Addition of Diethyl Malonate to Chalcones

CatalystSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (% ee)Reference
NiCl₂ / (-)-Sparteine (10 mol%)Toluene2559086[3]
Ni(acac)₂ / (-)-Sparteine (10 mol%)Toluene2558580[3]
Cinchona Alkaloid-derived ThioureaToluene2512up to 95up to 99[4]

Table 2: Diels-Alder Reaction of Diethyl Maleate with Dienes

DieneDienophileCatalystSolventTemperature (°C)Time (h)Yield (%)Endo/Exo RatioReference
CyclopentadieneDiethyl MaleateNoneToluene25-HighEndo favored[7]
FuranDiethyl MaleateZnCl₂ (0.1 eq)Dichloromethane2524-48Moderate-[7]

Experimental Protocols

General Procedure for Enantioselective Michael Addition of Diethyl Malonate to Chalcone using NiCl₂/(-)-Sparteine Catalyst
  • Catalyst Preparation: In a dry flask under a nitrogen atmosphere, add NiCl₂ (13 mg, 0.1 mmol, 10 mol%) and (-)-Sparteine (0.024 mL, 0.1 mmol, 10 mol%) to dry Toluene (5 mL). Stir the mixture at room temperature for 6 hours.

  • Reaction: To the prepared catalyst solution, add chalcone (1.0 mmol, 1.0 equivalent) portion-wise and stir for an additional 30 minutes.

  • Addition of Nucleophile: Slowly add a solution of diethyl malonate (1.2 mmol, 1.2 equivalents) in dry Toluene (2 mL) to the reaction mixture.

  • Monitoring and Work-up: Stir the reaction at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). Quench the reaction with 1 M HCl and extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Concentrate the organic phase under reduced pressure and purify the crude product by silica gel column chromatography.[13]

General Procedure for Diels-Alder Reaction of Diethyl Maleate with Cyclopentadiene
  • Preparation of Cyclopentadiene: Freshly distill cyclopentadiene from dicyclopentadiene by heating to induce a retro-Diels-Alder reaction. Collect the monomer at its boiling point (40-42 °C) in a receiver cooled in an ice bath. Use immediately.

  • Reaction: In a round-bottom flask, dissolve diethyl maleate (1.0 equivalent) in a minimal amount of toluene. Add the freshly distilled cyclopentadiene (1.1 equivalents).

  • Monitoring and Work-up: Stir the reaction mixture at room temperature. The reaction is typically exothermic. Monitor the progress by TLC. Upon completion, remove the solvent under reduced pressure.

  • Purification: The product can be purified by distillation or column chromatography if necessary.[7]

Synthesis of this compound
  • Reaction Setup: In a reaction vessel equipped with a water trap (Dean-Stark apparatus), reflux condenser, and thermometer, add maleic anhydride, absolute ethanol, an acid catalyst (e.g., acid zeolite), and a water entrainer (e.g., benzene or toluene).[14][15]

  • Reaction: Heat the mixture to reflux and collect the water evolved in the trap. Continue the reaction for 25-30 minutes after water evolution ceases.

  • Work-up: Stop heating and allow the mixture to cool to room temperature. Separate the aqueous layer. Wash the organic layer with water and then dry it.

  • Purification: Distill the crude product, collecting the fraction at 216-220 °C to obtain pure diethyl maleate.[14][15]

Role in Drug Development and Biomedical Research: Glutathione Depletion

Beyond its synthetic utility, diethyl maleate is a widely used tool in biomedical research to study oxidative stress. It acts as a glutathione (GSH) depleting agent.[13][16] The electrophilic double bond of diethyl maleate reacts with the nucleophilic thiol group of glutathione in a Michael addition reaction, a process often catalyzed by glutathione S-transferases (GSTs).[13][17] This conjugation reaction leads to a rapid decrease in the intracellular pool of reduced glutathione, a key antioxidant.[18]

The depletion of GSH disrupts the cellular redox balance, leading to an increase in reactive oxygen species (ROS) and a state of oxidative stress. This, in turn, can activate cellular stress response pathways, most notably the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[13][19] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Electrophiles like diethyl maleate can modify cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2.[13] In the nucleus, Nrf2 activates the transcription of a battery of antioxidant and cytoprotective genes.[16][19]

Visualizations

Signaling Pathway: this compound-Induced Nrf2 Activation

Solid_Phase_Polyaspartate_Synthesis cluster_synthesis Solid-Phase Synthesis Cycle Resin 1. Resin Swelling (e.g., in DMF) Linker_Attach 2. Linker Attachment (if necessary) Resin->Linker_Attach Amine_Load 3. Loading of Primary Diamine on Resin Linker_Attach->Amine_Load Wash1 4. Washing Step Amine_Load->Wash1 Michael_Add 5. Michael Addition with excess Diethyl Maleate Wash1->Michael_Add Wash2 6. Washing Step Michael_Add->Wash2 Capping 7. Capping of Unreacted Sites (Optional) Wash2->Capping Wash3 8. Washing Step Capping->Wash3 Cleavage 9. Cleavage from Resin (e.g., with TFA) Wash3->Cleavage Purification 10. Purification of Polyaspartic Acid Ester Cleavage->Purification

References

An In-depth Technical Guide on the Natural Occurrence of Diethyl Malate in Fruits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of diethyl malate in fruits, focusing on its biosynthesis, analytical methodologies for its detection and quantification, and a summary of its presence in various fruit species. This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemical composition of fruits and the potential applications of their constituent compounds.

Introduction

This compound (diethyl 2-hydroxybutanedioate) is the diethyl ester of malic acid. It is recognized for its pleasant, fruity, and apple-like aroma. While it is used as a flavoring agent in the food and fragrance industries, its natural occurrence in fruits is less documented compared to other volatile esters. Understanding the presence and formation of this compound in fruits is crucial for a complete characterization of fruit aroma profiles and for identifying potential natural sources of this compound. Malic acid, the precursor to this compound, is a major organic acid in many fruits, playing a significant role in their taste and metabolism.[1][2]

Biosynthesis of this compound in Fruits

The biosynthesis of this compound in fruits is a two-step process involving the synthesis of its precursor, L-malic acid, followed by an esterification reaction.

2.1. Biosynthesis of L-Malic Acid

L-malic acid is a key intermediate in plant metabolism, primarily synthesized via the tricarboxylic acid (TCA) cycle and the glyoxylate cycle. The main pathway for malate accumulation in the cytoplasm of fruit cells begins with the catabolism of sugars, such as glucose and fructose, which are translocated from the leaves.[3] Through glycolysis, these sugars are converted to phosphoenolpyruvate (PEP). PEP is then carboxylated by the enzyme phosphoenolpyruvate carboxylase (PEPC) to form oxaloacetate. Subsequently, oxaloacetate is reduced to L-malate by NAD-dependent malate dehydrogenase (MDH).[4]

Diagram: Simplified Biosynthesis Pathway of L-Malic Acid

Malic_Acid_Biosynthesis Sugars Sugars (Glucose, Fructose) Glycolysis Glycolysis Sugars->Glycolysis PEP Phosphoenolpyruvate (PEP) Glycolysis->PEP Oxaloacetate Oxaloacetate PEP->Oxaloacetate CO₂ PEPC PEPC PEPC->Oxaloacetate Malic_Acid L-Malic Acid Oxaloacetate->Malic_Acid NADH → NAD⁺ MDH MDH MDH->Malic_Acid

Caption: Simplified pathway of L-malic acid synthesis in the cytoplasm of fruit cells.

2.2. Esterification of L-Malic Acid

The final step in the formation of this compound is the esterification of L-malic acid with ethanol. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).[5][6][7] These enzymes play a crucial role in the biosynthesis of a wide range of volatile esters that contribute to the characteristic aroma of many fruits. The reaction involves the transfer of an acyl group from an acyl-CoA molecule to an alcohol. In the case of this compound, it is likely that malyl-CoA is first formed, which then reacts with two molecules of ethanol. However, direct enzymatic esterification of malic acid with ethanol is also possible. The availability of both L-malic acid and ethanol as substrates within the fruit tissue during ripening is a prerequisite for this reaction. Ethanol can be produced in small amounts in fruits as a product of fermentation under low oxygen conditions or as a component of general metabolism.

Natural Occurrence and Quantitative Data

While this compound is known to occur naturally in some fruits, comprehensive quantitative data across a wide range of fruit species is scarce in scientific literature. Its presence has been reported in grapes (Vitis vinifera), strawberries (Fragaria x ananassa), and pears (Pyrus spp.).[8][9] In wine, it can be a metabolic byproduct of yeast, such as Saccharomyces cerevisiae, and its concentration can be influenced by malolactic fermentation.[10]

The lack of extensive quantitative data suggests that this compound is likely a minor component of the volatile profile of most fruits. The tables below summarize the reported occurrences. Due to the limited availability of specific concentration values in the reviewed literature, a comprehensive quantitative table cannot be provided at this time.

Table 1: Reported Natural Occurrence of this compound in Fruits

FruitSpeciesReference
GrapesVitis vinifera[10]
StrawberryFragaria x ananassa
PearPyrus spp.[8][9]
RaspberryRubus idaeus[11][12][13][14][15]

Note: While the presence in raspberry is noted, specific quantification of this compound was not found in the cited literature which focused on the overall volatile profile.

Experimental Protocols for Analysis

The identification and quantification of this compound in fruits are typically performed using gas chromatography-mass spectrometry (GC-MS), often coupled with a prior extraction and concentration step.

4.1. Sample Preparation and Extraction

A common technique for extracting volatile and semi-volatile compounds like this compound from a fruit matrix is headspace solid-phase microextraction (HS-SPME). This method is solvent-free, sensitive, and relatively simple.

  • Homogenization: A known weight of fresh fruit tissue (e.g., 5 g) is homogenized, often in the presence of a salt solution (e.g., NaCl) to improve the release of volatile compounds.

  • Incubation: The homogenate is placed in a sealed headspace vial and incubated at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 30 minutes) to allow volatile compounds to equilibrate in the headspace.

  • Extraction: An SPME fiber coated with a suitable stationary phase (e.g., divinylbenzene/carboxen/polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the sample for a defined period (e.g., 30-60 minutes) to adsorb the volatile analytes.

4.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Following extraction, the SPME fiber is introduced into the heated injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed and transferred to the GC column.

  • Gas Chromatograph (GC):

    • Column: A capillary column with a suitable stationary phase (e.g., DB-WAX or HP-INNOWAX) is used for the separation of the volatile compounds.

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is applied to the oven to separate compounds based on their boiling points and interactions with the stationary phase. A typical program might start at 40°C, hold for a few minutes, and then ramp up to a final temperature of around 220-250°C.

  • Mass Spectrometer (MS):

    • Ionization: Electron ionization (EI) is commonly used, with a standard energy of 70 eV.

    • Detection: The mass spectrometer is operated in full scan mode to acquire mass spectra of the eluting compounds for identification. For quantification, selected ion monitoring (SIM) mode can be used for higher sensitivity and specificity.

    • Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and with entries in mass spectral libraries (e.g., NIST, Wiley).

    • Quantification: Quantification is typically achieved by using an internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) and creating a calibration curve with known concentrations of a this compound standard.

Diagram: General Experimental Workflow for this compound Analysis in Fruits

Experimental_Workflow cluster_gcms GC-MS System Fruit_Sample Fruit Sample Homogenization Homogenization (with NaCl solution) Fruit_Sample->Homogenization HS_Vial Sealed Headspace Vial Homogenization->HS_Vial Incubation Incubation (e.g., 40-60°C) HS_Vial->Incubation SPME Headspace SPME (e.g., DVB/CAR/PDMS fiber) Incubation->SPME GC_MS GC-MS Analysis SPME->GC_MS Desorption Thermal Desorption in GC Injector Separation Chromatographic Separation (Capillary Column) Desorption->Separation Detection Mass Spectrometry (EI, Full Scan/SIM) Separation->Detection Data_Analysis Data Analysis (Identification & Quantification) Detection->Data_Analysis

Caption: A generalized workflow for the analysis of this compound in fruit samples.

Conclusion

This compound is a naturally occurring ester in some fruits, likely contributing to their complex aroma profiles. Its biosynthesis is dependent on the presence of its precursor, L-malic acid, and the enzymatic activity of alcohol acyltransferases. While its presence has been noted in fruits such as grapes, strawberries, and pears, there is a significant lack of quantitative data in the existing scientific literature. The analytical methodologies for its detection and quantification are well-established, with HS-SPME coupled with GC-MS being a suitable and sensitive approach. Further research is needed to quantify the concentration of this compound in a wider variety of fruits and to fully elucidate the specific enzymatic pathways and regulatory mechanisms involved in its formation. This knowledge would be valuable for a more complete understanding of fruit flavor chemistry and for potential applications in the food and pharmaceutical industries.

References

Diethyl Malate: A Versatile Chiral Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Diethyl malate, the diethyl ester of malic acid, is a valuable and versatile chiral building block in organic synthesis. Possessing a hydroxyl group and two ester functionalities on a four-carbon backbone, this molecule offers multiple reaction sites for elaboration into more complex structures. Its inherent chirality, derived from the readily available and inexpensive chiral pool of L- and D-malic acid, makes it an attractive starting material for the enantioselective synthesis of a variety of targets, including pharmaceuticals, agrochemicals, and natural products. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, highlighting its utility as a foundational element in modern synthetic chemistry.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below, providing key physical characteristics for its enantiomeric and racemic forms.

PropertyDiethyl L-malateDiethyl DL-malate
CAS Number 691-84-97554-12-3
Molecular Formula C₈H₁₄O₅C₈H₁₄O₅
Molecular Weight 190.19 g/mol 190.19 g/mol
Boiling Point 281.6 °C at 760 mmHg[1]122-124 °C at 12 mmHg[2]
Density 1.149 g/mL[1]1.128 g/mL at 25 °C[2]
Refractive Index 1.446[1]1.4330 - 1.4360[2]
Flash Point 85 °C[1]185 °F (85 °C)[3]
Specific Rotation [α]²⁰/D -10.0 to -13.0 deg (neat)[4]Not Applicable

Spectroscopic Data

Spectroscopy Expected Features
¹H NMR Signals corresponding to the ethyl ester protons (triplet and quartet), the diastereotopic methylene protons adjacent to the chiral center, the methine proton attached to the hydroxyl group, and the hydroxyl proton.
¹³C NMR Resonances for the carbonyl carbons of the ester groups, the carbon bearing the hydroxyl group, the methylene carbon, and the carbons of the ethyl groups.
IR Spectroscopy A broad absorption band for the O-H stretch of the alcohol, strong C=O stretching vibrations for the ester groups, and C-O stretching bands.
Mass Spectrometry The molecular ion peak and characteristic fragmentation patterns arising from the loss of ethoxy groups, water, and other neutral fragments.

Synthesis of this compound

This compound is most commonly synthesized through the Fischer esterification of malic acid with ethanol in the presence of an acid catalyst. Furthermore, chiral enantiomers of this compound can be accessed through stereospecific transformations of other chiral molecules.

Experimental Protocol: Synthesis of D-(+)-Diethyl Malate from L-(+)-Diethyl Tartrate

This procedure outlines a method for the synthesis of D-(+)-diethyl malate with inversion of stereochemistry from L-(+)-diethyl tartrate.[2]

Materials:

  • L-(+)-diethyl tartrate

  • Thionyl chloride

  • N,N-dimethyl-formamide (DMF)

  • Acetone

  • Lithium bromide (LiBr)

  • Zinc dust

  • Water

  • Nitrogen gas

  • Sodium hydroxide (NaOH) solution

Procedure:

  • To 20.6 g (100 mmol) of L-(+)-diethyl tartrate, add 8.1 mL (110 mmol) of thionyl chloride dropwise, followed by 10 drops of DMF.[2]

  • Slowly heat the solution to approximately 50°C and stir while sweeping the evolving HCl gas with a stream of nitrogen into a NaOH trap.[2]

  • After one hour, cool the solution and add 100 mL of acetone.[2]

  • Cool the solution to approximately 0°C and add 17.4 g (200 mmol) of LiBr in portions, allowing the temperature to rise to about 10°C.[2]

  • Reflux the resulting mixture at 45-50°C for 7 hours.[2]

  • Add 16.4 g (250 mmol) of zinc dust, followed by 0.5 mL of water.[2]

  • Stir the mixture at the same temperature for 2 hours.[2]

  • Work up the reaction mixture and purify the crude product by distillation to yield D-(+)-diethyl malate (13.3 g, 70% yield).[2] The reported specific rotation is [α]²⁵D +10.5° (c 2.05, EtOH).[2]

Synthesis_of_D_Diethyl_Malate cluster_start Starting Material cluster_reaction1 Step 1: Chlorosulfination cluster_reaction2 Step 2: Bromination (SN2) cluster_reaction3 Step 3: Reduction cluster_product Final Product L-Diethyl Tartrate L-Diethyl Tartrate Intermediate_1 Chlorosulfinate Ester L-Diethyl Tartrate->Intermediate_1 1. SOCl₂, DMF Thionyl Chloride Thionyl Chloride DMF (cat.) DMF (cat.) Intermediate_2 Bromo-succinate Intermediate_1->Intermediate_2 2. LiBr, Acetone LiBr LiBr D-Diethyl Malate D-Diethyl Malate Intermediate_2->D-Diethyl Malate 3. Zn, H₂O Zinc Zinc Water Water

Synthesis of D-(+)-Diethyl Malate.

This compound as a Versatile Building Block

The synthetic utility of this compound stems from the reactivity of its hydroxyl and two ester functional groups, as well as the potential for transformations at the carbon backbone.

Reactions of the Hydroxyl Group

The secondary alcohol of this compound can undergo a variety of reactions, including oxidation, protection, and substitution, allowing for further functionalization.

  • Oxidation: The hydroxyl group can be oxidized to a ketone, yielding diethyl oxaloacetate, a valuable β-keto ester for various carbon-carbon bond-forming reactions.[4]

  • Protection: The hydroxyl group can be protected with a variety of protecting groups to allow for selective reactions at other positions of the molecule.

  • Substitution: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions, often with inversion of stereochemistry.

Reactions of the Ester Groups

The two ester groups of this compound can be hydrolyzed or reduced.

  • Hydrolysis: The esters can be hydrolyzed under acidic or basic conditions to yield malic acid.[4]

  • Reduction: Reduction of the ester groups, typically with a strong reducing agent like lithium aluminum hydride or through catalytic hydrogenation, affords the chiral 1,2,4-butanetriol.[5][6] This triol is a precursor for the energetic material 1,2,4-butanetriol trinitrate (BTTN).[7]

Diethyl_Malate_Reactions cluster_hydroxyl Hydroxyl Group Reactions cluster_ester Ester Group Reactions This compound This compound Oxidation Oxidation This compound->Oxidation Protection Protection This compound->Protection Substitution Substitution This compound->Substitution Hydrolysis Hydrolysis This compound->Hydrolysis Reduction Reduction This compound->Reduction Diethyl Oxaloacetate Diethyl Oxaloacetate Oxidation->Diethyl Oxaloacetate Protected this compound Protected this compound Protection->Protected this compound Substituted Succinates Substituted Succinates Substitution->Substituted Succinates Malic Acid Malic Acid Hydrolysis->Malic Acid 1,2,4-Butanetriol 1,2,4-Butanetriol Reduction->1,2,4-Butanetriol

Key Reactions of this compound.

Applications in Synthesis

The chiral nature of this compound makes it a valuable starting material in the synthesis of enantiomerically pure compounds.

Pharmaceutical Synthesis

This compound serves as a precursor in the synthesis of various pharmaceutical intermediates. For instance, it has been utilized in the development of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs used to treat hypertension and heart failure. The chiral backbone of this compound can be incorporated into the final drug structure to ensure the correct stereochemistry for biological activity.

Agrochemical Synthesis

In the field of agrochemicals, this compound can be used as a starting material for the synthesis of pesticides and fungicides. The functional groups on the this compound backbone can be modified to introduce desired toxico-pharmacological properties.

Flavor and Fragrance Industry

Due to its fruity odor, this compound is also used in the flavor and fragrance industry, where it can impart apple- or grape-like notes to various products.[4]

Synthesis of 1,2,4-Butanetriol

A significant application of this compound is its use as a precursor for the synthesis of 1,2,4-butanetriol through the reduction of its ester groups.[5][6] 1,2,4-Butanetriol is an important intermediate for the production of the energetic plasticizer 1,2,4-butanetriol trinitrate (BTTN).[7]

Experimental Workflow: Reduction of this compound to 1,2,4-Butanetriol

The following workflow outlines the general steps for the reduction of this compound.

Reduction_Workflow Start Start Setup Reaction Setup: - Inert atmosphere - Anhydrous solvent (e.g., THF) - this compound Start->Setup Addition Slow addition of reducing agent (e.g., LiAlH₄) at low temperature Setup->Addition Reaction Reaction monitoring (e.g., TLC, GC) Addition->Reaction Quench Careful quenching of excess reducing agent Reaction->Quench Workup Aqueous workup and extraction of the product Quench->Workup Purification Purification by distillation or chromatography Workup->Purification Product 1,2,4-Butanetriol Purification->Product

Workflow for this compound Reduction.

Conclusion

This compound is a multifunctional and chiral building block with significant potential in organic synthesis. Its ready availability in enantiomerically pure forms and the presence of versatile functional groups make it an attractive starting material for the synthesis of a wide range of complex molecules. While not as extensively documented as other common building blocks, its utility in the synthesis of key intermediates like 1,2,4-butanetriol and its potential in the development of pharmaceuticals and agrochemicals underscore its importance. Further exploration of the reactivity of this compound is likely to uncover new and innovative applications in modern synthetic chemistry.

References

Methodological & Application

Application Notes and Protocols for Diethyl Malonate in Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Michael addition, a conjugate 1,4-addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic synthesis.[1][2] Diethyl malonate is a classic and highly effective Michael donor due to the acidity of its methylene protons, which are situated between two electron-withdrawing ester groups.[3][4] This allows for the facile generation of a stabilized carbanion that can react with a wide variety of Michael acceptors, which are typically α,β-unsaturated compounds.[5] This application note provides detailed protocols for the use of diethyl malonate in Michael addition reactions, including reaction mechanisms, quantitative data, and experimental workflows. The versatility and reliability of this reaction make it an invaluable tool in the synthesis of complex organic molecules, including pharmaceutical intermediates.[2]

Introduction

First described by Arthur Michael in 1887, the Michael reaction has become a cornerstone of synthetic organic chemistry for the formation of 1,5-dicarbonyl compounds and their analogs.[1] Diethyl malonate's utility as a Michael donor stems from the enhanced acidity of the α-protons, enabling deprotonation by a base to form a resonance-stabilized enolate.[2][6] This nucleophilic enolate then adds to the β-carbon of an α,β-unsaturated compound (the Michael acceptor), a process driven by the formation of a new carbon-carbon bond.[3][7] The reaction is compatible with a broad range of catalysts, from simple bases to complex chiral organometallic and organocatalytic systems, allowing for a high degree of control over the reaction's outcome, including stereoselectivity.[1]

Data Presentation

The efficiency and stereoselectivity of the Michael addition of diethyl malonate are highly dependent on the choice of substrate, catalyst, solvent, and reaction conditions. Below are tabulated examples of various Michael addition reactions involving diethyl malonate.

EntryMichael AcceptorCatalyst (mol%)SolventTime (h)Yield (%)ee (%)
1ChalconeNiCl₂/(-)-Sparteine (10)Toluene129086
24-Cl-ChalconeNiCl₂/(-)-Sparteine (10)Toluene129188
3β-Nitrostyrene2-aminoDMAP/urea (5)Toluene49594
4Cyclopentenone(S)-LiAl(BINOL)₂THF2N/A>90

Data compiled from multiple sources.[1]

Reaction Mechanisms and Signaling Pathways

The general mechanism for a base-catalyzed Michael addition of diethyl malonate involves three key steps:

  • Enolate Formation: A base abstracts an acidic α-proton from diethyl malonate to form a resonance-stabilized enolate ion.[3][6]

  • Nucleophilic Attack: The enolate attacks the electrophilic β-carbon of the Michael acceptor in a 1,4-conjugate addition, forming a new carbon-carbon bond and a transient enolate intermediate.[3][7]

  • Protonation: The resulting enolate intermediate is protonated by the conjugate acid of the base or the solvent to yield the final Michael adduct.[2][3]

Michael_Addition_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Diethyl Malonate Diethyl Malonate Enolate Enolate Diethyl Malonate->Enolate  + Base Enolate->Protonated Base Intermediate Enolate Intermediate Enolate Enolate->Intermediate Enolate  + Michael Acceptor Michael Adduct Michael Adduct Intermediate Enolate->Michael Adduct  + Protonated Base Michael Adduct->Base Michael Acceptor Michael Acceptor

Base-catalyzed Michael addition mechanism.

Experimental Protocols

Protocol 1: Asymmetric Michael Addition of Diethyl Malonate to Chalcone

This protocol details a nickel-catalyzed enantioselective addition of diethyl malonate to chalcone.[1]

Materials:

  • NiCl₂

  • (-)-Sparteine

  • Dry Toluene

  • Chalcone

  • Diethyl malonate

  • Dilute HCl

  • Ethyl acetate

  • Anhydrous MgSO₄

  • Silica gel

Procedure:

  • Catalyst Preparation: In a dry flask under a nitrogen atmosphere, add NiCl₂ (13 mg, 0.1 mmol, 10 mol%) and (-)-Sparteine (0.024 mL, 0.1 mmol, 10 mol%) to dry Toluene (5 mL). Stir the mixture at room temperature for 6 hours.[1]

  • Reaction Setup: To the catalyst mixture, add chalcone (0.208 g, 1.0 mmol, 1.0 eq) portion-wise. Continue stirring for an additional 30 minutes.[1]

  • Addition of Nucleophile: Slowly add a solution of diethyl malonate (0.18 mL, 1.2 mmol, 1.2 eq) in dry Toluene (2 mL) to the reaction flask.[1]

  • Reaction and Work-up: Stir the reaction at 25°C and monitor by TLC until the starting material is consumed (approximately 12 hours). Quench the reaction with dilute HCl and extract the aqueous layer with ethyl acetate (3 x 20 mL).[1]

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Silica gel, Pet. ether/EtOAc 90:10) to yield the final adduct.[1]

Protocol 2: Catalyst-Free Aza-Michael Addition of an Amine

This protocol describes a solvent-free "green" addition of a nitrogen nucleophile to diethyl malonate.[1]

Materials:

  • Diethyl malonate

  • Primary or secondary amine (e.g., cyclohexylamine)

  • Round-bottom flask

Procedure:

  • Reaction Setup: In a round-bottom flask, combine diethyl malonate (1.0 mmol, 1.0 eq) and the desired amine (1.1 mmol, 1.1 eq).[1]

  • Reaction: Stir the neat mixture at room temperature (e.g., 30-32°C).[1]

  • Monitoring and Work-up: Monitor the reaction progress by TLC. For many simple amines, the reaction is complete within 1-4 hours. As the reaction is solvent- and catalyst-free, if the product is sufficiently pure, it can be used directly.[1]

Protocol 3: Base-Catalyzed Thiol-Michael Addition

This protocol is a representative procedure for the addition of a sulfur nucleophile.[1]

Materials:

  • Diethyl malonate

  • Thiol (e.g., thiophenol)

  • Suitable solvent (e.g., THF or acetonitrile)

  • Base (e.g., triethylamine (TEA) or DBU)

Procedure:

  • Reaction Setup: To a solution of diethyl malonate (1.0 mmol, 1.0 eq) in a suitable solvent (5 mL), add the thiol (1.1 mmol, 1.1 eq).[1]

  • Catalyst Addition: Add a catalytic amount of a base (0.05 mmol, 5 mol%) to the stirred solution.[1]

  • Reaction and Work-up: Stir the reaction at room temperature. The reaction is often rapid and can be monitored by TLC or GC-MS. Upon completion, the product can be isolated by standard work-up procedures.[1]

General Experimental Workflow

The following diagram illustrates a typical workflow for a laboratory-scale Michael addition experiment.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Combine Acceptor & Catalyst in Solvent B 2. Stir under Inert Atmosphere (N₂) A->B C 3. Add Michael Donor (often dropwise) B->C D 4. Maintain Temperature (e.g., 25°C or Reflux) C->D E 5. Monitor Progress (TLC, GC-MS, NMR) D->E F 6. Quench Reaction (e.g., add dil. HCl) E->F G 7. Liquid-Liquid Extraction F->G H 8. Dry & Concentrate G->H I 9. Purify Product (Column Chromatography) H->I J 10. Characterization (NMR, IR, MS) I->J K 11. Determine Yield & Enantiomeric Excess J->K

A typical experimental workflow.

Conclusion

The Michael addition of diethyl malonate is a robust and versatile transformation in organic synthesis.[1] Its reactivity with a broad spectrum of nucleophiles, combined with a wide range of catalytic options, makes it an indispensable tool for constructing complex molecular architectures.[1] For professionals in drug development, the adducts derived from these reactions serve as valuable intermediates for the synthesis of biologically active molecules.[2] A thorough understanding of the reaction's scope and limitations, as well as careful optimization of reaction conditions, is crucial for its successful application.

References

Application Notes and Protocols: Diethyl Malate as a Nucleophile in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl malonate is a versatile C-H acidic pronucleophile widely employed in organic synthesis for the formation of carbon-carbon bonds. In the realm of asymmetric synthesis, its enolate, generated in situ, serves as a soft nucleophile in a variety of stereoselective transformations. The resulting products, chiral malonic esters, are valuable building blocks for the synthesis of complex molecules, including pharmaceuticals and natural products. This document provides a detailed overview of the application of diethyl malate as a nucleophile in asymmetric synthesis, with a primary focus on the well-established asymmetric Michael addition. It includes a compilation of quantitative data, detailed experimental protocols for key reactions, and graphical representations of reaction mechanisms and workflows.

Asymmetric Michael Addition Reactions

The conjugate addition of diethyl malonate to α,β-unsaturated compounds is a cornerstone of asymmetric catalysis. Various catalytic systems, including chiral organocatalysts and metal complexes, have been developed to achieve high yields and enantioselectivities.

Data Presentation: Asymmetric Michael Additions of Diethyl Malonate

The following table summarizes the quantitative data for several asymmetric Michael addition reactions where diethyl malonate serves as the nucleophile.

Electrophile (Acceptor)Catalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)ee (%)Reference
trans-β-Nitrostyrene(1R,2R)-trans-1,2-Cyclohexanediamine-derived 2-aminoDMAP/urea (5)TolueneRT4N/A94[1]
Substituted ChalconesNiCl₂ / (-)-Sparteine (10)TolueneRT12-1383-9180-87[2]
2-Cyclopenten-1-one(S)-Ga-Na-BINOL complex (10)THF/Et₂ORT469099[3]
CrotonaldehydeAlkali metal salts of substituted (S)-prolinesVariedVariedN/A>90up to 40[4]
Nitroalkene (E)-1Takemoto thiourea catalyst (R,R)-13 (10)TolueneN/AN/A8094[5]
Nitroalkene (E)-2Takemoto thiourea catalyst (R,R)-13 (10)Solvent-freeN/AN/A7388[5]
β-Trifluoromethyl α,β-unsaturated 2-acyl thiazolesAmine-thiourea 1b (5)Toluene20-2520>80up to 98[6]

N/A: Not Available in the search results. RT: Room Temperature.

Experimental Protocols

Organocatalytic Asymmetric Michael Addition to a Nitroalkene

This protocol is representative of a reaction using a bifunctional thiourea catalyst.[5]

Materials:

  • Nitroalkene (e.g., (E)-1) (1.0 mmol, 1.0 equiv)

  • Diethyl malonate (2.0 mmol, 2.0 equiv)

  • Takemoto thiourea catalyst (R,R)-13 (0.1 mmol, 10 mol%)

  • Toluene (as solvent)

Procedure:

  • To a stirred solution of the nitroalkene in toluene, add the Takemoto thiourea catalyst.

  • Add diethyl malonate to the reaction mixture.

  • Stir the reaction at the specified temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.

  • Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).

Nickel-Catalyzed Asymmetric Michael Addition to a Chalcone

This protocol describes a metal-catalyzed approach using a chiral ligand.[2]

Materials:

  • Substituted Chalcone (1.89 mmol, 1.0 equiv)

  • Diethyl malonate (2.26 mmol, 1.2 equiv)

  • NiCl₂ (0.189 mmol, 10 mol%)

  • (-)-Sparteine (0.189 mmol, 10 mol%)

  • Dry Toluene

Procedure:

  • In a dry flask under a nitrogen atmosphere, stir a mixture of NiCl₂ and (-)-Sparteine in dry toluene at room temperature for 6 hours to form the catalyst complex.

  • Slowly add the chalcone in portions to the catalyst mixture and stir for an additional 30 minutes.

  • Add a solution of diethyl malonate in dry toluene slowly to the reaction mixture.

  • Stir the reaction at room temperature until the starting material is fully consumed, as monitored by TLC.

  • Quench the reaction with dilute HCl and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the product.

  • Determine the enantiomeric excess by chiral Gas Chromatography (GC) or by comparing the specific rotation to literature values.

Signaling Pathways and Experimental Workflows

Asymmetric Michael Addition - Generalized Mechanism

The following diagram illustrates the general mechanism for an organocatalyzed asymmetric Michael addition of diethyl malonate to an electrophile, highlighting the dual activation by a bifunctional catalyst.

Michael_Addition_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_activation Activation & Nucleophilic Attack cluster_product Product Formation Diethyl_Malonate Diethyl Malonate Enolate Chiral Enolate Intermediate Diethyl_Malonate->Enolate Deprotonation by Basic Site Electrophile Electrophile (e.g., Nitroalkene) Activated_Electrophile Activated Electrophile Electrophile->Activated_Electrophile Activation by Acidic Site (H-bonding) Catalyst Bifunctional Catalyst (e.g., Thiourea-Amine) Catalyst->Enolate Catalyst->Activated_Electrophile Transition_State Diastereomeric Transition State Enolate->Transition_State Activated_Electrophile->Transition_State Nucleophilic Attack Product_Catalyst_Complex Product-Catalyst Complex Transition_State->Product_Catalyst_Complex Product_Catalyst_Complex->Catalyst Regeneration Chiral_Product Enantioenriched Product Product_Catalyst_Complex->Chiral_Product Release

Caption: Generalized mechanism of a bifunctional organocatalyzed Michael addition.

Experimental Workflow for Asymmetric Synthesis

This diagram outlines a typical workflow for performing and analyzing an asymmetric reaction involving diethyl malonate.

Experimental_Workflow Start Reaction Setup (Reactants, Catalyst, Solvent) Reaction Stirring at Controlled Temperature and Time Start->Reaction Monitoring Reaction Monitoring (TLC, GC, etc.) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Quenching and Extraction Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization Analysis Enantiomeric Excess Determination (Chiral HPLC/GC) Characterization->Analysis End Final Product Analysis->End

Caption: A standard experimental workflow for asymmetric synthesis.

Asymmetric Aldol Reactions: A Note

While diethyl malonate is a prominent nucleophile in Michael additions, its application in direct asymmetric aldol reactions is less documented in readily available literature. The generation of a soft enolate from diethyl malonate generally favors conjugate addition over 1,2-addition to the carbonyl group of enolizable aldehydes and ketones. Further research may be required to explore catalytic systems that could effectively promote the asymmetric aldol reaction of diethyl malonate.

Conclusion

Diethyl malonate continues to be a crucial C2-synthon in asymmetric synthesis, particularly in the realm of Michael additions. The development of sophisticated chiral catalysts, both metal-based and organocatalytic, has enabled the synthesis of a wide array of enantioenriched malonate derivatives with high stereocontrol. These products are of significant interest to the pharmaceutical and fine chemical industries. The provided protocols and data serve as a valuable resource for researchers aiming to utilize diethyl malonate as a nucleophile in their asymmetric synthesis endeavors.

References

Application of diethyl malate in flavor and fragrance synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the application of diethyl malate in the formulation of flavors and fragrances, prepared for researchers, scientists, and professionals in drug development. This document provides detailed application notes, experimental protocols, and quantitative data to support research and development efforts.

Application Notes

1. Introduction to this compound

This compound (CAS No. 7554-12-3), the diethyl ester of malic acid, is a significant contributor to flavor and fragrance profiles.[1] Unlike diethyl malonate, which serves primarily as a reactive intermediate in organic synthesis, this compound is valued for its direct application as a flavoring agent due to its distinct sensory properties.[1][2] It is recognized as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), holding FEMA number 2374, and is approved for use in food by global regulatory bodies like the FDA (21 CFR 172.515) and JECFA.[3][4][5]

2. Sensory Profile and Applications

This compound imparts a complex, fruity, and sweet aroma profile. Its organoleptic characteristics are described as having notes of apple, green fruit, and caramel with sweet, wine-like, and brown sugar undertones.[1][2][6] This profile makes it a versatile ingredient for enhancing and imparting specific notes in a variety of products.

  • Flavor Industry: It is primarily used as a flavor enhancer in beverages, confectionery (candies), baked goods, and ice cream to create or boost fruity, particularly apple-like, profiles.[1]

  • Fragrance Industry: In fragrances, it can be used to add a mild, fruity, estery top note. The recommended usage is up to 0.1% in the final fragrance concentrate.[2][6]

  • Cosmetics and Personal Care: It is sometimes incorporated into lotions and creams for its mild fruity scent and emollient properties.[1]

3. Quantitative Data

The following tables summarize the key physicochemical properties and reported usage levels for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 7554-12-3[4]
FEMA Number 2374[4][5]
Molecular Formula C₈H₁₄O₅[5]
Molecular Weight 190.19 g/mol [5]
Appearance Colorless Liquid[2]
Specific Gravity 1.120 - 1.128 @ 25°C[2][6]
Refractive Index 1.436 - 1.446 @ 20°C[2][6]
Boiling Point 122-124°C @ 12 mmHg-
Flash Point 85°C (185°F)[2][6]

Table 2: Reported Usage and Intake Levels of this compound

Application/MetricLevel (ppm)Reference
Beverages 5.5[7]
Ice Cream, Ices 6.5[7]
Candy 18[7]
Baked Goods 44[7]
Gelatins, Puddings 1.5[7]
Fragrance Concentrate up to 1000 (0.1%)[2][6]
MSDI (EU) 0.0037 (mg/capita/day)[2][6]

Note: The food usage levels are based on a 1965 survey and may not reflect current practices. Updated levels are available from FEMA upon request.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from L-malic acid and ethanol using an acid catalyst, a standard method for producing esters.

Materials:

  • L-Malic Acid (1.0 mol)

  • Absolute Ethanol (5.0 mol, excess)

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) (0.1 mol, catalyst)[8]

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Toluene (for azeotropic removal of water, optional)

  • Standard laboratory glassware for reflux, distillation, and extraction (round-bottom flask, condenser, separatory funnel, etc.)

Procedure:

  • Combine L-malic acid and absolute ethanol in a round-bottom flask.

  • Slowly add the acid catalyst while stirring and cooling the flask in an ice bath.

  • Set up the apparatus for reflux. If using toluene, a Dean-Stark trap should be included.

  • Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature.

  • Perform a solvent extraction by pouring the mixture into a separatory funnel with cold water and an extraction solvent (e.g., diethyl ether).

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude this compound by vacuum distillation to yield the final product.

Fischer_Esterification Malic_Acid L-Malic Acid Reflux Reflux (4-6 hours) Malic_Acid->Reflux Ethanol Ethanol (Excess) Ethanol->Reflux Catalyst H₂SO₄ (catalyst) Catalyst->Reflux Product This compound Reflux->Product + H₂O Sensory_Workflow start Start prep Sample Preparation (Dilutions, Coding) start->prep panel Panelist Evaluation (Individual Booths) prep->panel cleanse Palate Cleansing panel->cleanse data Data Collection (Rating Scales) panel->data All Samples Done cleanse->panel Next Sample analysis Statistical Analysis (ANOVA) data->analysis end End: Generate Sensory Profile analysis->end Olfactory_Pathway Ester This compound (Odorant) OR Olfactory Receptor (GPCR) Ester->OR Binds G_Protein G-Protein (Gα-olf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Produces Channel CNG Ion Channel cAMP->Channel Opens Influx Na⁺ / Ca²⁺ Influx Channel->Influx AP Action Potential to Olfactory Bulb Influx->AP Generates

References

Application Notes and Protocols for the Use of Diethyl Malate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl malate, particularly its chiral forms, diethyl L-malate and diethyl D-malate, serves as a versatile and valuable building block in the asymmetric synthesis of pharmaceutical intermediates. As a chiral synthon, it provides a scaffold for the construction of enantiomerically pure molecules, a critical aspect in modern drug development where the stereochemistry of a drug can significantly influence its pharmacological activity and safety profile.[1] The presence of hydroxyl and ester functionalities allows for a variety of chemical transformations, making it an important precursor for a range of complex molecular architectures.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical synthesis lies in its use as a chiral building block. Both enantiomers, diethyl L-malate and diethyl D-malate, are employed to introduce specific stereocenters into target molecules with high fidelity. This is crucial for the development of active pharmaceutical ingredients (APIs) where one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or cause adverse effects.[2][3]

Notable applications include:

  • Stereoselective Synthesis of Complex Natural Products: Diethyl L-malate is utilized in the multi-step synthesis of complex natural products with potential therapeutic applications.[1]

  • Precursor for Chiral Ligands and Auxiliaries: Diethyl D-tartrate, a related chiral compound, is frequently used as a chiral ligand or auxiliary in transition metal-catalyzed reactions to achieve high enantioselectivity.[2] This highlights the importance of such chiral diethyl esters in asymmetric synthesis.

  • Synthesis of Chiral Intermediates: The inherent chirality of this compound is transferred to subsequent molecules, streamlining the synthesis of complex chiral intermediates and reducing the need for challenging chiral separations later in the synthetic route.[2]

Experimental Protocols

Synthesis of D-(+)-Diethyl Malate from L-(+)-Diethyl Tartrate

This protocol describes the synthesis of D-(+)-diethyl malate, a chiral intermediate, starting from L-(+)-diethyl tartrate. The reaction proceeds through the formation of an intermediate which is then reduced to yield the final product.

Reaction Scheme:

G L-(+)-Diethyl Tartrate L-(+)-Diethyl Tartrate Intermediate Intermediate L-(+)-Diethyl Tartrate->Intermediate 1. Thionyl Chloride, DMF 2. LiBr, Acetone D-(+)-Diethyl Malate D-(+)-Diethyl Malate Intermediate->D-(+)-Diethyl Malate Zinc, H2O

Caption: Synthesis of D-(+)-Diethyl Malate.

Materials:

ReagentCAS NumberMolecular WeightQuantityMoles
L-(+)-Diethyl tartrate87-91-2206.18 g/mol 20.6 g100 mmol
Thionyl chloride7719-09-7118.97 g/mol 8.1 mL110 mmol
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol 10 drops-
Acetone67-64-158.08 g/mol 100 mL-
Lithium bromide (LiBr)7550-35-886.85 g/mol 17.4 g200 mmol
Zinc (Zn)7440-66-665.38 g/mol 16.4 g250 mmol
Water (H₂O)7732-18-518.02 g/mol 0.5 mL-

Procedure:

  • To 20.6 g (100 mmol) of L-(+)-diethyl tartrate, add 8.1 mL (110 mmol) of thionyl chloride dropwise, followed by 10 drops of DMF.

  • Slowly heat the solution to approximately 50°C and stir. The evolving HCl gas should be swept away with a stream of nitrogen and trapped in a NaOH solution.

  • After one hour, cool the solution and add 100 mL of acetone.

  • Cool the solution to approximately 0°C and add 17.4 g (200 mmol) of LiBr in portions. The temperature may rise to about 10°C during the addition.

  • Reflux the resulting mixture at 45-50°C for 7 hours.

  • Add 16.4 g (250 mmol) of zinc, followed by 0.5 mL of water.

  • Stir the mixture at the same temperature for 2 hours.

  • Work up the reaction mixture and purify the crude product by distillation to obtain D-(+)-diethyl malate.[4]

Quantitative Data:

ProductYieldSpecific Rotation ([α]²⁵_D)
D-(+)-Diethyl Malate13.3 g (70%)+10.5° (c 2.05, EtOH)

Logical Workflow for Chiral Intermediate Synthesis

The general workflow for utilizing this compound in the synthesis of chiral pharmaceutical intermediates involves leveraging its inherent chirality to build more complex molecules.

G cluster_0 Starting Material Selection cluster_1 Chemical Transformation cluster_2 Intermediate Formation cluster_3 Final Product Synthesis Chiral_Pool Chiral this compound (L- or D-form) Reaction Stereoselective Reaction (e.g., Alkylation, Acylation) Chiral_Pool->Reaction Intermediate Chiral Pharmaceutical Intermediate Reaction->Intermediate API Active Pharmaceutical Ingredient (API) Intermediate->API

Caption: General workflow for chiral synthesis.

Conclusion

This compound enantiomers are valuable chiral building blocks in the synthesis of pharmaceutical intermediates. Their utility in stereoselective synthesis allows for the efficient production of enantiomerically pure compounds, which is a critical consideration in the development of safe and effective drugs. The provided protocol for the synthesis of D-(+)-diethyl malate serves as a practical example of the transformations involving these important synthons. Further research into the applications of this compound is likely to uncover new and efficient routes to valuable pharmaceutical agents.

References

Application Notes and Protocols: Diethyl Malonate in Malonic Ester Synthesis for Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of diethyl malonate in the malonic ester synthesis, a versatile and widely used method for the preparation of mono- and disubstituted carboxylic acids. This methodology is of significant importance in organic synthesis, particularly in the fields of medicinal chemistry and drug development, where the construction of complex molecular frameworks with precise substitution patterns is crucial.

The malonic ester synthesis leverages the acidity of the α-protons of diethyl malonate, which are flanked by two electron-withdrawing carbonyl groups. This allows for easy deprotonation by a moderately strong base to form a stabilized enolate. This enolate then serves as a potent nucleophile, reacting with alkyl halides in an SN2 fashion to form a new carbon-carbon bond.[1] The resulting substituted malonic ester can then be hydrolyzed to the corresponding dicarboxylic acid, which readily undergoes decarboxylation upon heating to yield the desired carboxylic acid.[2][3] A key advantage of this synthesis is the potential for a second alkylation step, allowing for the creation of α,α-disubstituted acetic acids.[2]

Data Presentation: Synthesis of Carboxylic Acids via Diethyl Malonate

The following table summarizes quantitative data for the synthesis of various carboxylic acids using diethyl malonate, highlighting the versatility and typical yields of this method.

Target Carboxylic AcidAlkyl Halide(s) UsedBaseOverall Yield (%)Reference
Propanoic AcidMethyl BromideSodium Ethoxide79-83 (for alkylation step)[4]
3,3-dicarboxylic acidEthyl Iodide (x2)Sodium Ethoxide83 (for dialkylation step)[5]
Hexanoic Acidn-Butyl BromideSodium EthoxideNot specified[6]
Cyclopentanecarboxylic Acid1,4-DibromobutaneSodium EthoxideNot specified[7]

Experimental Protocols

Protocol 1: Synthesis of a Mono-substituted Carboxylic Acid (e.g., Hexanoic Acid)

This protocol details the synthesis of hexanoic acid via the mono-alkylation of diethyl malonate with n-butyl bromide, followed by hydrolysis and decarboxylation.

Step 1: Alkylation of Diethyl Malonate

  • Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1 equivalent) to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction to proceed until all the sodium has dissolved.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise with stirring.

  • Alkylation: Following the addition of diethyl malonate, add n-butyl bromide (1 equivalent) dropwise to the reaction mixture. The reaction is typically exothermic. After the initial reaction subsides, heat the mixture to reflux for 1-2 hours to ensure complete reaction.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into water. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure to obtain crude diethyl n-butylmalonate.

  • Purification: The crude product can be purified by vacuum distillation.

Step 2: Hydrolysis and Decarboxylation

  • Hydrolysis: Place the purified diethyl n-butylmalonate in a round-bottom flask. Add a solution of sodium hydroxide (2.5 equivalents) in water. Reflux the mixture for several hours, or until the ester layer disappears, indicating complete saponification.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the solution is strongly acidic (check with pH paper).

  • Decarboxylation: Heat the acidified mixture to reflux. The resulting n-butylmalonic acid will decarboxylate, evidenced by the evolution of carbon dioxide gas. Continue heating until gas evolution ceases.

  • Isolation and Purification: Cool the mixture and separate the organic layer containing the hexanoic acid. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent. The final product, hexanoic acid, can be purified by distillation.[6]

Protocol 2: Synthesis of a Di-substituted Carboxylic Acid

This protocol outlines the general procedure for the synthesis of a di-substituted carboxylic acid, which involves a sequential two-step alkylation of diethyl malonate.

Step 1: First Alkylation

Follow the procedure for the alkylation of diethyl malonate as described in Protocol 1, using the first alkyl halide.

Step 2: Second Alkylation

  • Enolate Formation: To a freshly prepared solution of sodium ethoxide (1 equivalent) in absolute ethanol, add the mono-alkylated diethyl malonate (1 equivalent) dropwise with stirring.

  • Alkylation: Add the second alkyl halide (1 equivalent) dropwise to the reaction mixture and heat to reflux for 1-2 hours.

  • Work-up and Purification: Follow the work-up and purification procedures as described in Protocol 1 to isolate the dialkylated diethyl malonate.

Step 3: Hydrolysis and Decarboxylation

Follow the hydrolysis and decarboxylation procedure as described in Protocol 1 to obtain the final di-substituted carboxylic acid.

Visualizations

Experimental Workflow

Malonic_Ester_Synthesis_Workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Decarboxylation DEM Diethyl Malonate Enolate Malonate Enolate DEM->Enolate Deprotonation Base Sodium Ethoxide in Ethanol Base->Enolate Alkylated_DEM Alkylated Diethyl Malonate Enolate->Alkylated_DEM SN2 Reaction Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Alkylated_DEM Hydrolysis_Reagent NaOH, H2O Dicarboxylate Dicarboxylate Salt Alkylated_DEM->Dicarboxylate Saponification Hydrolysis_Reagent->Dicarboxylate Acidification_Reagent HCl (aq) Malonic_Acid_Derivative Substituted Malonic Acid Dicarboxylate->Malonic_Acid_Derivative Acidification Acidification_Reagent->Malonic_Acid_Derivative Heat Heat (Δ) Final_Product Carboxylic Acid (R-CH2-COOH) Malonic_Acid_Derivative->Final_Product Loss of CO2 CO2 CO2 Malonic_Acid_Derivative->CO2 Heat->Final_Product

Caption: Workflow for Carboxylic Acid Synthesis.

Signaling Pathway/Reaction Mechanism

Malonic_Ester_Synthesis_Mechanism start Diethyl Malonate enolate Enolate Intermediate start->enolate + NaOEt - EtOH alkylated_ester Alkylated Malonic Ester enolate->alkylated_ester + R-X - NaX dicarboxylic_acid Substituted Malonic Acid alkylated_ester->dicarboxylic_acid 1. NaOH, H2O 2. H3O+ enol Enol Intermediate dicarboxylic_acid->enol Heat (-CO2) final_product Carboxylic Acid enol->final_product Tautomerization

Caption: Reaction Mechanism Overview.

References

Application Notes and Protocols for Diethyl Malonate in Knoevenagel Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diethyl malonate as a key reagent in the Knoevenagel condensation reaction, a fundamental carbon-carbon bond-forming reaction in organic synthesis. The versatility of this reaction is highlighted through various examples, demonstrating its utility in synthesizing a wide range of valuable compounds, including precursors for pharmaceuticals and specialty chemicals.[1][2]

Introduction

The Knoevenagel condensation, first reported by Emil Knoevenagel in 1894, is a nucleophilic addition of an active methylene compound, such as diethyl malonate, to a carbonyl group of an aldehyde or ketone.[1][3][4][5] This is typically followed by a dehydration reaction to yield an α,β-unsaturated product.[2][6] The reaction is generally catalyzed by a weak base, like an amine, which is sufficiently basic to deprotonate the active methylene compound without promoting the self-condensation of the carbonyl reactant.[1][7] The presence of two electron-withdrawing ester groups in diethyl malonate makes the methylene protons acidic and facilitates the formation of a resonance-stabilized carbanion, which acts as the nucleophile.[1]

Applications

The Knoevenagel condensation using diethyl malonate is a widely employed synthetic strategy due to its operational simplicity and the broad applicability of its products. Key applications include:

  • Synthesis of Pharmaceutical Intermediates: The reaction is instrumental in the synthesis of precursors for various active pharmaceutical ingredients. For instance, the condensation product of isovaleraldehyde and diethyl malonate is a key intermediate in the manufacture of Pregabalin, a drug used for neuropathic pain and epilepsy.[7]

  • Coumarin Synthesis: A significant application is the synthesis of coumarin and its derivatives, a class of compounds with diverse biological activities, including anti-inflammatory, anticoagulant, and anticancer properties.[8][9][10] This is typically achieved through the reaction of salicylaldehydes with diethyl malonate.[9][10][11]

  • Fine and Specialty Chemicals: The α,β-unsaturated products are versatile building blocks for further chemical transformations, finding use in the production of polymers, fragrances, and cosmetics.[12]

Reaction Mechanism and Workflow

The Knoevenagel condensation proceeds through a sequence of steps:

  • Deprotonation: A base removes a proton from the α-carbon of diethyl malonate, forming a nucleophilic enolate ion.[1][2]

  • Nucleophilic Addition: The enolate attacks the carbonyl carbon of the aldehyde or ketone.[1][2]

  • Protonation: The resulting alkoxide is protonated, often by the conjugate acid of the base catalyst, to form a β-hydroxy compound (an aldol addition product).[1]

  • Dehydration: Elimination of a water molecule under the reaction conditions yields the final α,β-unsaturated product.[1][2]

A generalized workflow for a Knoevenagel condensation reaction is depicted below.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Combine Aldehyde/Ketone, Diethyl Malonate, and Catalyst in a suitable solvent Heating Heat the reaction mixture with stirring Reactants->Heating Monitoring Monitor reaction progress by TLC or GC Heating->Monitoring Quenching Cool the reaction mixture and quench if necessary Monitoring->Quenching Extraction Extract the product with an organic solvent Quenching->Extraction Washing Wash the organic layer Extraction->Washing Drying Dry the organic layer over an anhydrous salt Washing->Drying Solvent_Removal Remove the solvent under reduced pressure Drying->Solvent_Removal Purification_Method Purify the crude product (e.g., distillation, chromatography) Solvent_Removal->Purification_Method

Caption: General experimental workflow for the Knoevenagel condensation.

The general mechanism of the Knoevenagel condensation is illustrated in the following diagram.

G Diethyl_Malonate Diethyl Malonate Base Base Aldehyde Aldehyde Intermediate_1 β-Hydroxy Intermediate Aldehyde->Intermediate_1 Product α,β-Unsaturated Product Intermediate_1->Product Dehydration Enolate Enolate Enolate->Intermediate_1 Nucleophilic Attack

Caption: Generalized mechanism of the Knoevenagel condensation.

Experimental Protocols

Below are detailed protocols for several Knoevenagel condensation reactions using diethyl malonate with different substrates and catalysts.

Protocol 1: Synthesis of Diethyl 2-(furan-2-ylmethylene)malonate

This protocol describes the condensation of furfural with diethyl malonate using ammonium bicarbonate as a catalyst under solvent-free conditions.[1]

Materials:

  • Furfural

  • Diethyl malonate

  • Ammonium bicarbonate (NH₄HCO₃)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, combine furfural (1.0 equivalent), diethyl malonate (1.0 equivalent), and ammonium bicarbonate (0.1 equivalent).[1]

  • Heat the reaction mixture to 90°C with continuous stirring.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the product by vacuum distillation or column chromatography.

Protocol 2: Synthesis of Coumarin-3-carboxylic acid ethyl ester

This protocol details the synthesis of a coumarin derivative via the Knoevenagel condensation of salicylaldehyde and diethyl malonate using piperidine and acetic acid as catalysts.[9][10][11]

Materials:

  • Salicylaldehyde

  • Diethyl malonate

  • Ethanol (EtOH)

  • Piperidine

  • Glacial Acetic Acid (AcOH)

Procedure:

  • To a solution of salicylaldehyde (1 equivalent) and diethyl malonate in absolute ethanol, add piperidine and glacial acetic acid.[9][11]

  • The reaction can be performed using conventional heating under reflux or with ultrasound irradiation.[10][11]

  • Monitor the reaction until completion by TLC.

  • Cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure coumarin derivative.

Protocol 3: Immobilized Gelatine Catalyzed Condensation of Isovaleraldehyde and Diethyl Malonate

This protocol outlines an environmentally friendly approach using an immobilized biocatalyst.[7]

Materials:

  • Isovaleraldehyde

  • Diethyl malonate

  • Immobilized Gelatine on Immobead IB-350

  • Dimethyl sulfoxide (DMSO)

  • Hexane

  • Candida antarctica lipase B (CALB) for purification

Procedure:

  • In a 50 mL conical flask, prepare a mixture of isovaleraldehyde (2.15 g, 25 mmol) and diethyl malonate (4.8 g, 30 mmol) in DMSO (7 mL).[7]

  • Add the gelatine-coated polymer (1 g) to the flask.[7]

  • Shake the flask on an orbital shaker at room temperature and 200 rpm overnight.[7]

  • Monitor the reaction progress by TLC.[7]

  • After the reaction, extract the product from the DMSO solution with hexane (3 x 15 mL).[7]

  • To remove unreacted diethyl malonate, treat the hexane extract with Candida antarctica lipase (CALB) to selectively hydrolyze the diethyl malonate.[7]

  • Wash the hexane extract with a saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain the pure product.[7]

Data Presentation

The following table summarizes the reaction conditions and outcomes for the described protocols.

Aldehyde/KetoneCatalystSolventTemperature (°C)TimeYield (%)Reference
FurfuralAmmonium BicarbonateSolvent-free90Not SpecifiedHigh[1]
SalicylaldehydePiperidine/Acetic AcidEthanolReflux7 hHigh[11]
SalicylaldehydePiperidine/Acetic AcidEthanolUltrasound40 minHigh[10][11]
IsovaleraldehydeImmobilized GelatineDMSORoom Temp.Overnight85-89[7]
Various AldehydesImmobilized BSADMSORoom Temp.Not Specified85-89[13][14]

Conclusion

Diethyl malonate is a versatile and effective active methylene compound for Knoevenagel condensation reactions. The choice of catalyst, solvent, and reaction conditions can be tailored to achieve high yields of a diverse range of α,β-unsaturated products. The development of more environmentally friendly methods, such as the use of biocatalysts and solvent-free conditions, further enhances the utility of this important reaction in modern organic synthesis and drug development.

References

The Versatility of Diethyl Malonate in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl malonate is a remarkably versatile C-3 synthon in organic synthesis, prized for its activated methylene group flanked by two electron-withdrawing ester functionalities. This structural feature imparts a high degree of reactivity, making it an invaluable building block for the construction of a wide array of carbocyclic and, most notably, heterocyclic compounds. The synthesis of heterocyclic scaffolds is of paramount importance in medicinal chemistry and drug development, as these motifs are prevalent in a vast number of pharmaceuticals and biologically active molecules. This document provides detailed application notes and experimental protocols for the preparation of several key classes of heterocyclic compounds utilizing diethyl malonate as a pivotal starting material. The methodologies outlined herein are foundational for the synthesis of barbiturates, quinolines, dihydropyrimidines, coumarins, and pyrazolidinediones.

Synthesis of Barbiturates via Condensation with Urea

Barbiturates, derivatives of barbituric acid, are a well-known class of central nervous system depressants. The core heterocyclic structure is readily synthesized through the condensation of a malonic ester with urea. This reaction is a classic example of a cyclocondensation to form a pyrimidine ring system.

Reaction Principle

The synthesis involves the base-catalyzed condensation of diethyl malonate with urea. A strong base, typically sodium ethoxide, is used to deprotonate the active methylene group of diethyl malonate, forming a nucleophilic enolate. This enolate then attacks the carbonyl carbon of urea, followed by an intramolecular cyclization and elimination of ethanol to yield the barbituric acid ring.

General Reaction Scheme

cluster_reactants Reactants cluster_products Products DEM Diethyl Malonate Reaction + DEM->Reaction Sodium Ethoxide, Heat Urea Urea BarbituricAcid Barbituric Acid Ethanol Ethanol Reaction->BarbituricAcid Reaction->Ethanol cluster_reactants Reactants cluster_products Products Aniline Aniline Reaction + Aniline->Reaction 1. Heat 2. Saponification 3. Decarboxylation EMME Diethyl ethoxymethylenemalonate Hydroxyquinoline 4-Hydroxyquinoline Reaction->Hydroxyquinoline cluster_reactants Reactants cluster_products Product Aldehyde Aldehyde Reaction + Aldehyde->Reaction Acid Catalyst, Heat DEM Diethyl Malonate Urea Urea DHPM Dihydropyrimidine Reaction->DHPM cluster_reactants Reactants cluster_products Product Salicylaldehyde Salicylaldehyde Reaction + Salicylaldehyde->Reaction Piperidine, Ethanol, Reflux DEM Diethyl Malonate Coumarin Coumarin Derivative Reaction->Coumarin cluster_reactants Reactants cluster_products Product Hydrazine Substituted Hydrazine Reaction + Hydrazine->Reaction Sodium Ethoxide, Ethanol, Reflux DEM Diethyl Malonate Pyrazolidinedione Pyrazolidine-3,5-dione Reaction->Pyrazolidinedione

Application Notes and Protocols: Diethyl Malonate as a Versatile Reagent for the Synthesis of Geminal Diazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the synthesis of geminal diazide derivatives utilizing diethyl malonate as a starting material. Geminal diazides are valuable synthetic intermediates, particularly in the construction of nitrogen-rich heterocyclic compounds relevant to medicinal chemistry and materials science. The protocols herein describe the synthesis of diethyl 2,2-diazidomalonate and its subsequent conversion to 2,2-diazidomalonic acid.

Introduction

Geminal diazides are a unique class of organic compounds characterized by the presence of two azide groups attached to the same carbon atom. These high-energy motifs serve as versatile building blocks in organic synthesis. Their reactivity allows for the construction of complex nitrogen-containing molecules, including tetrazoles, which are recognized as important bioisosteres of carboxylic acids in drug design.[1][2][3] Diethyl malonate, an inexpensive and readily available active methylene compound, provides a convenient entry point for the synthesis of geminal diazide derivatives.[1][4]

The synthetic strategy typically involves the conversion of the active methylene group of diethyl malonate into a geminal diazide functionality. This transformation can be achieved through methods such as iodination followed by nucleophilic substitution with an azide source, or via direct oxidative diazidation.[1][4][5] The resulting diethyl 2,2-diazidomalonate is a stable, isolable intermediate that can be further elaborated. For instance, hydrolysis of the ester groups yields 2,2-diazidomalonic acid, a precursor for various salts and other derivatives.[1][4]

These application notes provide detailed experimental procedures, quantitative data, and visualizations to guide researchers in the synthesis and application of these valuable geminal diazide building blocks.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of diethyl 2,2-diazidomalonate and its conversion to 2,2-diazidomalonic acid.

Table 1: Synthesis of Diethyl 2,2-diazidomalonate

ParameterValueReference
Reactants
Diethyl malonate1.0 eq[4]
Sodium Hydroxide2.0 eq[4]
Iodine2.0 eq[4]
Sodium Azide2.0 eq[4]
Reaction Conditions
SolventWater, Diethyl Ether[4]
TemperatureRoom Temperature[4]
Reaction TimeNot Specified[4]
Product
YieldNot Specified[4]
AppearanceColorless Oil[4]

Table 2: Characterization of Diethyl 2,2-diazidomalonate

AnalysisDataReference
¹H NMR (CDCl₃)δ (ppm): 4.39 (q, 4H, CH₂), 1.38 (t, 6H, CH₃)[4]
¹³C NMR (CDCl₃)δ (ppm): 162.9 (C=O), 83.5 (C(N₃)₂), 64.3 (CH₂), 13.9 (CH₃)[4]
IR (neat)ν (cm⁻¹): 2137 (νₐₛ N₃), 1757 (ν C=O), 1254 (ν C-O)[4]

Table 3: Synthesis of 2,2-Diazidomalonic Acid

ParameterValueReference
Reactants
Diethyl 2,2-diazidomalonate1.0 eq[4]
Potassium Hydroxide2.0 eq[4]
Sulfuric Acid (30%)4.0 eq[4]
Reaction Conditions
SolventWater, Diethyl Ether[4]
Temperature50 °C[4]
Product
Yield88%[4]
AppearanceColorless Solid[4]

Table 4: Characterization of 2,2-Diazidomalonic Acid

AnalysisDataReference
¹H NMR (DMSO-d₆)δ (ppm): 14.1 (s, 2H, COOH)[4]
¹³C NMR (DMSO-d₆)δ (ppm): 164.5 (C=O), 81.3 (C(N₃)₂)[4]
IR (neat)ν (cm⁻¹): 3031 (ν O-H), 2145 (νₐₛ N₃), 1735 (ν C=O)[4]

Experimental Protocols

Caution: Organic azides are potentially explosive and should be handled with appropriate safety precautions, including the use of personal protective equipment and conducting reactions behind a blast shield.

Protocol 1: Synthesis of Diethyl 2,2-diazidomalonate[4]

This protocol is based on the iodination of diethyl malonate followed by an iodine-azide exchange.

Materials:

  • Diethyl malonate

  • Sodium hydroxide (NaOH)

  • Iodine (I₂)

  • Sodium azide (NaN₃)

  • Diethyl ether

  • Water

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve diethyl malonate in a slightly basic aqueous solution of sodium hydroxide.

  • To this solution, add iodine and stir the mixture at room temperature.

  • After the iodination is complete, add sodium azide to the reaction mixture to initiate the iodine-azide exchange.

  • Upon completion of the reaction (monitored by TLC), extract the aqueous phase with diethyl ether.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain diethyl 2,2-diazidomalonate as a colorless oil.

Protocol 2: Synthesis of 2,2-Diazidomalonic Acid[4]

This protocol describes the hydrolysis of diethyl 2,2-diazidomalonate to the corresponding dicarboxylic acid.

Materials:

  • Diethyl 2,2-diazidomalonate

  • Potassium hydroxide (KOH)

  • Sulfuric acid (H₂SO₄), 30% aqueous solution

  • Diethyl ether

  • Water

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve diethyl 2,2-diazidomalonate in water.

  • Add an aqueous solution of potassium hydroxide (2 equivalents).

  • Heat the mixture to 50 °C and stir until the diethyl 2,2-diazidomalonate has completely dissolved.

  • Cool the reaction mixture and acidify by adding a 30% aqueous solution of sulfuric acid (4 equivalents).

  • Extract the aqueous phase with diethyl ether.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by crystallization to yield 2,2-diazidomalonic acid as a colorless solid.

Visualizations

The following diagrams illustrate the synthetic pathways and experimental workflow.

Synthesis_of_Diethyl_2_2_diazidomalonate diethyl_malonate Diethyl Malonate intermediate Diethyl 2,2-diiodomalonate (in situ) diethyl_malonate->intermediate 1. NaOH, H₂O 2. I₂ product Diethyl 2,2-diazidomalonate intermediate->product NaN₃ Synthesis_of_2_2_Diazidomalonic_Acid start Diethyl 2,2-diazidomalonate product 2,2-Diazidomalonic Acid start->product 1. KOH, H₂O, 50°C 2. H₂SO₄ Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis reaction Reaction Setup (Reagents & Solvents) monitoring Reaction Monitoring (TLC) reaction->monitoring extraction Extraction monitoring->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification Purification (Crystallization/Chromatography) concentration->purification analysis Characterization (NMR, IR) purification->analysis Application_in_Drug_Development geminal_diazide Geminal Diazide (from Diethyl Malonate) tetrazole Tetrazole Derivative geminal_diazide->tetrazole Thermolysis drug_candidate Bioactive Molecule/ Drug Candidate tetrazole->drug_candidate Further Functionalization

References

Application Notes: High-Throughput Parallel Synthesis of Diethyl Malonate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethyl malonate and its derivatives are cornerstone building blocks in modern organic synthesis, particularly valued for their role as versatile precursors in the construction of a wide array of molecular architectures.[1][2] The presence of an active methylene group flanked by two electron-withdrawing ester functionalities makes diethyl malonate an excellent nucleophile for carbon-carbon bond formation, central to the renowned malonic ester synthesis.[3][4] In the context of drug discovery and medicinal chemistry, the adaptability of malonic ester synthesis has been harnessed for high-throughput parallel synthesis, enabling the rapid generation of large, diverse compound libraries.[5] These libraries are crucial for screening against biological targets to identify novel lead compounds for therapeutic development.[6] This document outlines key applications, modern high-throughput methodologies, and detailed experimental protocols for the parallel synthesis of diethyl malonate derivatives.

Applications in Drug Discovery and Medicinal Chemistry

The structural motif derived from diethyl malonate is present in numerous biologically active compounds. High-throughput synthesis strategies are employed to create libraries of these derivatives for screening and lead optimization.

  • Heterocyclic Chemistry: Diethyl malonate is a key reagent in cyclocondensation reactions to form a variety of six-membered heterocyclic ring systems, which are common scaffolds in medicinal chemistry.[7] For example, solid-phase parallel synthesis has been used to construct libraries of 2H-benzopyrans, a class of compounds investigated for activities such as COX-2 inhibition.[8]

  • Barbiturates and CNS Agents: The condensation of substituted diethyl malonates with urea is a classical and efficient route to synthesize barbiturates, a class of drugs that act as central nervous system depressants.[7][9] Parallel synthesis techniques allow for the creation of diverse substituted barbiturates for structure-activity relationship (SAR) studies.

  • Anti-Cancer Agents: Many small molecule kinase inhibitors, which are a major class of anti-cancer drugs, contain structures derived from diethyl malonate.[10] For instance, diethyl 2-(2-chloronicotinoyl)malonate is a critical intermediate for small molecule anticancer drugs that target signaling pathways involved in cancer cell growth.[10] The ability to rapidly synthesize analogs is crucial for optimizing potency and selectivity.[2]

  • Antimicrobial and Antiviral Agents: Novel chalcone derivatives containing a malonate moiety have been synthesized and evaluated for their antibacterial and antiviral activities.[11] Parallel synthesis allows for the exploration of various substitutions on the chalcone and malonate scaffolds to identify compounds with improved antimicrobial potency.[11]

  • General Organic Synthesis: Beyond specific therapeutic areas, diethyl malonate is used to produce a vast range of intermediates, including substituted carboxylic acids, amino acids, and flavoring agents, highlighting its broad utility in chemical manufacturing.[1][4]

High-Throughput Synthesis Methodologies

To accelerate the synthesis of compound libraries, traditional methods have been adapted to automated and parallel formats. Modern techniques focus on reducing reaction times, improving yields, and simplifying purification.[5]

1. Microwave-Assisted Parallel Synthesis

Microwave irradiation has become a powerful tool in organic synthesis for dramatically reducing reaction times, often from hours to minutes.[5] In the context of malonic ester synthesis, it accelerates the alkylation step, making it highly suitable for high-throughput applications. Reactions are typically performed in parallel in dedicated microwave vials, allowing for precise temperature control and rapid optimization of reaction conditions.[5]

2. Parallel Synthesis via Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is an effective methodology for reactions involving reagents in immiscible phases (e.g., an aqueous base and an organic substrate). A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transport of the base anion into the organic phase to deprotonate the diethyl malonate. This method avoids the need for strong, anhydrous bases and is highly amenable to parallel formats using multi-well reactor blocks.[5]

3. Solid-Phase Organic Synthesis (SPOS)

SPOS is a cornerstone of combinatorial chemistry and high-throughput synthesis.[12] In this approach, the diethyl malonate starting material is attached to a solid support (resin).[8] Reagents are then added in excess to drive reactions to completion, and purification is simplified to washing the resin to remove excess reagents and byproducts. This "catch-and-release" strategy is highly efficient for multi-step syntheses and the generation of large compound libraries.[6][8]

Data Presentation: Synthesis of Diethyl Malonate Derivatives

The following tables summarize representative quantitative data for the synthesis of various diethyl malonate derivatives using different methodologies.

Table 1: Parallel Halogenation of Diethyl Malonate

This table presents yields for various dihalogenated diethyl malonates, which are versatile intermediates for further functionalization.

ProductStarting MaterialReagents & ConditionsYield (%)Reference
Diethyl bromomalonateDiethyl malonateCuBr₂, DMSO99[13]
Diethyl chloromalonateDiethyl malonateSO₂Cl₂, reflux83[13]
Diethyl bromofluoromalonateDiethyl bromomalonateSelectfluor™, MeCN86[13]
Diethyl chlorofluoromalonateDiethyl chloromalonateSelectfluor™, MeCN73[13]

Table 2: Representative Yields in High-Throughput Synthesis

This table provides examples of yields achieved in specific parallel or optimized synthesis applications.

Synthesis TypeProduct/LibraryKey ReagentsYield/PurityReference
Optimized Two-Step SynthesisDiethyl 2-(2-chloronicotinoyl)malonate2-chloronicotinic acid, SOCl₂, Diethyl malonate83.3% (overall)[10]
Nucleophilic Aromatic SubstitutionDiethyl 2-(perfluorophenyl)malonateDiethyl malonate, NaH, Hexafluorobenzene47%[14]
Solid-Phase Library Synthesis2,3-disubstituted benzopyran libraryResin-bound ethyl malonate, Aldehydes, Ketones58-100% purity (60 members)[8]
Antibacterial Agent SynthesisChalcone malonate derivativeChalcone, Diethyl malonate, PiperidineNot specified[11]

Experimental Protocols

The following are generalized protocols for the high-throughput parallel synthesis of diethyl malonate derivatives. These should be adapted based on the specific substrates and equipment used.

Protocol 1: Microwave-Assisted Parallel Alkylation of Diethyl Malonate Derivatives

This protocol describes a general procedure for the parallel alkylation of substituted diethyl malonates using a microwave reactor.[5]

Materials:

  • Substituted diethyl malonate (1.0 eq)

  • Alkyl halide (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

  • Anhydrous solvent (e.g., DMF, DMSO, Acetonitrile)

  • Microwave synthesis vials with stir bars

  • Microwave reactor

Procedure:

  • Reagent Preparation: In each microwave vial, add the substituted diethyl malonate.

  • Addition of Reagents: To each vial, add the corresponding alkyl halide, followed by the powdered base (e.g., K₂CO₃).

  • Solvent Addition: Add the anhydrous solvent (e.g., DMF, ~2 mL per vial).

  • Sealing: Securely seal the vials with caps.

  • Microwave Irradiation: Place the vials in the microwave reactor cavity. Irradiate the samples at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).[5] Monitor pressure to ensure it remains within safe limits.

  • Work-up: After the reaction vessel has cooled to room temperature, uncap the vials.

  • Filtration: Filter the contents of each vial to remove the inorganic base.

  • Solvent Removal: Remove the solvent from the filtrate in vacuo using a centrifugal evaporator or a similar parallel evaporation system.

  • Purification: Purify the crude products using an automated parallel flash chromatography system.

Microwave_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dispense Diethyl Malonate Derivative into Vials B Add Alkyl Halide & Base (K₂CO₃) A->B C Add Anhydrous Solvent (e.g., DMF) B->C D Seal Vials C->D E Microwave Irradiation (e.g., 120°C, 15 min) D->E F Cool to Room Temp. E->F G Filter to Remove Base F->G H Solvent Removal in vacuo G->H I Parallel Flash Chromatography H->I J Product Library I->J

Caption: Workflow for Microwave-Assisted Parallel Synthesis.

Protocol 2: Parallel Alkylation via Phase-Transfer Catalysis (PTC)

This protocol outlines a general method for parallel alkylation in a multi-well reactor block using phase-transfer catalysis.[5]

Materials:

  • Substituted diethyl malonate (1.0 eq)

  • Alkyl halide (1.2 eq)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB) (0.1 eq)

  • Aqueous strong base (e.g., 50% w/v KOH or NaOH)

  • Organic solvent (e.g., Toluene, Dichloromethane)

  • Parallel synthesis reactor block with stirring capabilities

Procedure:

  • Reagent Loading: In each well of the parallel synthesis reactor block, combine the substituted diethyl malonate, the alkyl halide, and the phase-transfer catalyst in the organic solvent.

  • Base Addition: With vigorous stirring, add the aqueous strong base to each well.

  • Reaction: Stir the biphasic mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours. Monitor the reaction progress for each well using a suitable technique (e.g., parallel TLC or LC-MS analysis of aliquots).

  • Phase Separation: Upon completion, cease stirring and allow the layers to separate. Remove the aqueous layer from each well using a pipette or a liquid handling robot.

  • Washing: Wash the organic layer in each well sequentially with water and then brine.

  • Drying: Add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) to each well, or pass the organic layers through a parallel drying cartridge.

  • Solvent Removal: Transfer the dried organic solutions to a tared collection plate and remove the solvent under reduced pressure to yield the crude products.

  • Purification: Purify the products as needed, for example, by automated chromatography.

PTC_Workflow cluster_setup Reactor Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Combine Malonate, Alkyl Halide, & PTC Catalyst in Organic Solvent B Add Aqueous Base (e.g., 50% KOH) A->B C Vigorous Stirring (Room Temp or Heated) B->C D Monitor Progress (TLC / LC-MS) C->D E Phase Separation D->E F Wash Organic Layer (Water, Brine) E->F G Dry Organic Layer (Na₂SO₄) F->G H Solvent Evaporation G->H I Crude Product Array H->I

Caption: Workflow for Parallel Synthesis via Phase-Transfer Catalysis.

Protocol 3: Solid-Phase Parallel Synthesis of a Benzopyran Library

This protocol is a generalized adaptation for synthesizing a library of benzopyran derivatives on a solid support, based on methodologies described in the literature.[8]

Materials:

  • Wang resin or similar hydroxyl-functionalized solid support

  • Ethyl potassium malonate

  • Coupling agents (e.g., DIC, HOBt)

  • Diverse set of o-hydroxy-arylaldehydes

  • Base (e.g., Piperidine in Pyridine)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA) in water)

  • Solvents for washing (e.g., DMF, DCM, MeOH)

  • Solid-phase synthesis vessels (e.g., fritted syringes or reaction blocks)

Procedure:

  • Resin Preparation (Malonate Loading):

    • Swell the Wang resin in a suitable solvent like DMF.

    • Esterify the resin with ethyl potassium malonate using a suitable coupling protocol to yield the resin-bound malonate.

    • Wash the resin extensively with DMF, DCM, and MeOH to remove all soluble reagents, and dry in vacuo.

  • Library Synthesis (Knoevenagel Condensation):

    • Distribute the resin-bound malonate equally among the synthesis vessels.

    • To each vessel, add a solution of a unique o-hydroxy-arylaldehyde from the building block library.

    • Add the base catalyst (e.g., piperidine and pyridine).

    • Agitate the reaction vessels at room temperature or with gentle heating until the condensation is complete (monitored by analyzing a cleaved test sample).

    • Drain the vessels and wash the resin thoroughly with DMF, MeOH, and DCM to remove all excess reagents and byproducts.

  • Cleavage from Resin:

    • Treat the resin in each vessel with the cleavage cocktail (e.g., 95% TFA/water) for 1-2 hours at room temperature. This step simultaneously cleaves the product from the solid support.

    • Filter the resin and collect the filtrate from each vessel into a separate, labeled tube or well in a collection plate.

    • Wash the resin with a small amount of additional TFA or DCM and combine the filtrates.

  • Product Isolation:

    • Remove the volatile cleavage cocktail and solvents in vacuo using a centrifugal evaporator.

    • The resulting crude products can be further purified if necessary (e.g., by preparative HPLC/MS) or directly submitted for biological screening.

SPOS_Workflow cluster_prep Resin Preparation cluster_synthesis Parallel Synthesis cluster_cleavage Cleavage & Isolation A Swell Wang Resin B Couple Ethyl Potassium Malonate A->B C Wash & Dry Resin B->C D Distribute Resin (Split) C->D E Add Unique Aldehydes & Base to each vessel D->E F React & Wash Resin E->F G Treat with Cleavage Cocktail (TFA) F->G H Collect Filtrate G->H I Evaporate Solvents H->I J Final Compound Library I->J

Caption: Workflow for Solid-Phase Parallel Synthesis of a Library.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Diethyl Malate Adducts by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of diethyl malate adducts by column chromatography.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography process.

Question: Why is the separation between my this compound adduct and the unreacted starting material poor?

Answer: This is a common challenge, particularly when the adduct and the starting material have very similar polarities, resulting in close Rf values on a TLC plate.[1]

  • Potential Cause: Suboptimal Solvent System.

    • Solution: The polarity of your eluent may not be ideal. It is recommended to test multiple solvent systems using Thin Layer Chromatography (TLC) to find the best separation.[1] A good starting point is a mixture of Ethyl Acetate and Hexane.[1][2] Varying the ratio to achieve a target Rf value of 0.2-0.3 for your desired adduct often provides the best separation.[1] Introducing a small amount (5-10%) of a third solvent, like dichloromethane or toluene, can sometimes alter the selectivity and improve separation.[1]

  • Potential Cause: Column Overloading.

    • Solution: Loading too much crude sample can exceed the column's separation capacity. A general guideline is to use a mass of silica gel that is 50-100 times the mass of your crude sample.[1] If separation is still poor, reduce the sample amount or use a larger column.[1]

  • Potential Cause: Poor Column Packing.

    • Solution: Unevenly packed columns with channels or cracks lead to band broadening and poor separation.[1] Ensure the silica gel is packed as a uniform slurry without air bubbles by gently tapping the column during packing.[1] Adding a layer of sand on top of the silica bed can prevent it from being disturbed when adding the eluent.[1][3]

Question: My product is not eluting from the column.

Answer: This occurs when the compound remains strongly adsorbed to the stationary phase.[1]

  • Potential Cause: Incorrect Eluent Polarity.

    • Solution: The mobile phase is not polar enough to move your compound.[3] Gradually increase the polarity of the eluent. For example, if you started with 10% Ethyl Acetate in Hexane, increase it to 20%, 30%, and so on.[1] For very polar compounds, a small percentage of methanol in dichloromethane can be effective.[1]

  • Potential Cause: Compound Instability.

    • Solution: The adduct may be decomposing on the acidic silica gel.[1][4] You can deactivate the silica by running the column with a solvent system containing a small amount (1-3%) of triethylamine to neutralize acidic sites.[1] Alternatively, consider using a less acidic stationary phase like alumina.[1]

  • Potential Cause: Compound Precipitation on the Column.

    • Solution: The sample may have precipitated at the top of the column if it was dissolved in a solvent stronger than the initial mobile phase.[1] Dissolve the crude sample in the minimum amount of the mobile phase or a less polar solvent like dichloromethane to ensure it is fully dissolved before loading.[1][5]

Question: The elution of my compound is very slow and spread across many fractions (tailing).

Answer: Tailing can lead to broad elution bands and overlap with impurities.

  • Potential Cause: Suboptimal Solvent Polarity.

    • Solution: Once your desired compound begins to elute, a slight increase in the polarity of the solvent system can help to sharpen the elution band and reduce tailing by pushing the compound off the column more quickly.[4]

Question: My purified fractions are still contaminated.

Answer: This indicates that the separation was incomplete.

  • Potential Cause: Incomplete Reaction.

    • Solution: If a large amount of starting material is present, it can make purification difficult.[1] It is best to optimize the reaction to ensure it goes to completion before attempting purification.[1]

  • Potential Cause: Fractions Cut Too Broadly.

    • Solution: Collect smaller fractions and analyze each one carefully by TLC to identify the pure fractions. Combining fractions that contain both the product and impurities will result in a contaminated final product.

Frequently Asked Questions (FAQs)

Q1: What is the ideal ratio of silica gel to crude sample? A1: A general rule of thumb is to use a silica gel mass that is 50-100 times the mass of your crude sample for good separation.[1] For very difficult separations with close Rf values, a ratio of 100:1 or even 200:1 may be necessary.

Q2: How do I choose the right solvent system? A2: The ideal solvent system should provide a good separation of your desired compound from impurities on a TLC plate. Aim for an Rf value of 0.2-0.3 for the product, as this range typically translates to the best separation on a column.[1] A common and versatile system for this compound adducts is a mixture of ethyl acetate and hexane.[1][2]

Q3: Should I use "wet" or "dry" loading for my sample? A3:

  • Wet Loading: The sample is dissolved in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane) and carefully pipetted onto the top of the column.[1][5] This is the most common method.

  • Dry Loading: The sample is dissolved in a volatile solvent, and a small amount of silica gel is added. The solvent is then evaporated to yield a dry, free-flowing powder containing the adsorbed sample. This powder is then added to the top of the packed column.[4] Dry loading is particularly useful for samples that are not very soluble in the starting eluent.[5]

Q4: What is flash chromatography and when should I use it? A4: Flash chromatography is a technique where air pressure is applied to the top of the column to speed up the flow of the eluent.[3] This significantly reduces the purification time compared to traditional gravity chromatography and is the standard method used in modern organic chemistry research labs.[3]

Q5: My compound is sensitive to acid. What stationary phase should I use? A5: Standard silica gel is slightly acidic and can cause decomposition of acid-sensitive compounds.[1] In such cases, you can use deactivated silica (by adding triethylamine to the eluent) or switch to a different stationary phase like neutral or basic alumina, or Florisil.[1]

Data Presentation

Table 1: Common Solvent Systems for Column Chromatography

Solvent SystemPolarityTypical Applications
Ethyl Acetate / HexaneLow to MediumA standard, versatile system for a wide range of organic compounds.[1]
Diethyl Ether / HexaneLow to MediumSimilar in application to Ethyl Acetate/Hexane.[1]
Dichloromethane / HexaneMediumGood for compounds that have poor solubility in hexane alone.[1]
Methanol / DichloromethaneHighUsed for eluting highly polar compounds.[1]

Table 2: Example TLC Data for a Difficult Separation

This table illustrates a scenario where the adduct and starting material have very similar polarities.

CompoundSolvent SystemRf Value
Diethyl Malonate (Starting Material)15% Ethyl Acetate / 85% Hexane0.35
This compound Adduct (Product)15% Ethyl Acetate / 85% Hexane0.30
By-product15% Ethyl Acetate / 85% Hexane0.15
Note: In this case, lowering the eluent polarity (e.g., to 10% Ethyl Acetate / 90% Hexane) would decrease all Rf values and may improve the separation between the product and the starting material.[1]

Experimental Protocols

Protocol: Column Chromatography Purification of a this compound Adduct

  • Preparation of the Column:

    • Ensure the glass column is clean, dry, and securely mounted vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin (1 cm) layer of sand on top of the plug.[1]

    • In a beaker, prepare a slurry by mixing silica gel with the initial, least polar eluent (e.g., 5% Ethyl Acetate in Hexane).[1]

    • Pour the slurry into the column. Gently tap the side of the column to dislodge air bubbles and ensure even packing.[1]

    • Once the silica has settled, add another thin layer of sand on top to protect the silica bed from being disturbed.[1] Never let the silica gel run dry.

  • Sample Loading (Wet Loading):

    • Dissolve the crude this compound adduct in the minimum possible volume of a suitable solvent (ideally the eluent itself or dichloromethane).[1][5]

    • Drain the solvent in the column until it is level with the top layer of sand.

    • Carefully use a pipette to add the dissolved sample evenly onto the sand layer.[1]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure (for flash chromatography) to begin the elution.

    • Start collecting fractions in test tubes or flasks.

    • Begin with a low polarity eluent. If the compounds are slow-moving, gradually increase the polarity of the eluent (gradient elution). For example, move from 5% EtOAc/Hexane to 10%, then 15%, etc.[1]

  • Analysis of Fractions:

    • Analyze the collected fractions using TLC to determine which ones contain the pure product.[3]

    • Combine the pure fractions containing the desired this compound adduct.

    • Remove the solvent using a rotary evaporator to obtain the purified product.[1]

Visualizations

G cluster_prep cluster_load cluster_elute cluster_analyze prep 1. Column Preparation slurry Prepare Silica Slurry load 2. Sample Loading prep->load pack Pack Column sand_top Add Top Sand Layer dissolve Dissolve Crude Product elute 3. Elution load->elute apply Apply to Column add_eluent Add Eluent analyze 4. Analysis elute->analyze collect Collect Fractions tlc Analyze Fractions by TLC product Purified Product analyze->product combine Combine Pure Fractions evap Evaporate Solvent

Caption: Workflow for Column Chromatography Purification.

G start Problem: Poor Separation q_rf Are Rf values of spots very close on TLC? start->q_rf sol_solvent Optimize solvent system. Aim for ΔRf > 0.1 and product Rf ~0.2-0.3. q_rf->sol_solvent Yes q_overload Is column overloaded? (Sample > 2% of silica mass) q_rf->q_overload No end Separation Improved sol_solvent->end sol_overload Reduce sample load or use a larger column. q_overload->sol_overload Yes q_packing Is column packing uneven? (Visible cracks or channels) q_overload->q_packing No sol_overload->end sol_packing Repack column carefully as a uniform slurry. q_packing->sol_packing Yes q_packing->end No sol_packing->end

Caption: Troubleshooting Poor Separation Issues.

References

How to increase the yield of diethyl malate alkylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for diethyl malate alkylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, enabling you to optimize your experimental outcomes and increase reaction yields.

Troubleshooting Guide

This guide addresses specific issues that may arise during the alkylation of this compound, providing potential causes and recommended solutions.

Problem Symptoms Possible Causes Solutions
1. Low Yield of Mono-Alkylated Product & Significant Dialkylation NMR or GC-MS analysis reveals a mixture of mono- and di-substituted products, with the dialkylated product being a major component.[1]- Incorrect Stoichiometry: Using an equimolar or excess amount of the alkylating agent and base relative to this compound. - Strongly Basic Conditions: Prolonged reaction times or high temperatures can facilitate the deprotonation of the mono-alkylated product, leading to a second alkylation.[1] - Highly Reactive Alkylating Agent: Rapid reaction of a reactive alkylating agent can favor dialkylation.[1]- Use a slight excess of this compound (e.g., 1.1 equivalents) relative to the alkylating agent (1.0 equivalent) and the base (1.0 equivalent).[1] - Consider a milder base like potassium carbonate with a phase-transfer catalyst.[1] - Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.[1]
2. Reaction Not Proceeding to Completion TLC or GC-MS analysis shows a significant amount of unreacted this compound.- Inactive Base: The base may have decomposed due to moisture exposure.[1] - Unreactive Alkyl Halide: The quality of the alkyl halide may be poor. The general reactivity order is I > Br > Cl.[1] - Insufficient Temperature: The reaction may require gentle heating.[1] - Poor Solubility: Reactants may not be fully dissolved in the chosen solvent.[1]- Use a freshly opened or properly stored base.[1] - Ensure the use of a high-purity alkyl halide.[1] - Monitor the reaction while gradually increasing the temperature to find the optimum.[1] - Select a solvent system in which all reactants are soluble.[1]
3. Formation of an Elimination Product (Alkene) GC-MS or NMR analysis indicates the presence of an alkene derived from the alkylating agent, especially when using secondary or tertiary alkyl halides.[1]- Sterically Hindered Alkyl Halide: The malonate enolate is a bulky nucleophile and can act as a base, promoting E2 elimination with sterically hindered alkyl halides.[1] Secondary halides give poor yields, and tertiary halides almost exclusively result in elimination.[1] - High Reaction Temperature: Elevated temperatures favor elimination over substitution.[1]- Whenever possible, use primary or methyl alkyl halides.[1] Benzylic and allylic halides are also suitable substrates.[1] - Maintain the lowest temperature that allows for a reasonable reaction rate.[1]
4. Presence of Hydrolyzed Byproducts Detection of acidic compounds during workup (e.g., effervescence with bicarbonate solution). NMR or IR spectra show carboxylic acid functional groups.[1]- Presence of Water: Non-anhydrous reagents and solvents can lead to hydrolysis.[1] - Use of Hydroxide Bases: Strong hydroxide bases like NaOH or KOH can saponify the ester groups.[1] - Aqueous Workup Conditions: Prolonged exposure to acidic or basic aqueous solutions, especially at higher temperatures, can cause hydrolysis.[1]- Ensure all reagents and solvents are strictly anhydrous and use thoroughly dried glassware.[1] - Avoid using strong hydroxide bases for deprotonation.[1] - Minimize contact time with aqueous acidic or basic solutions during workup.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the alkylation of diethyl malonate?

A2: The choice of base is critical and depends on the desired outcome and the alkylating agent.[1]

  • Sodium ethoxide (NaOEt) in ethanol is the most common and traditional base used. It's important to match the alkoxide with the ester to prevent transesterification.[2]

  • Sodium hydride (NaH) , a strong, non-nucleophilic base, is often used in aprotic solvents like THF or DMF for complete and irreversible deprotonation.[2]

  • Potassium carbonate (K₂CO₃) with a phase-transfer catalyst can be a milder option to control reactivity.[1]

  • Lithium diisopropylamide (LDA) is a strong, sterically hindered base that can be employed, especially with less reactive alkylating agents or to favor SN2 over elimination with secondary halides.[3]

Q2: How can I favor the formation of a dialkylated product?

A2: To promote dialkylation, you can use at least two equivalents of the base and alkylating agent. A stepwise approach, where the mono-alkylated product is isolated first and then subjected to a second alkylation step with a different alkyl halide, is also common for producing unsymmetrically substituted products.[1][2]

Q3: Can I use secondary or tertiary alkyl halides in this reaction?

A3: It is generally not recommended. Secondary alkyl halides often lead to poor yields due to a competing E2 elimination reaction.[1] Tertiary alkyl halides will almost exclusively undergo elimination.[1] The malonate enolate, being a bulky nucleophile, can act as a base and abstract a proton from the alkyl halide, leading to alkene formation.[1]

Q4: What is the role of the solvent in this reaction?

A4: The solvent plays a crucial role in solubilizing the reactants and influencing the reactivity of the nucleophile.

  • Protic solvents like ethanol are typically used with alkoxide bases such as sodium ethoxide.[2]

  • Aprotic solvents like THF or DMF are preferred when using strong bases like NaH or LDA to ensure complete enolate formation and minimize side reactions.[2] Polar aprotic solvents like DMSO can favor the SN2 pathway, which is beneficial when using less reactive alkyl halides.[3]

Experimental Protocols

Protocol 1: Selective Mono-alkylation of Diethyl Malonate

This protocol is a general guideline for achieving selective mono-alkylation and may require optimization for specific substrates.

Materials:

  • Diethyl malonate (1.1 equivalents)

  • Alkyl halide (1.0 equivalent)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.0 equivalent)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a stirred suspension of NaH in anhydrous DMF.

  • Cool the mixture to 0 °C using an ice bath.

  • Add diethyl malonate dropwise to the suspension.

  • Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the enolate.[1]

  • Cool the reaction mixture back to 0 °C.

  • Add the alkyl halide dropwise.

  • Let the reaction proceed at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.[1]

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.[1]

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the product by column chromatography.[1]

Protocol 2: Dialkylation of Diethyl Malonate

This protocol outlines a general procedure for the dialkylation of diethyl malonate.

Materials:

  • Diethyl malonate (1.0 equivalent)

  • Sodium ethoxide (2.0 equivalents)

  • Alkyl halide (2.0 equivalents)

  • Absolute ethanol

  • Water

  • Diethyl ether or ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide in absolute ethanol.

  • To the stirred sodium ethoxide solution, add diethyl malonate dropwise at room temperature.

  • After the addition is complete, add the first equivalent of the alkyl halide dropwise.

  • Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the mono-alkylation is complete.

  • Cool the reaction mixture to room temperature.

  • Add the second equivalent of sodium ethoxide and stir for 30 minutes.

  • Add the second equivalent of the alkyl halide dropwise.

  • Heat the mixture to reflux for 2-4 hours or until the reaction is complete.

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Data Presentation

Table 1: Influence of Stoichiometry on Product Distribution
Diethyl Malonate (eq.)Base (eq.)Alkyl Halide (eq.)Expected Major Product
1.11.01.0Mono-alkylated Product[1]
1.0>2.0>2.0Di-alkylated Product[2]
Table 2: Choice of Base and Solvent
BaseSolventCharacteristics
Sodium Ethoxide (NaOEt)EthanolStandard, cost-effective. Requires matching alkoxide to ester.[2]
Sodium Hydride (NaH)THF, DMFStrong, non-nucleophilic. Good for complete deprotonation.[2]
Potassium Carbonate (K₂CO₃)Acetonitrile, DMFMilder conditions. Often used with a phase-transfer catalyst.[1]
Lithium Diisopropylamide (LDA)THFStrong, sterically hindered. Useful for less reactive halides.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_enolate Enolate Formation cluster_alkylation Alkylation cluster_workup Workup & Purification prep 1. Add NaH to anhydrous DMF at 0°C enolate 2. Add Diethyl Malonate (Stir at RT for 1h) prep->enolate alkylation 3. Cool to 0°C 4. Add Alkyl Halide (Stir at RT for 2-4h) enolate->alkylation quench 5. Quench with NH4Cl alkylation->quench extract 6. Extract with EtOAc quench->extract purify 7. Dry and Concentrate 8. Column Chromatography extract->purify

Caption: Workflow for the mono-alkylation of diethyl malonate.

reaction_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products DEM Diethyl Malonate Enolate Malonate Enolate DEM->Enolate + Base - H₂ Base Base (e.g., NaH) RX Alkyl Halide (R-X) MonoAlk Mono-alkylated Product Enolate->MonoAlk + R-X - X⁻ DiAlk Di-alkylated Product MonoAlk->DiAlk + Base + R-X

Caption: this compound alkylation reaction pathway.

References

Common side products in diethyl malonate synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis and subsequent alkylation of diethyl malonate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am trying to perform a mono-alkylation of diethyl malonate, but I am getting a significant amount of a dialkylated side product. How can I improve the selectivity for the mono-alkylated product?

A1: The formation of a dialkylated product is the most common side reaction in the alkylation of diethyl malonate. This occurs because the mono-alkylated product still has an acidic proton that can be removed by the base, leading to a second alkylation.

Troubleshooting Steps:

  • Control Stoichiometry: A critical factor is the molar ratio of your reactants. Using a slight excess of diethyl malonate compared to the base and the alkylating agent can favor mono-alkylation. This increases the probability that the base will deprotonate an unreacted diethyl malonate molecule rather than the mono-alkylated product.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture helps to maintain a low concentration of the electrophile. This favors the reaction with the more abundant diethyl malonate enolate over the enolate of the mono-alkylated product.

  • Choice of Base: While a strong base is necessary, using a very strong base in excess or at high temperatures for extended periods can promote the formation of the enolate from the mono-alkylated product. Sodium ethoxide in ethanol is a classic and effective choice. For more controlled reactions, sodium hydride (NaH) can be used to achieve complete and irreversible deprotonation of the diethyl malonate before the addition of the alkylating agent.

  • Temperature Control: Running the reaction at a lower temperature can sometimes help to improve selectivity, although it may require longer reaction times.

Q2: My reaction yield is low, and I've noticed the formation of an alkene derived from my alkyl halide. What is causing this and how can I prevent it?

A2: The formation of an alkene is indicative of a competing E2 elimination reaction. The basic conditions used to deprotonate diethyl malonate can also promote the elimination of HX from your alkyl halide, especially if you are using a secondary or tertiary alkyl halide.

Troubleshooting Steps:

  • Choice of Alkyl Halide: Whenever possible, use primary or methyl alkyl halides as they are significantly less prone to elimination reactions. Secondary alkyl halides often give poor yields, and tertiary alkyl halides are generally unsuitable for this reaction as they will primarily undergo elimination.

  • Base Selection: Using a bulkier, less nucleophilic base might favor proton abstraction from diethyl malonate over elimination from the alkyl halide. However, very strong and hindered bases can sometimes favor elimination.

  • Temperature Control: Lowering the reaction temperature can favor the desired SN2 substitution reaction over the E2 elimination pathway.

Q3: During the workup of my reaction, I seem to be losing my product due to ester hydrolysis. What are the best practices to avoid this?

A3: Ester hydrolysis can occur in the presence of water under either acidic or basic conditions, leading to the formation of malonic acid derivatives and reducing your overall yield.

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure that all your reagents and solvents are dry and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Workup Procedure: When performing an aqueous workup, minimize the contact time of your product with acidic or basic solutions, especially at elevated temperatures. It is advisable to perform washes quickly and at low temperatures (e.g., in an ice bath). Neutralize the reaction mixture promptly before extraction. A wash with a saturated sodium bicarbonate solution can be used to remove acidic impurities, followed by a brine wash to remove residual base.

Q4: I used sodium methoxide as a base with diethyl malonate and my final product is a mixture of methyl and ethyl esters. Why did this happen?

A4: This is a result of a side reaction called transesterification. The methoxide ion can act as a nucleophile and attack the carbonyl group of the diethyl malonate, leading to an exchange of the ethyl ester groups for methyl ester groups.

Troubleshooting Steps:

  • Use a Matching Alkoxide Base: To prevent transesterification, it is crucial to use a base with the same alkyl group as the ester. For diethyl malonate, the appropriate base is sodium ethoxide (NaOEt).

Data Presentation

The choice of base and reaction conditions can significantly impact the outcome of the alkylation of diethyl malonate. The following table provides a qualitative comparison of common conditions and their expected outcomes.

Reaction Condition Primary Alkyl Halide Secondary Alkyl Halide Tertiary Alkyl Halide Notes
NaOEt in Ethanol Good yield of alkylated productLower yield, mixture with elimination productAlmost exclusively elimination productStandard and effective conditions for primary halides.
NaH in THF/DMF High yield of alkylated productModerate yield, still competing eliminationAlmost exclusively elimination productAllows for complete enolate formation before adding the alkyl halide, can improve yields.
K2CO3, Phase Transfer Catalyst Moderate to good yieldLow yieldNegligible reactionMilder conditions that can sometimes improve selectivity for mono-alkylation.

Experimental Protocols

Protocol 1: Selective Mono-alkylation of Diethyl Malonate

This protocol is designed to favor the formation of the mono-alkylated product.

Materials:

  • Diethyl malonate (1.1 equivalents)

  • Sodium ethoxide (1.0 equivalent)

  • Primary alkyl halide (1.0 equivalent)

  • Anhydrous ethanol

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous ethanol under an inert atmosphere.

Technical Support Center: Optimizing Diethyl Malonate Hydrolysis and Decarboxylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the hydrolysis and decarboxylation of diethyl malonate.

Frequently Asked Questions (FAQs)

Q1: What is the general two-step process for converting diethyl malonate to a substituted acetic acid?

A1: The conversion involves two primary steps: first, hydrolysis (saponification) of the diethyl ester to a malonic acid intermediate, followed by decarboxylation, which involves heating to yield the final substituted acetic acid with the loss of carbon dioxide.[1][2]

Q2: Which base is more suitable for the hydrolysis of diethyl malonate: sodium hydroxide (NaOH) or potassium hydroxide (KOH)?

A2: Both NaOH and KOH are effective for the saponification of diethyl malonate. The choice may depend on the specific substrate and desired reaction conditions. KOH is often used in alcoholic solutions for this purpose.[3][4] For a detailed comparison of reaction conditions, refer to the data tables below.

Q3: My decarboxylation is slow or incomplete. How can I optimize this step?

A3: Incomplete decarboxylation can be due to insufficient temperature or reaction time. For traditional heating, temperatures up to 200°C may be necessary.[3] A highly effective alternative is microwave-assisted decarboxylation, which can significantly reduce reaction times to as little as 3-10 minutes at temperatures between 180-190°C, often without the need for a solvent or catalyst.[5]

Q4: Can the hydrolysis and decarboxylation steps be performed in a single pot?

A4: Yes, a one-pot procedure is possible and can improve efficiency. This is typically achieved by performing an acidic hydrolysis and then heating the reaction mixture to induce decarboxylation.[3]

Q5: What are common side reactions to be aware of during the malonic ester synthesis?

A5: A primary side reaction during the alkylation step (prior to hydrolysis) is dialkylation, where two alkyl groups are added to the alpha-carbon of diethyl malonate. This can lead to purification challenges and lower yields of the desired mono-alkylated product.[6]

Troubleshooting Guides

Issue 1: Incomplete Hydrolysis of Diethyl Malonate
Potential Cause Suggested Solution
Insufficient Base Ensure at least two equivalents of base (NaOH or KOH) are used to hydrolyze both ester groups.
Low Reaction Temperature Increase the reaction temperature. Refluxing in an aqueous or alcoholic solution is common.[7][8]
Short Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. Saponification can take several hours.[4]
Poor Solubility If using a biphasic system, ensure vigorous stirring to maximize the interfacial area. Alternatively, add a co-solvent like ethanol to create a homogeneous solution.[7]
Issue 2: Low Yield of Carboxylic Acid after Decarboxylation
Potential Cause Suggested Solution
Incomplete Decarboxylation As mentioned in the FAQs, ensure the temperature is high enough (often >150°C for thermal methods) or utilize microwave-assisted heating for a more rapid and complete reaction.[5][9]
Side Reactions During Hydrolysis If harsh basic conditions were used, side reactions may have occurred. Consider using milder conditions or an acidic hydrolysis protocol.[8]
Product Volatility If the final carboxylic acid product is volatile, ensure the workup procedure (e.g., distillation) is performed carefully to avoid product loss.
Formation of Dialkylated Byproducts If dialkylation occurred during the initial alkylation step, this will lead to a different carboxylic acid byproduct, thus lowering the yield of the desired product. Optimize the alkylation to favor mono-alkylation.[6]

Data Presentation

Table 1: Comparison of Reaction Conditions for Diethyl Malonate Hydrolysis
Base Solvent Temperature (°C) Time Yield (%)
NaOH (1 M)Methanol/WaterRoom Temperature5 hours~99% (for a similar ester)[4]
KOHEthanolRoom Temp to RefluxOvernight~92% (for mono-saponification)[10]
KOHMethanol/Water8013 hours~98% (for a similar ester)[4]
Table 2: Optimization of Malonic Acid Decarboxylation
Method Solvent Temperature (°C) Time Yield (%)
ThermalNone (neat)>150VariesSubstrate dependent[9]
MicrowaveNone180-1903-10 min82-97%[5]
MicrowaveWater19015 min80-98%

Experimental Protocols

Protocol 1: General Procedure for Basic Hydrolysis of Diethyl Malonate
  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve diethyl malonate in a suitable solvent such as a mixture of methanol and water.[4]

  • Addition of Base: Add at least two molar equivalents of sodium hydroxide or potassium hydroxide to the solution.

  • Heating: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction's progress by TLC.[4]

  • Acidification: After cooling the reaction mixture to room temperature, carefully acidify with a mineral acid (e.g., HCl) until the pH is acidic.

  • Extraction: Extract the resulting malonic acid with a suitable organic solvent (e.g., diethyl ether).

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude malonic acid.

Protocol 2: General Procedure for Thermal Decarboxylation
  • Setup: Place the crude malonic acid obtained from the hydrolysis step into a round-bottom flask equipped with a distillation apparatus.

  • Heating: Heat the flask to a temperature above the melting point of the malonic acid, typically in the range of 150-200°C.[3]

  • CO₂ Evolution: Carbon dioxide will evolve as the decarboxylation proceeds.

  • Purification: The resulting carboxylic acid can be purified by distillation.

Protocol 3: General Procedure for Microwave-Assisted Decarboxylation
  • Sample Preparation: Place the malonic acid derivative into a microwave-safe reaction vessel.[5]

  • Microwave Irradiation: Irradiate the sample in a microwave reactor at a power of 200 W, maintaining the temperature between 180-190°C.[5]

  • Monitoring: Monitor the reaction, which is typically complete within 3 to 10 minutes.[5]

  • Work-up: In many cases, the product is obtained in high purity and may not require further purification.[5]

Mandatory Visualization

Hydrolysis_Decarboxylation_Workflow cluster_hydrolysis Hydrolysis (Saponification) cluster_decarboxylation Decarboxylation DEM Diethyl Malonate MA_Salt Malonate Salt DEM->MA_Salt 1. Saponification Base Base (NaOH or KOH) Water/Alcohol MA Malonic Acid MA_Salt->MA 2. Acidification Acid Acid Workup (e.g., HCl) Heat Heat (Δ) or Microwave CAA Carboxylic Acid MA->CAA 3. Decarboxylation CO2 CO2 CAA->CO2 Evolves Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Hydrolysis Is Hydrolysis Complete? Start->Check_Hydrolysis Optimize_Hydrolysis Optimize Hydrolysis: - Increase Base - Increase Temperature - Increase Time Check_Hydrolysis->Optimize_Hydrolysis No Check_Decarboxylation Is Decarboxylation Complete? Check_Hydrolysis->Check_Decarboxylation Yes Optimize_Hydrolysis->Check_Hydrolysis Optimize_Decarboxylation Optimize Decarboxylation: - Increase Temperature - Use Microwave Check_Decarboxylation->Optimize_Decarboxylation No Check_Side_Reactions Investigate Side Reactions (e.g., Dialkylation) Check_Decarboxylation->Check_Side_Reactions Yes Optimize_Decarboxylation->Check_Decarboxylation End Successful Reaction Optimize_Decarboxylation->End Check_Side_Reactions->End Reaction_Mechanism cluster_hydrolysis Hydrolysis Mechanism (Saponification) cluster_decarboxylation Decarboxylation Mechanism Ester R-CO-OEt Tetrahedral_Int Tetrahedral Intermediate Ester->Tetrahedral_Int + ⁻OH OH- ⁻OH Carboxylate R-COO⁻ Tetrahedral_Int->Carboxylate - ⁻OEt EtOH EtOH Malonic_Acid HOOC-CHR-COOH Carboxylate->Malonic_Acid Acidification (H⁺) Cyclic_TS Cyclic Transition State Malonic_Acid->Cyclic_TS Heat (Δ) Enol Enol Intermediate Cyclic_TS->Enol CO2_mol CO₂ Cyclic_TS->CO2_mol Carboxylic_Acid R-CH₂-COOH Enol->Carboxylic_Acid Tautomerization

References

Technical Support Center: Diethyl Malonate Claisen Condensation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the Claisen condensation of diethyl malonate.

Frequently Asked Questions & Troubleshooting Guide

Q1: My Claisen condensation reaction is resulting in a low or no yield. What are the primary causes?

A1: Low or no product yield in a Claisen condensation is a common issue that can often be traced to several critical factors:

  • Suboptimal Base Selection: The base must be strong enough to deprotonate diethyl malonate but must not introduce side reactions.[1][2]

  • Presence of Water: The reaction is highly sensitive to moisture, which can lead to hydrolysis of the ester (saponification) and deactivation of the base.[3]

  • Incorrect Stoichiometry: A full stoichiometric equivalent of the base is required. The final deprotonation of the β-keto ester product is the thermodynamic driving force of the reaction, and using only a catalytic amount of base will result in poor yields.[3][4][5]

  • Reaction Equilibrium: The Claisen condensation is a reversible reaction.[6] The final, irreversible deprotonation of the product drives the reaction to completion. If this step is inefficient, the equilibrium will not favor the product.[2][4][6]

  • Impure Reagents: Impurities in diethyl malonate, the solvent, or the base can inhibit the reaction.[1]

Q2: How do I choose the correct base for the condensation, and why is it so important?

A2: The choice of base is critical to prevent unwanted side reactions.[3] The most commonly used and effective base for the Claisen condensation of diethyl malonate is sodium ethoxide (NaOEt) in ethanol.[1]

  • Preventing Transesterification: The alkoxide base should always match the alcohol portion of the ester.[3][6][7] Using sodium ethoxide with diethyl malonate prevents the scrambling of the ester groups, a side reaction known as transesterification.[3][7]

  • Avoiding Saponification: Strong hydroxide bases like NaOH or KOH must be avoided as they will hydrolyze the ester to form a carboxylate salt, which is unreactive under these conditions.[3][6]

  • Sufficient Basicity: The base must be strong enough to effectively deprotonate diethyl malonate. The pKa of the base's conjugate acid should be higher than the pKa of diethyl malonate.[1]

Data Presentation: Reagent Acidity

This table summarizes the acidity of relevant compounds, highlighting why sodium ethoxide is a suitable base for deprotonating diethyl malonate.

CompoundpKa (in DMSO)Suitable Base(s)
Diethyl Malonate16.4[8]Sodium Ethoxide, Sodium Hydride[1]
Ethanol29.8[8]-
Q3: I am observing multiple products in my reaction mixture. What are the likely side reactions?

A3: The formation of multiple products typically points to competing side reactions. The most common are:

  • Transesterification: This occurs if the alkoxide base does not match the ester's alkyl group (e.g., using sodium methoxide with diethyl malonate).[3][6][7]

  • Saponification (Ester Hydrolysis): This happens if moisture or hydroxide ions are present in the reaction mixture, leading to the formation of a carboxylate salt.[3][6] Always use anhydrous conditions and alkoxide bases.[3]

  • Self-Condensation of the Electrophile (if applicable): In a mixed Claisen condensation, if both esters are enolizable, you can get a mixture of all four possible products. Using a non-enolizable ester as the electrophile, like diethyl carbonate or diethyl oxalate, can prevent this.[9][10]

Q4: The reaction seems to stop before all the starting material is consumed. How can I drive the reaction to completion?

A4: Incomplete conversion is often related to the reaction equilibrium.

  • Ensure Stoichiometric Base: You must use at least one full equivalent of base. The deprotonation of the β-keto ester product is what pulls the equilibrium towards the product side.[4][11] Without enough base to make this final step irreversible, the reaction will stall.[6]

  • Increase Reaction Time or Temperature: Gently heating the reaction mixture to reflux can help it reach equilibrium faster.[3] Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Use a Stronger Base: While sodium ethoxide is standard, a stronger, non-nucleophilic base like sodium hydride (NaH) can also be used to ensure complete deprotonation.[1][3]

Q5: I have unreacted diethyl malonate in my final product. How can I remove it?

A5: Removing unreacted diethyl malonate is a common purification challenge.

  • Fractional Distillation: If your product is thermally stable and has a boiling point significantly different from diethyl malonate (b.p. 199°C), fractional distillation under reduced pressure is a highly effective method.[12]

  • Basic Aqueous Wash: You can wash the crude product (dissolved in an organic solvent) with a dilute basic solution like sodium bicarbonate.[12] This will convert the acidic diethyl malonate into its water-soluble salt, which can then be removed in the aqueous layer. Be cautious, as this method risks hydrolyzing your desired ester product, especially if the product is base-sensitive.[12]

  • Column Chromatography: For small-scale reactions or thermally sensitive products, column chromatography is the most reliable method for separating the product from residual starting material.[12]

Mandatory Visualizations

Troubleshooting Workflow

G cluster_start Problem Identification cluster_checks Initial Checks cluster_analysis Analysis of Issues cluster_solutions Solutions start Low or No Product Yield reagents 1. Verify Reagent Purity & Stoichiometry - Diethyl Malonate Pure? - Base Fresh & Anhydrous? - Stoichiometric Base Used? start->reagents conditions 2. Assess Reaction Conditions - Anhydrous Solvent/Glassware? - Correct Temperature? reagents->conditions Reagents OK purify Action: Purify Reagents (Distill Diethyl Malonate) reagents->purify Impure base_issue Incorrect Base? (e.g., NaOH, wrong alkoxide) conditions->base_issue Conditions OK adjust Action: Adjust Stoichiometry & Ensure Anhydrous Conditions conditions->adjust Incorrect side_reactions Side Reactions Occurring? (Saponification, Transesterification) base_issue->side_reactions Base is Correct change_base Action: Use Correct Base (e.g., NaOEt for Diethyl Malonate) base_issue->change_base Base is Incorrect end_node Successful Reaction side_reactions->end_node No Side Reactions purify->reagents adjust->conditions change_base->reagents

Caption: A logical workflow for troubleshooting low yields in a diethyl malonate Claisen condensation.

Claisen Condensation Mechanism

G cluster_step1 Step 1: Enolate Formation (Reversible) cluster_step2 Step 2: Nucleophilic Attack (Reversible) cluster_step3 Step 3: Elimination (Reversible) cluster_step4 Step 4: Deprotonation (Driving Force) cluster_step5 Step 5: Acidic Workup A Diethyl Malonate + EtO⁻ B Ester Enolate + EtOH A->B C Enolate attacks another Diethyl Malonate molecule B->C D Tetrahedral Intermediate C->D E Intermediate collapses, eliminates Ethoxide (EtO⁻) D->E F β-Keto Ester Product E->F G Product is deprotonated by Ethoxide (EtO⁻) F->G H Resonance-Stabilized Enolate G->H I Add H₃O⁺ to protonate H->I J Final Isolated Product I->J

Caption: The five key steps of the Claisen condensation mechanism, highlighting the driving force.

Experimental Protocols

Protocol 1: Purification of Diethyl Malonate by Vacuum Distillation

This protocol is essential if the purity of the starting material is in doubt.[1]

  • Apparatus:

    • A round-bottom flask appropriately sized for the volume of ester.

    • A fractional distillation column (e.g., Vigreux column).

    • A distillation head with a thermometer.

    • A condenser.

    • A receiving flask.

    • A vacuum source and gauge.

    • A heating mantle.

  • Procedure:

    • Place the technical grade diethyl malonate into the distillation flask with a few boiling chips or a magnetic stir bar.

    • Assemble the fractional distillation apparatus for vacuum distillation. Ensure all joints are properly sealed.

    • Apply a vacuum to the system and slowly begin to heat the flask.

    • Discard any initial low-boiling fractions.

    • Collect the pure diethyl malonate fraction at its characteristic boiling point at the given pressure (e.g., ~92-94 °C at 18 mmHg). The boiling point at atmospheric pressure is 199 °C.[1][12]

    • Store the purified ester under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.[1]

Protocol 2: General Procedure for Diethyl Malonate Claisen Condensation

This protocol describes a classic Claisen condensation.[3]

  • Apparatus:

    • A three-necked round-bottom flask, thoroughly dried in an oven.

    • A reflux condenser fitted with a drying tube (e.g., containing CaCl₂ or Drierite).

    • An addition funnel.

    • A magnetic stirrer and stir bar.

    • A nitrogen or argon gas inlet.

  • Procedure:

    • Preparation: Assemble the glassware and flame-dry it under a vacuum, then allow it to cool to room temperature under an inert atmosphere.

    • Base Formation (if starting from sodium metal): In the flask, add absolute ethanol via syringe. Then, carefully add small pieces of sodium metal (1.0 equivalent) until all the sodium has reacted to form sodium ethoxide.[1] Alternatively, use commercially prepared sodium ethoxide.

    • Reagent Addition: Slowly add diethyl malonate (2.0 equivalents) to the stirred solution of sodium ethoxide in anhydrous ethanol at room temperature.[3]

    • Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC or GC until the starting material is consumed.

    • Work-up:

      • Cool the reaction mixture to room temperature.

      • Perform an acidic work-up by slowly adding a dilute acid (e.g., 1M HCl or H₂SO₄) until the solution is acidic to protonate the product enolate.[3][5]

      • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

      • Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude β-keto ester.

    • Purification: Purify the crude product by vacuum distillation or column chromatography as needed.

References

Technical Support Center: Phase-Transfer Catalysis for Diethyl Malonate Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing phase-transfer catalysis (PTC) for the alkylation of diethyl malonate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your synthetic procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the phase-transfer catalyzed alkylation of diethyl malonate.

Problem Potential Causes Solutions
Low or No Product Yield Inactive Base: The base (e.g., potassium carbonate) may have absorbed moisture and is no longer effective.[1]- Use freshly powdered and dried potassium carbonate. Anhydrous conditions are crucial.[2] - Store bases in a desiccator.
Inefficient Catalyst: The chosen phase-transfer catalyst may not be optimal for the specific substrate or reaction conditions.- For solid-liquid PTC, crown ethers like 18-crown-6 are often effective with potassium salts.[3][4] - For liquid-liquid PTC, quaternary ammonium salts such as tetrabutylammonium bromide (TBAB) or triethylbenzylammonium chloride (TEBAC) are common choices.[5][6] - Ensure the correct catalyst concentration is used (typically 1-10 mol%).
Unreactive Alkyl Halide: The reactivity of the alkylating agent is crucial.- The general reactivity order is I > Br > Cl. Consider using a more reactive halide if the reaction is sluggish.[1] - Secondary and tertiary alkyl halides are prone to elimination reactions and generally give poor results.[1]
Insufficient Temperature: The reaction may require thermal energy to proceed at a reasonable rate.- Gently heat the reaction mixture. Common temperatures range from refluxing in dichloromethane to 100°C in acetonitrile.[3] - Monitor the reaction progress by TLC or GC to determine the optimal temperature.[1]
Significant Dialkylation Product Stoichiometry: Using a 1:1 ratio of diethyl malonate to alkyl halide can lead to the formation of the dialkylated product once the mono-alkylated product forms.- Use a slight excess of diethyl malonate to favor mono-alkylation.[1]
High Reactivity of Alkylating Agent: Highly reactive primary alkyl halides can lead to rapid sequential alkylation.- Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.[1]
Prolonged Reaction Time or High Temperature: These conditions can favor the formation of the second enolate from the mono-alkylated product, leading to dialkylation.[1]- Monitor the reaction closely and stop it once the starting material is consumed. - Run the reaction at the lowest effective temperature.
Formation of Elimination Byproducts Use of Secondary or Tertiary Alkyl Halides: These substrates are highly susceptible to E2 elimination, especially with a strong base.[1]- Whenever possible, use primary alkyl halides. - If secondary halides are necessary, use milder reaction conditions and a less sterically hindered base, although yields will likely be lower.
High Reaction Temperature: Elevated temperatures favor elimination over substitution.[1]- Maintain the lowest possible temperature that allows for a reasonable reaction rate.
Hydrolysis of Ester Groups Presence of Water: The phase-transfer catalyst can also transport hydroxide ions, leading to saponification of the ester.- Use anhydrous solvents and reagents.[2] - Potassium carbonate is a good choice of base as it also acts as a desiccant.[2] - Minimize exposure to acidic or basic aqueous conditions during workup.[1]

Frequently Asked Questions (FAQs)

Q1: Why use phase-transfer catalysis for diethyl malonate alkylation?

A1: Phase-transfer catalysis offers several advantages over traditional methods that use strong bases like sodium ethoxide. PTC allows for the use of milder, safer, and less expensive bases like potassium carbonate, avoids the need for strictly anhydrous solvents, can lead to increased reaction rates, and often results in higher yields and purity.[3]

Q2: What is the mechanism of phase-transfer catalyzed alkylation of diethyl malonate?

A2: The process involves the deprotonation of diethyl malonate by a solid or aqueous base to form a malonate enolate. The phase-transfer catalyst (e.g., a quaternary ammonium salt, Q⁺X⁻) exchanges its counter-ion for the enolate anion. This new ion pair (Q⁺[malonate]⁻) is soluble in the organic phase, where it reacts with the alkyl halide in an Sₙ2 reaction to form the alkylated product. The catalyst is then regenerated and returns to the aqueous or solid phase to repeat the cycle.[3]

Q3: How do I choose the right phase-transfer catalyst?

A3: The choice depends on the reaction phases. For solid-liquid systems (e.g., solid K₂CO₃ and an organic solvent), crown ethers like 18-crown-6 are very effective at complexing the potassium cation, thereby activating the carbonate for deprotonation.[3][4] For liquid-liquid systems (e.g., aqueous NaOH and an organic solvent), quaternary ammonium salts like TBAB are suitable for transferring the enolate into the organic phase.

Q4: Can I use microwave irradiation to accelerate the reaction?

A4: Yes, microwave irradiation in conjunction with phase-transfer catalysis can significantly reduce reaction times and in some cases, improve yields for the alkylation of diethyl malonate.[5][6] This combination often allows for solvent-free conditions, making the process more environmentally friendly.[6]

Q5: What are common side reactions to be aware of?

A5: The most common side reaction is dialkylation, where the mono-alkylated product is deprotonated and reacts with another molecule of the alkylating agent. Another potential side reaction is the E2 elimination of the alkyl halide to form an alkene, which is particularly problematic with secondary and tertiary alkyl halides.[1] Hydrolysis of the ester groups can also occur if water is present.[7]

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the phase-transfer catalyzed alkylation of diethyl malonate with various alkyl halides.

Table 1: Comparison of Catalysts and Conditions for Mono-alkylation

Alkyl HalideBaseCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
1-BromobutaneK₂CO₃18-Crown-6 (4 mol%)Acetonitrile1001.5 - 2High[3]
1-BromobutaneK₂CO₃18-Crown-6DichloromethaneReflux2Good[3][4]
Benzyl ChlorideK₂CO₃TEBAC (10 mol%)None (MW)180 (MW)0.7568[5][6]
Ethyl IodideK₂CO₃None (MW)None (MW)160 (MW)0.7593[6]
Propyl BromideK₂CO₃None (MW)None (MW)185 (MW)-High[6]

Note: "High" and "Good" are used where specific quantitative yields were not provided in the source material.

Experimental Protocols

Protocol 1: Alkylation of Diethyl Malonate with 1-Bromobutane using 18-Crown-6

This protocol is adapted from procedures described for the synthesis of diethyl butylmalonate.[3][4]

Materials:

  • Diethyl malonate

  • 1-Bromobutane

  • Anhydrous potassium carbonate (powdered)

  • 18-Crown-6

  • Acetonitrile or Dichloromethane

  • Magnetic stir bar

  • Round-bottomed flask

  • Reflux condenser

Procedure:

  • To a dry 50 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add diethyl malonate (0.050 mol, 8.00 g), 1-bromobutane (0.055 mol, 7.54 g), powdered anhydrous potassium carbonate (a significant excess), and 18-crown-6 (0.002 mol, 0.50 g).[3]

  • Add 5 mL of acetonitrile or dichloromethane as the solvent.[3]

  • With vigorous stirring, heat the mixture to reflux (for dichloromethane) or 100°C (for acetonitrile) using a heating mantle.[3]

  • Continue heating and stirring for 1.5 to 2 hours.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.[3]

  • Filter the solid potassium carbonate and wash it with a small amount of the solvent.

  • Combine the filtrate and washes, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation.

Visualizations

Reaction_Mechanism cluster_aqueous Aqueous/Solid Phase K2CO3 K₂CO₃ (Base) DEM_anion DEM⁻ (Enolate) DEM_H Diethyl Malonate (H-DEM) DEM_H->DEM_anion Deprotonation K_DEM K⁺[DEM]⁻ PTC Q⁺X⁻ (Catalyst) PTC_DEM Q⁺[DEM]⁻ PTC->PTC_DEM Anion Exchange R_X R-X (Alkyl Halide) PTC_DEM->R_X SN2 Attack Product Alkylated Product (R-DEM) PTC_regen Q⁺X⁻ Product->PTC_regen Catalyst Regeneration

Caption: Reaction mechanism of phase-transfer catalysis.

Experimental_Workflow start Start reagents Combine Diethyl Malonate, Alkyl Halide, Base, Catalyst, and Solvent in Flask start->reagents reaction Heat and Stir Vigorously (e.g., Reflux for 2h) reagents->reaction monitoring Monitor Reaction by TLC or GC reaction->monitoring workup Cool, Filter Solids, and Remove Solvent monitoring->workup Reaction Complete purification Purify Product (e.g., Vacuum Distillation) workup->purification end End purification->end

Caption: General experimental workflow for PTC alkylation.

Troubleshooting_Guide decision decision solution solution start Low Product Yield? check_base Is the Base Active and Anhydrous? start->check_base check_catalyst Is the Catalyst Appropriate? check_base->check_catalyst Yes sol_base Use Fresh, Dry Base check_base->sol_base No check_temp Is the Temperature Sufficient? check_catalyst->check_temp Yes sol_catalyst Optimize Catalyst Choice (e.g., 18-Crown-6 for S-L) check_catalyst->sol_catalyst No check_dialkylation Significant Dialkylation? check_temp->check_dialkylation Yes sol_temp Increase Temperature, Monitor by TLC/GC check_temp->sol_temp No sol_dialkylation Use Excess Malonate, Slow Alkyl Halide Addition check_dialkylation->sol_dialkylation Yes

References

Preventing reverse Michael addition with diethyl malonate adducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the reverse Michael addition of diethyl malonate adducts.

Troubleshooting Guide: Unstable Diethyl Malonate Adducts

Issue: Low yield or decomposition of the desired Michael adduct, suggesting a retro-Michael reaction.

Symptom Potential Cause Recommended Solution
Product decomposes upon workup or purification High Temperature: Elevated temperatures during reaction, workup, or purification can provide the energy needed to overcome the activation barrier for the retro-Michael reaction.- Maintain the reaction at the lowest effective temperature (e.g., room temperature or below).- Avoid excessive heating during solvent removal.- Consider purification methods that do not require high temperatures, such as flash chromatography at room temperature.
Reaction fails to reach completion or gives a mixture of starting materials and product Strong Base: The use of a strong base can deprotonate the product, facilitating the elimination step of the retro-Michael reaction.- Use a milder base catalyst (e.g., triethylamine, DBU) in catalytic amounts.- If a strong base like sodium ethoxide is necessary, use it stoichiometrically and at low temperatures.
Inconsistent yields between batches Solvent Effects: Protic solvents can potentially facilitate proton transfer steps that may be involved in the retro-Michael pathway.- Use aprotic solvents to minimize unwanted side reactions. Toluene and THF are often good choices.
Adduct is unstable during storage Residual Base or Acid: Traces of acid or base from the workup can catalyze the decomposition of the adduct over time.- Ensure thorough neutralization and washing during the workup to remove all catalytic residues.- Store the purified adduct in a neutral, dry environment.

Frequently Asked Questions (FAQs)

Q1: What is the retro-Michael addition reaction?

The retro-Michael addition is the reverse of the Michael addition reaction, where the Michael adduct reverts to the original Michael donor (diethyl malonate) and Michael acceptor. This reaction is an equilibrium process and can be influenced by reaction conditions.

Q2: What are the main factors that promote the retro-Michael reaction of diethyl malonate adducts?

The primary factors that favor the reverse reaction are:

  • Elevated Temperatures: Higher temperatures provide the necessary energy to overcome the activation barrier for the reverse reaction.[1][2][3]

  • Strong Bases: Strong bases can deprotonate the adduct, which can initiate the elimination process leading back to the starting materials.[1][2]

Q3: How can I minimize the retro-Michael reaction?

To suppress the retro-Michael reaction and favor the formation of the desired adduct, consider the following:

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, room temperature is sufficient.

  • Choice of Base: Use the mildest base possible to achieve catalysis. Organic bases like triethylamine or DBU are often preferred over stronger inorganic bases like alkali metal alkoxides.

  • Stoichiometry: In some cases, using a slight excess of the Michael donor (diethyl malonate) can help shift the equilibrium towards the product.

  • Solvent Selection: Aprotic solvents are generally recommended to avoid potential side reactions that can be facilitated by protic solvents.[1]

Q4: Is the Michael addition of diethyl malonate thermodynamically favorable?

Yes, the formation of the C-C single bond in the Michael adduct is generally more thermodynamically favorable than the C=C double bond of the Michael acceptor.[4] However, the reaction is reversible, and the position of the equilibrium can be shifted by the reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Retro-Michael Addition

This protocol outlines a general method for the Michael addition of diethyl malonate to an α,β-unsaturated carbonyl compound with precautions to minimize the reverse reaction.

Materials:

  • Diethyl malonate

  • α,β-unsaturated carbonyl compound (Michael acceptor)

  • Mild base catalyst (e.g., triethylamine or DBU)

  • Anhydrous aprotic solvent (e.g., toluene or THF)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the α,β-unsaturated carbonyl compound (1.0 eq) in the chosen anhydrous aprotic solvent, add diethyl malonate (1.1 eq).

  • Stir the mixture at room temperature.

  • Add a catalytic amount of a mild base (e.g., 0.1 eq of triethylamine or DBU) dropwise to the solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a dilute aqueous solution of a weak acid (e.g., saturated ammonium chloride).

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at a low temperature.

  • Purify the crude product by flash column chromatography.

Visualizations

Michael_Addition_Equilibrium Reactants Diethyl Malonate + Acceptor Adduct Michael Adduct Reactants->Adduct Michael Addition (Forward Reaction) Adduct->Reactants Retro-Michael Addition (Reverse Reaction)

Caption: Equilibrium between the forward Michael addition and the reverse retro-Michael reaction.

Troubleshooting_Workflow start Low Yield or Decomposition of Adduct check_temp Was the reaction or workup temperature high? start->check_temp check_base Was a strong base used? check_temp->check_base No solution_temp Reduce temperature during reaction and workup. check_temp->solution_temp Yes check_solvent Was a protic solvent used? check_base->check_solvent No solution_base Use a milder base (e.g., TEA, DBU). check_base->solution_base Yes solution_solvent Switch to an aprotic solvent. check_solvent->solution_solvent Yes end Stable Adduct check_solvent->end No solution_temp->end solution_base->end solution_solvent->end

Caption: A workflow for troubleshooting the retro-Michael addition of diethyl malonate adducts.

References

Selection of base for efficient deprotonation of diethyl malonate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Deprotonation of Diethyl Malonate

This guide provides troubleshooting advice and frequently asked questions for the selection of an appropriate base for the efficient deprotonation of diethyl malonate, a critical step in malonic ester synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the most effective and commonly used base for deprotonating diethyl malonate?

The most recommended base for the deprotonation of diethyl malonate is sodium ethoxide (NaOEt) in ethanol.[1] The reason for this is twofold: first, the pKa of diethyl malonate's α-hydrogens is approximately 13, making it sufficiently acidic to be readily deprotonated by ethoxide.[1][2][3] Second, using a base whose alkoxide component matches the ester's alcohol component (ethoxide for a diethyl ester) prevents a side reaction known as transesterification.[1][4]

Q2: I am observing incomplete deprotonation of my diethyl malonate. What are the likely causes?

Incomplete deprotonation can stem from several factors:

  • Insufficient Base: Ensure at least one full equivalent of the base is used for mono-alkylation. For di-alkylation, two equivalents will be necessary.[1][5]

  • Base Degradation: Alkoxide bases like sodium ethoxide are highly sensitive to moisture. Using old or improperly stored base, or failing to maintain anhydrous (dry) reaction conditions, can lead to a lower effective concentration of the base.[1]

  • Incorrect pKa Matching: The chosen base must be strong enough to deprotonate the malonic ester. The pKa of the base's conjugate acid needs to be significantly higher than the pKa of diethyl malonate.[1]

Q3: Can I use other bases like sodium hydride (NaH) or sodium hydroxide (NaOH)?

While other bases can be used, they come with specific considerations:

  • Sodium Hydride (NaH): NaH is a very strong, non-nucleophilic base that provides irreversible deprotonation.[6][7] This can be an advantage as it drives the reaction to completion.[6] However, it is a highly flammable solid that requires careful handling, and the byproduct is hydrogen gas.[6]

  • Sodium Hydroxide (NaOH): Using a strong base like sodium hydroxide is generally avoided because it can cause hydrolysis of the ester groups, leading to the formation of sodium malonate and ethanol, which is an undesired side reaction.[4]

Q4: What are the common side reactions to be aware of during deprotonation and subsequent alkylation?

The primary side reactions of concern are:

  • Transesterification: This occurs when the alkoxide base does not match the ester group of the malonate (e.g., using sodium methoxide with diethyl malonate).[4]

  • Claisen Condensation: Although less common if the deprotonation is complete, the enolate of diethyl malonate could potentially react with an unreacted molecule of the ester.[5][8] Using a full equivalent of base minimizes the concentration of the starting ester, thus reducing the likelihood of this reaction.[5]

  • Hydrolysis: As mentioned, using bases like NaOH can lead to the hydrolysis of the ester.[4]

Q5: How does the choice of base influence whether I get a mono-alkylated or di-alkylated product?

The stoichiometry of the base is the most critical factor in controlling the level of alkylation.[9]

  • For Mono-alkylation: Use one equivalent of the base. This will generate the enolate, which can then be reacted with one equivalent of an alkylating agent.[1][9]

  • For Di-alkylation: A stepwise approach is needed. First, perform the mono-alkylation using one equivalent of base and the first alkylating agent. Afterwards, a second equivalent of base is added to deprotonate the mono-substituted malonic ester, followed by the addition of the second alkylating agent.[5][9]

Data Presentation: Comparison of Relevant pKa Values

The efficiency of the deprotonation is governed by the relative acidities of diethyl malonate and the conjugate acid of the base used. For deprotonation to be favorable, the pKa of the base's conjugate acid should be higher than that of diethyl malonate.

CompoundpKa (Solvent)Suitable BaseKey Considerations
Diethyl Malonate ~13 (in water)[1][3][10], 16.4 (in DMSO)[1][5][8]Sodium Ethoxide, Sodium HydrideThe α-protons are acidic due to resonance stabilization of the resulting enolate across two carbonyl groups.[11][12]
Ethanol (Conjugate acid of Ethoxide)~16[6], 29.8 (in DMSO)[5][8]-Ideal choice for diethyl malonate to prevent transesterification.[1][4]
Hydrogen (H₂) (Conjugate acid of Hydride)~35[6]-NaH is a very strong, non-nucleophilic base that leads to irreversible deprotonation.[6]
Water (Conjugate acid of Hydroxide)~15.7-Not recommended due to the high risk of ester hydrolysis.[4]

Experimental Protocols

Protocol 1: Deprotonation using Sodium Ethoxide in Ethanol

This is the most common method for generating the diethyl malonate enolate.

  • Apparatus: A three-necked, round-bottom flask equipped with a reflux condenser (with a drying tube), a mechanical stirrer, and an addition funnel.

  • Procedure:

    • Place absolute ethanol in the flask under an inert atmosphere (e.g., nitrogen or argon).

    • Carefully add sodium metal (1 equivalent) in small pieces to the ethanol. The sodium will react to form sodium ethoxide. Ensure all the sodium has reacted before proceeding.

    • Cool the resulting sodium ethoxide solution to room temperature.

    • Add diethyl malonate (1 equivalent) dropwise from the addition funnel while stirring.[13]

    • After the addition is complete, the enolate solution is ready for the subsequent alkylation step.

Protocol 2: Deprotonation using Sodium Hydride (NaH)

This protocol is for situations where irreversible and complete deprotonation is desired.

  • Apparatus: A three-necked, round-bottom flask equipped with a reflux condenser (with a drying tube), a magnetic stirrer, and a powder addition funnel or used in a glovebox.

  • Procedure:

    • Place a dispersion of sodium hydride (1 equivalent, typically 60% in mineral oil) in the flask under an inert atmosphere.

    • Wash the NaH with a dry, non-reactive solvent like hexane to remove the mineral oil, and then carefully remove the solvent.

    • Add a dry, aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).[9]

    • Cool the suspension in an ice bath.

    • Slowly add diethyl malonate (1 equivalent) dropwise. The reaction will generate hydrogen gas, which must be safely vented.

    • Allow the mixture to stir until the evolution of gas ceases, indicating the complete formation of the enolate.

Visualization of Base Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate base for the deprotonation of diethyl malonate.

G start Goal: Efficiently Deprotonate Diethyl Malonate q1 Primary Concern? start->q1 avoid Avoid NaOH start->avoid prevent_trans Preventing Transesterification & Hydrolysis q1->prevent_trans Standard Synthesis irreversible Complete & Irreversible Deprotonation q1->irreversible Avoiding Equilibrium naoet Use Sodium Ethoxide (NaOEt) in Ethanol prevent_trans->naoet nah Use Sodium Hydride (NaH) in an Aprotic Solvent (e.g., THF) irreversible->nah note_naoet Note: This is the most common and recommended method. naoet->note_naoet note_nah Caution: NaH is highly flammable and reacts with moisture. Reaction produces H2 gas. nah->note_nah reason_avoid Reason: Causes significant ester hydrolysis. avoid->reason_avoid

Caption: Workflow for selecting a base for diethyl malonate deprotonation.

References

Technical Support Center: Microwave-Assisted Synthesis with Diethyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing microwave-assisted synthesis with diethyl malonate. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance your experimental success.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My microwave-assisted reaction with diethyl malonate is resulting in a very low yield or no product at all. What are the common causes and how can I fix this?

  • Answer: Low or no yield in microwave-assisted synthesis involving diethyl malonate can stem from several factors:

    • Improper Solvent Choice: Non-polar solvents like hexane or toluene are often inefficient at absorbing microwave energy, leading to insufficient heating.[1] Consider switching to a polar solvent (e.g., DMF, DMSO, ethanol) that couples effectively with microwaves.[2] However, be aware that some reactions perform better in specific solvents; for the α-arylation of diethyl malonate, toluene has been shown to be effective in the presence of the right catalyst.[3][4]

    • Missing or Ineffective Catalyst/Base: Many reactions involving diethyl malonate, such as α-arylations, are sluggish and require a catalyst and a base to proceed.[3][4] For instance, the copper-catalyzed α-arylation of diethyl malonate with aryl halides shows no success in the absence of a catalyst/ligand system.[3][4] Ensure you are using the appropriate catalyst (e.g., Cu(OTf)₂, Pd complexes) and base (e.g., Cs₂CO₃, K₂CO₃) for your specific transformation.

    • Suboptimal Temperature and Time: Microwave reactions are highly sensitive to temperature and time. A reaction that is not heated to the optimal temperature or for a sufficient duration will not go to completion. Conversely, excessive heat or time can lead to degradation of reactants or products.[5] It is crucial to perform optimization studies. For example, in a pyrazolo-quinoline synthesis, a temperature change from 50°C to 30°C caused a significant drop in yield.[5] Start with conditions reported in the literature and systematically optimize the temperature and reaction time.

    • Uneven Heating: Inconsistent yields can sometimes be attributed to uneven heating, especially if a lower-quality microwave reactor is used.[6] Ensure proper stirring of the reaction mixture to promote uniform temperature distribution.[7]

Issue 2: Formation of Significant Byproducts

  • Question: My reaction is producing the desired product, but I'm also seeing a high percentage of impurities and byproducts. How can I improve the selectivity?

  • Answer: The formation of byproducts is a common challenge. Here are some strategies to enhance reaction selectivity:

    • Precise Temperature Control: Microwave heating allows for rapid temperature increases.[2] This can sometimes lead to side reactions if the temperature overshoots the optimum for the desired transformation. Use a dedicated microwave reactor with accurate temperature monitoring and control to maintain a stable reaction temperature.[8]

    • Reduce Reaction Time: One of the key advantages of microwave synthesis is the dramatic reduction in reaction times.[9] Conventional heating methods that take hours can often be completed in minutes.[10] Over-irradiating the mixture can lead to the formation of degradation products or other unwanted side reactions.[4] Optimize the reaction time to be just long enough for the completion of the primary reaction.

    • Catalyst and Reagent Stoichiometry: The ratio of your reactants and the catalyst loading can significantly impact selectivity. For example, in the alkylation of diethyl malonate, carefully controlling the stoichiometry can favor mono-alkylation over di-alkylation.[11] Re-evaluate and optimize the molar ratios of your reagents.

Issue 3: Reaction Vial Broke or Exploded

  • Question: A sealed reaction vial broke or exploded during a microwave experiment. What caused this and how can I prevent it?

  • Answer: Vial explosions are a serious safety hazard and are typically caused by excessive pressure buildup inside the sealed vessel.[6][12]

    • Volatile Reagents/Solvents: Heating solvents or reagents far beyond their atmospheric boiling points generates significant internal pressure.[6][13] Be extremely cautious when working with low-boiling-point solvents or volatile substances.[12]

    • Exothermic Runaway Reactions: Highly exothermic reactions can cause a rapid and uncontrolled increase in temperature and pressure, leading to vessel failure.

    • Improper Vessel Use: Only use reaction vials specifically designed for high-pressure microwave synthesis.[13] Never use domestic microwave ovens, as they lack the necessary pressure and temperature controls and safety features.[7][8]

    • Prevention Strategies:

      • Always use a dedicated laboratory microwave reactor with built-in pressure and temperature sensors.[13]

      • Start with small-scale reactions to assess the reaction's behavior before scaling up.[7]

      • Ensure the reaction volume does not exceed the vial manufacturer's recommendation (typically less than 2/3 of the total volume).

      • After the reaction, allow the vial to cool completely to a safe temperature (e.g., below 50°C) before attempting to open it.[13]

Frequently Asked Questions (FAQs)

Q1: Why is microwave-assisted synthesis faster than conventional heating?

A1: Conventional heating relies on thermal conductivity, where the vessel is heated first, and the heat is then transferred to the solvent and reactants. This is a relatively slow and inefficient process.[12] Microwave synthesis, however, utilizes dielectric heating. Microwaves pass through the vessel walls and directly interact with polar molecules in the reaction mixture, causing them to rotate rapidly and generate heat.[1][2] This direct "in-core" heating is much more rapid and efficient, leading to a dramatic reduction in reaction times from hours to minutes.[14][15]

Q2: What solvents are suitable for microwave-assisted synthesis with diethyl malonate?

A2: The choice of solvent is critical. Polar solvents with a high dielectric constant (high tan δ value) absorb microwave energy efficiently and heat up quickly.[1][8] Examples include ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). While non-polar solvents like toluene or dioxane are poor microwave absorbers, they can still be used effectively if the reactants or catalysts themselves are polar enough to couple with the microwave field.[3][8] For some reactions, solvent-free conditions are also an excellent, environmentally friendly option.[16]

Q3: Can I scale up a microwave-assisted reaction developed in the lab?

A3: Scaling up microwave reactions can be challenging but is feasible.[9] Direct scaling from a small lab vial to a large production vessel is often not straightforward due to differences in microwave field distribution and heat transfer. However, the use of continuous flow microwave reactors is a promising approach for scaling up microwave-assisted syntheses.[11] It is essential to re-optimize the reaction conditions at a larger scale.

Q4: What are the key safety precautions for microwave chemistry?

A4: Safety is paramount in microwave synthesis.

  • Use Dedicated Equipment: Never use a household microwave oven.[7] Laboratory-grade microwave reactors are built with safety interlocks, pressure and temperature monitoring, and corrosion-resistant cavities.[8][17]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coats, and gloves. Conduct experiments in a well-ventilated fume hood.[7]

  • Beware of Superheating: Localized superheating can occur, especially in viscous mixtures without proper stirring. This can lead to sudden, violent boiling.[7]

  • Handle Sealed Vials with Care: Do not exceed the recommended fill volume. Always allow vials to cool completely before opening to release pressure safely.[13]

  • Unstable Compounds: Exercise extreme caution with potentially explosive compounds (e.g., those containing azide or nitro groups) or reactions that are highly exothermic.[7]

Q5: What is a "non-thermal" microwave effect?

A5: A "non-thermal" or "specific" microwave effect refers to any observed rate enhancement or change in selectivity that cannot be explained solely by the bulk reaction temperature. While the existence and mechanisms of these effects are still debated, they are thought to arise from the direct interaction of the electromagnetic field with specific molecules or transition states in the reaction. Some studies have shown dramatic increases in yield under microwave irradiation compared to conventional heating at the same temperature, suggesting a specific microwave effect is at play.[16]

Quantitative Data Summary

The following table summarizes reaction conditions for the microwave-assisted α-arylation of diethyl malonate, demonstrating the impact of different catalysts and conditions on reaction outcomes.

Table 1: Microwave-Assisted α-Arylation of Diethyl Malonate with Aryl Halides [3][4]

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (mmol)SolventTemp (°C)Time (min)Yield (%)
12-IodobenzonitrileNoneNoneCs₂CO₃ (3)Toluene90300
22-IodobenzonitrileCu(OTf)₂ (10)NoneCs₂CO₃ (3)Toluene903065
32-IodobenzonitrileCu(OTf)₂ (10)Picolinic Acid (20)Cs₂CO₃ (3)Toluene903091
42-IodobenzonitrileCu(OTf)₂ (10)Picolinic Acid (20)Cs₂CO₃ (3)Dioxane903089
52-BromopyridineCuI (10)Picolinic Acid (20)Cs₂CO₃ (3)Toluene9042087
62-BromopyridineCu(OTf)₂ (10)Picolinic Acid (20)Cs₂CO₃ (3)Toluene903090

Experimental Protocols

Protocol 1: Microwave-Assisted α-Arylation of Diethyl Malonate with 2-Iodobenzonitrile [3][4]

  • Reagent Preparation: In a dedicated microwave process vial equipped with a magnetic stir bar, add 2-iodobenzonitrile (1 mmol), cesium carbonate (Cs₂CO₃, 3 mmol), copper(II) triflate (Cu(OTf)₂, 0.1 mmol), and 2-picolinic acid (0.2 mmol).

  • Solvent and Reactant Addition: Flush the vial with argon. Add anhydrous toluene (3-5 mL) followed by diethyl malonate (2 mmol).

  • Vessel Sealing: Tightly seal the vial with the appropriate cap and septum. Caution: Ensure the seal is secure to withstand high pressure.

  • Microwave Irradiation: Place the vial in a dedicated single-mode microwave reactor. Set the reaction temperature to 90°C, the hold time to 30 minutes, and enable magnetic stirring.

  • Cooling and Work-up: After the irradiation is complete, the instrument's cooling system will reduce the vial's temperature. Once cooled to below 50°C, carefully remove the vial from the reactor.[13]

  • Purification: Quench the reaction mixture with a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to obtain the pure α-aryl malonate.

Protocol 2: Microwave-Assisted Knoevenagel Condensation (General Procedure) [16]

  • Reagent Preparation: To a microwave process vial, add the aldehyde (1 mmol), diethyl malonate (1.2 mmol), and a catalytic amount of a suitable base (e.g., piperidine, ammonium acetate, or a solid catalyst like hydroxyapatite).

  • Solvent Addition (Optional): This reaction can often be run under solvent-free conditions. If a solvent is required, add a minimal amount of a high-boiling polar solvent like ethanol or DMF.

  • Vessel Sealing: Seal the vial securely.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a predetermined temperature (e.g., 80-120°C) for a short duration (e.g., 2-10 minutes). Monitor the reaction progress by TLC.

  • Cooling and Work-up: After cooling the vial to a safe temperature, add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize or use column chromatography to purify the final product.

Visualizations

Experimental_Workflow A Reagent Preparation (Vial + Stir Bar + Reagents) B Solvent & Diethyl Malonate Addition A->B C Seal Reaction Vessel B->C D Microwave Irradiation (Set Temp, Time, Power) C->D E Cooling to < 50°C D->E F Reaction Work-up (Quench, Extract) E->F G Purification (Chromatography) F->G H Characterization (NMR, MS) G->H Troubleshooting_Tree Start Problem with Reaction? Q1 Low / No Yield? Start->Q1 Q2 Side Products? Start->Q2 Q3 Vial Broke? Start->Q3 Sol1 Check Solvent Polarity Check Catalyst/Base Optimize Temp/Time Q1->Sol1 Yes Sol2 Lower Temperature Reduce Reaction Time Optimize Stoichiometry Q2->Sol2 Yes Sol3 Reduce Volume/Scale Use Proper Vials Check Reagent Stability Q3->Sol3 Yes Knoevenagel_Pathway cluster_reactants Reactants cluster_conditions Conditions Aldehyde Aldehyde Product α,β-Unsaturated Product + H₂O Aldehyde->Product Diethyl Malonate Diethyl Malonate Carbanion Carbanion Diethyl Malonate->Carbanion + Base Base Catalyst Base Catalyst Microwave (Δ) Microwave (Δ) Microwave (Δ)->Product Accelerates Carbanion->Product + Aldehyde, -H₂O

References

Validation & Comparative

A Comparative Guide to GC-MS Methods for Purity Analysis of Diethyl Malonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of reagents and products is paramount. Diethyl malonate is a crucial building block in organic synthesis, particularly in the malonic ester synthesis of carboxylic acids and various pharmaceuticals.[1] Monitoring the purity of diethyl malonate and the progress of its reactions requires a robust analytical method. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly selective and sensitive technique ideal for analyzing the volatile and semi-volatile compounds typically found in these reaction mixtures.[1]

This guide provides a comparison of two common GC-MS methods for analyzing the purity of diethyl malonate reaction mixtures:

  • Method A: General Purity Analysis using a Non-Polar Column. This is a standard approach for routine purity checks and quantification of the main components.

  • Method B: Trace Impurity Analysis using a Polar Column. This method is optimized for the separation and detection of polar impurities, such as residual starting materials like ethanol, which may be present in trace amounts.

Data Presentation: Comparison of GC-MS Method Performance
ParameterMethod A: General Purity (Non-Polar Column)Method B: Trace Impurity (Polar Column)Reference
GC Column Phase: 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms) Dimensions: 30 m x 0.25 mm ID, 0.25 µm filmPhase: Polyethylene Glycol (e.g., DB-Wax, Innowax) Dimensions: 30 m x 0.25 mm ID, 0.25 µm film[1],[3]
Oven Program Initial Temp: 60 °C, hold 2 min Ramp: 10 °C/min to 280 °C Final Hold: 5 min at 280 °CInitial Temp: 40 °C, hold 5 min Ramp: 15 °C/min to 240 °C Final Hold: 5 min at 240 °C[1],[4]
Injection Mode Split (e.g., 20:1) for major componentsSplitless for trace analysis[1]
Primary Application Quantifying diethyl malonate and major byproducts (e.g., mono- and di-alkylated products).Quantifying trace polar impurities (e.g., residual ethanol, chloroacetic acid).[1],[3]
Linear Range Expected to be wide; concentration-dependent.21 - 840 ng (demonstrated for DEM)[2]
Correlation Coeff. (R²) > 0.995 is generally acceptable.0.9996 (demonstrated for DEM)[1],[2]
Accuracy To Be Determined Experimentally (TBD)Within ± 2.4% (demonstrated for DEM)[2]
LOD/LOQ TBDTBD (must be determined experimentally for target impurities)[5]

Experimental Workflows & Logical Comparison

The following diagrams illustrate the general experimental workflow for GC-MS analysis and a logical comparison of the two methods presented.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Reaction Mixture Dilution Dilute with appropriate solvent (e.g., Ethyl Acetate) Sample->Dilution InternalStd Add Internal Standard (optional, for quantification) Dilution->InternalStd Vial Transfer to GC Autosampler Vial InternalStd->Vial Injector GC Injection Port (Vaporization) Vial->Injector Column Capillary Column (Separation) Injector->Column MS Mass Spectrometer (Ionization, Mass Filtering, Detection) Column->MS TIC Total Ion Chromatogram (Retention Times) MS->TIC Spectra Mass Spectra (Identification via fragmentation patterns) TIC->Spectra Quant Quantification (Peak Integration vs. Calibration Curve) TIC->Quant Purity Purity Report Quant->Purity

Figure 1. General experimental workflow for GC-MS analysis of a diethyl malonate reaction mixture.

Method_Comparison start Analytical Goal goal1 Routine Purity Check & Quantification of Major Products start->goal1 goal2 Trace Polar Impurity Analysis (e.g., Ethanol) start->goal2 methodA Method A: Non-Polar Column (e.g., DB-5ms) goal1->methodA methodB Method B: Polar Column (e.g., DB-Wax) goal2->methodB descA Separates based on boiling point. Good for general profiling of esters and alkylated derivatives. methodA->descA descB Separates based on polarity. Strongly retains polar analytes, allowing better separation from the non-polar bulk matrix. methodB->descB outcomeA Result: Accurate quantification of diethyl malonate and its derivatives. descA->outcomeA outcomeB Result: Sensitive detection and quantification of trace polar impurities. descB->outcomeB

Figure 2. Logical comparison of the two GC-MS methods based on analytical goals.

Experimental Protocols

Sample Preparation (Common to Both Methods)

The goal of sample preparation is to dilute the reaction mixture into a solvent suitable for GC-MS injection and to bring the analyte concentrations into the linear range of the instrument.[1]

  • Dilution: Accurately dilute a known amount (e.g., 10 µL) of the reaction mixture in a suitable volatile solvent (e.g., 990 µL of ethyl acetate for a 1:100 dilution). The dilution factor should be adjusted based on the expected concentration of diethyl malonate and its derivatives.[1]

  • Internal Standard (Optional): For precise quantification, add a known concentration of an internal standard (e.g., diethyl phthalate) that is well-separated from other components in the chromatogram.

  • Mixing and Transfer: Vortex the solution to ensure homogeneity. Transfer the final solution to a 2 mL autosampler vial for analysis.

Method A: General Purity Analysis Protocol

This method is designed for the routine analysis of reaction progress, quantifying the consumption of diethyl malonate and the formation of its alkylated products.

  • Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Parameters:

    • Column: 5% Phenyl Polysiloxane (e.g., HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection Port Temp: 250 °C.[1]

    • Injection Mode: Split, 20:1 ratio.[1]

    • Injection Volume: 1 µL.[1]

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[1]

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Acquisition Mode: Full Scan (e.g., m/z 40-400) for qualitative identification and Selected Ion Monitoring (SIM) for enhanced quantitative sensitivity.[1]

  • Data Analysis:

    • Identify diethyl malonate and its derivatives by comparing their retention times and mass spectra to known standards or library data.[6]

    • Key mass fragments for diethyl malonate (m/z 160) include 115, 88, and 29.[7][8]

    • Quantify each component by integrating the peak area and comparing it against a calibration curve. Purity is typically reported as a percentage of the total peak area.

Method B: Trace Impurity Analysis Protocol

This method is optimized to detect and quantify low levels of polar impurities, such as unreacted ethanol, which might be masked by the main components in Method A.

  • Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Parameters:

    • Column: Polyethylene Glycol (e.g., DB-Wax), 30 m x 0.25 mm ID, 0.25 µm film thickness.[3]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection Port Temp: 240 °C.

    • Injection Mode: Splitless for 1 minute to maximize sensitivity for trace components.

    • Injection Volume: 1 µL.

    • Oven Program: Start at 40 °C, hold for 5 minutes (to separate volatile impurities like ethanol), then ramp at 15 °C/min to 240 °C and hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Acquisition Mode: Primarily Selected Ion Monitoring (SIM) mode targeting the characteristic ions of the specific impurities of interest to achieve the lowest detection limits. A full scan can be run concurrently for qualitative purposes.

  • Data Analysis:

    • Identify polar impurities by their characteristic retention times on the polar column and their mass spectra.

    • Develop a calibration curve for each target impurity (e.g., ethanol) using certified standards to ensure accurate quantification at trace levels.

    • The limit of detection (LOD) and limit of quantification (LOQ) should be experimentally determined according to established validation procedures (e.g., ICH Q2 guidelines).[9]

References

A Comparative Guide to Diethyl Malonate and Dimethyl Malonate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, malonic esters are indispensable building blocks, prized for the reactivity of their central methylene group. Among these, diethyl malonate (DEM) and dimethyl malonate (DMM) are two of the most prominent reagents. While structurally similar, their subtle differences in physical properties, reaction dynamics, and byproducts can significantly influence the outcome of a synthetic route. This guide provides an objective comparison of their synthetic utility, supported by physicochemical data and a representative experimental protocol, to aid researchers in making informed decisions for their specific applications.

Both DEM and DMM are cornerstone reagents in the malonic ester synthesis, a powerful and versatile method for preparing a wide range of substituted carboxylic acids.[1] The core of this strategy lies in the high acidity of the α-hydrogens (the hydrogens on the carbon between the two carbonyl groups), which allows for easy deprotonation to form a stable enolate. This enolate then acts as a potent nucleophile, readily undergoing alkylation or acylation.[1][2]

Head-to-Head Comparison: Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these two malonates is crucial for predicting their behavior in chemical reactions and for process optimization. The choice between them often depends on factors like boiling point for purification purposes, solubility in various solvent systems, and the desired reaction temperature.

PropertyDiethyl Malonate (DEM)Dimethyl Malonate (DMM)
Molecular Formula C₇H₁₂O₄[3]C₅H₈O₄[1]
Molecular Weight 160.17 g/mol [3]132.11 g/mol [1]
Appearance Colorless liquid[3]Colorless liquid[4]
Odor Apple-like, sweet, fruity[3][5]Aromatic[6]
Boiling Point 199 °C[3]180-181 °C[4]
Melting Point -50 °C[3]-62 °C[4]
Density 1.055 g/cm³ at 20 °C1.156 g/mL at 25 °C[1]
Flash Point 90-100 °C[7]85-90 °C[8][9]
Solubility Slightly soluble in water (20 g/L at 20°C); soluble in alcohol and ether.[1][5]Slightly soluble in water; soluble in alcohol and ether.[1][10]
pKa of α-hydrogen ~13-14[3]~13[1]

Performance in Synthesis: A Comparative Overview

The primary distinction in the synthetic application of DEM and DMM arises from their ester groups—ethyl versus methyl. This difference dictates the choice of base and results in different alcohol byproducts upon hydrolysis.

Reactivity and Base Selection: The reactivity of the α-hydrogen is comparable for both compounds, with a pKa of approximately 13, allowing for facile enolate formation.[1] A critical consideration in malonic ester synthesis is the prevention of transesterification, a side reaction where the ester group is exchanged. To avoid this, the alkoxide base used for deprotonation should match the ester's alcohol portion.[11]

  • For Diethyl Malonate , sodium ethoxide (NaOEt) in ethanol is the base of choice.

  • For Dimethyl Malonate , sodium methoxide (NaOMe) in methanol is typically used.

Applications in Drug Development and Industry: Both esters are vital precursors for a vast array of compounds. Their versatility makes them indispensable in the pharmaceutical, agrochemical, and fragrance industries.[10][12][13]

  • Shared Applications: Both DEM and DMM are widely used in the synthesis of barbiturates (a class of central nervous system depressants), Vitamin B1, and Vitamin B6.[3][7][14]

  • Diethyl Malonate (DEM) Specific Uses: DEM is a key intermediate in the production of pharmaceuticals such as the vasodilator Naftidrofuryl, the anti-inflammatory drug phenylbutazone, the antibiotic nalidixic acid, and the anti-ulcer agent rebamipide.[3][12] It is also used to synthesize pesticides like sethoxydim.[3]

  • Dimethyl Malonate (DMM) Specific Uses: DMM is a precursor for the antibacterial agent pipemidic acid.[6] It is also used in the synthesis of other anti-inflammatory drugs (NSAIDs), certain anti-cancer agents like nucleoside analogs, and fragrances, notably jasmonates.[4][14][15]

Experimental Protocol: Malonic Ester Synthesis of a Substituted Acetic Acid

This protocol outlines the general steps for the synthesis of a mono-substituted acetic acid using either diethyl or dimethyl malonate. This process involves three key stages: enolate formation (deprotonation), alkylation, and finally, hydrolysis and decarboxylation.[11]

Materials:

  • Diethyl malonate or Dimethyl malonate

  • Anhydrous ethanol (for DEM) or anhydrous methanol (for DMM)

  • Sodium metal (to prepare sodium ethoxide/methoxide) or commercial sodium ethoxide/methoxide

  • Alkyl halide (R-X)

  • Aqueous acid (e.g., HCl or H₂SO₄)

  • Diethyl ether or other suitable extraction solvent

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

  • Enolate Formation: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide in anhydrous ethanol (or sodium methoxide in anhydrous methanol). Add the malonic ester (1 equivalent) dropwise to the alkoxide solution at room temperature. Stir the mixture until deprotonation is complete and a clear solution of the malonate enolate is formed.

  • Alkylation: Add the desired alkyl halide (1 equivalent) to the enolate solution. The reaction is typically an Sₙ2 substitution.[16] Heat the reaction mixture to reflux and maintain it for 1-3 hours, monitoring the reaction progress by TLC. After completion, cool the mixture to room temperature.

  • Work-up (Isolation of Alkylated Ester): Remove the solvent under reduced pressure. Add water to the residue and extract the alkylated malonic ester with diethyl ether. Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate the solvent in vacuo to yield the crude alkylated product.

  • Hydrolysis and Decarboxylation: Add an aqueous solution of a strong acid (e.g., 6M HCl) to the crude alkylated ester. Heat the mixture to reflux. This step hydrolyzes both ester groups to carboxylic acids, forming a substituted malonic acid intermediate. Upon continued heating, this intermediate readily undergoes decarboxylation (loss of CO₂), yielding the final substituted carboxylic acid product.[16]

  • Final Purification: After cooling, the carboxylic acid product may precipitate or can be extracted with an organic solvent. The final product is then purified by recrystallization or distillation.

Mandatory Visualization

The following diagram illustrates the logical workflow of the malonic ester synthesis, a cornerstone reaction for both diethyl and dimethyl malonate.

Malonic_Ester_Synthesis Start Malonic Ester (DEM or DMM) Deprotonation Step 1: Deprotonation Start->Deprotonation Base Base (NaOEt or NaOMe) Base->Deprotonation AlkylHalide Alkyl Halide (R-X) Alkylation Step 2: Alkylation (Sₙ2) AlkylHalide->Alkylation Acid Acid & Heat (H₃O⁺, Δ) Hydrolysis Step 3: Ester Hydrolysis Acid->Hydrolysis Deprotonation->Alkylation Forms Enolate Alkylation->Hydrolysis Forms Alkylated Ester Decarboxylation Step 4: Decarboxylation Hydrolysis->Decarboxylation Forms Diacid FinalProduct Substituted Acetic Acid Decarboxylation->FinalProduct Loses CO₂

Workflow of the Malonic Ester Synthesis.

Safety and Handling

Both diethyl malonate and dimethyl malonate require careful handling in a laboratory setting. They are combustible liquids and can cause irritation. Adherence to standard safety protocols is essential.

Safety AspectDiethyl Malonate (DEM)Dimethyl Malonate (DMM)
Primary Hazards Combustible liquid.[17] Causes serious eye irritation.[17][18]Causes skin irritation.[19] Causes serious eye irritation.[19] May cause respiratory irritation.[19][20]
GHS Pictograms GHS07 (Exclamation Mark)[21]GHS07 (Exclamation Mark)[22]
Handling Avoid contact with skin, eyes, and clothing.[21] Keep away from heat, sparks, and open flames.[18] Use in a well-ventilated area.[18]Avoid contact with eyes, skin, and clothing.[8] Avoid inhalation.[8] Use with adequate ventilation.[8]
Storage Store in a cool, dry, well-ventilated place.[18] Recommended storage temperature: 15–25 °C.[18]Store in a cool, dry place.[8] Keep container tightly closed.[19]
Incompatible Materials Strong oxidizing agents.[18]Strong oxidants.[8]

Note: This is a summary. Always consult the full Safety Data Sheet (SDS) before handling these chemicals.[8][9][17][18][19][20][21][22]

Conclusion

Both diethyl malonate and dimethyl malonate are highly valuable and versatile reagents in organic synthesis. Their reactivity is fundamentally similar, centered on the acidity of the α-hydrogens. The primary factor guiding the choice between them is often the specific requirements of the synthetic pathway. Key considerations include:

  • Choice of Base: The need to use a matching alkoxide base (ethoxide for DEM, methoxide for DMM) to prevent transesterification is a critical practical point.

  • Byproducts: The hydrolysis step yields ethanol from DEM and methanol from DMM, which could be a consideration for downstream purification or in solvent-sensitive reactions.

  • Physical Properties: Differences in boiling points and densities may be leveraged during product isolation and purification.

  • Cost and Availability: While not covered in detail here, economic factors and supplier availability can also influence the choice for large-scale synthesis.[1]

Ultimately, the selection between diethyl and dimethyl malonate should be made based on a careful evaluation of the target molecule, the overall synthetic strategy, and reaction economics.[1]

References

A Comparative Guide to the Reactivity of Substituted vs. Unsubstituted Diethyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity between unsubstituted diethyl malonate and its substituted derivatives. Understanding these differences is crucial for reaction design, optimization, and the synthesis of complex molecular architectures in academic and industrial research, including drug development. This document summarizes key reactivity parameters, provides experimental protocols for characteristic transformations, and visualizes the underlying chemical principles.

Executive Summary

The reactivity of diethyl malonate is centered around the acidity of the α-hydrogens, which allows for the formation of a stabilized enolate. This enolate is a versatile nucleophile in a variety of carbon-carbon bond-forming reactions. Substitution at the α-carbon significantly impacts the reactivity of the molecule in several key ways:

  • Acidity and Enolate Formation: Substitution generally decreases the acidity of the remaining α-hydrogen, making enolate formation more challenging.

  • Steric Hindrance: The presence of substituents can sterically hinder the approach of electrophiles, slowing down reaction rates.

  • Electronic Effects: The electronic nature of the substituent can influence the stability of intermediates and transition states, thereby affecting reaction pathways and outcomes.

This guide will explore these differences in the context of several important reactions: alkylation, hydrolysis and decarboxylation, Knoevenagel condensation, and Michael addition.

Data Presentation

Table 1: Comparative pKa Values of Diethyl Malonate and its Derivatives

The acidity of the α-hydrogen(s) is a critical factor in the reactivity of malonic esters, as it dictates the ease of enolate formation. A lower pKa value indicates a more acidic proton and, consequently, easier deprotonation.

CompoundStructurepKa (Predicted)
Diethyl MalonateCH₂(COOEt)₂~13
Diethyl MethylmalonateCH₃CH(COOEt)₂13.13[1]
Diethyl EthylmalonateCH₃CH₂CH(COOEt)₂13.17[2][3]
Diethyl Dimethylmalonate(CH₃)₂C(COOEt)₂No acidic α-H

Note: The pKa values for the substituted derivatives are predicted and serve as an estimation of their relative acidities.

Table 2: Comparative Yields in Alkylation Reactions

The alkylation of diethyl malonate is a cornerstone of the malonic ester synthesis. The reactivity of the enolate towards alkyl halides is influenced by substitution at the α-carbon.

SubstrateAlkylating AgentBaseSolventReaction ConditionsProductYield (%)
Diethyl MalonateBenzyl ChlorideNaOEtEtOHReflux, 2-3 hDiethyl Benzylmalonate~80-90
Diethyl Ethylmalonate2-BromopentaneNaHTHFReflux, 12-24 hDiethyl 2-Ethyl-2-(pentan-2-yl)malonate40-60[4]
Diethyl AlkylmalonatesSubstituted Phenyl ChloridesKOBuᵗDMF/THFGentle RefluxDiethyl Alkyl(substituted phenyl)malonates72-80[5]

Reaction Mechanisms and Workflows

Enolate Formation and Alkylation

The first step in the majority of reactions involving diethyl malonate is the formation of a resonance-stabilized enolate by a suitable base. This enolate then acts as a nucleophile in subsequent reactions, such as alkylation.

Enolate Formation and Alkylation of Diethyl Malonate cluster_0 Enolate Formation cluster_1 Alkylation Diethyl Malonate Diethyl Malonate Enolate Enolate Diethyl Malonate->Enolate + Base Base Base Substituted Diethyl Malonate Substituted Diethyl Malonate Enolate->Substituted Diethyl Malonate + Alkyl Halide (R-X) Alkyl Halide Alkyl Halide

Caption: General workflow for the formation of a substituted diethyl malonate.

Malonic Ester Synthesis Workflow

The complete malonic ester synthesis involves alkylation, followed by hydrolysis of the ester groups and subsequent decarboxylation to yield a substituted carboxylic acid.

Malonic Ester Synthesis Workflow Diethyl Malonate Diethyl Malonate Alkylation Alkylation Diethyl Malonate->Alkylation Substituted Diethyl Malonate Substituted Diethyl Malonate Alkylation->Substituted Diethyl Malonate Hydrolysis Hydrolysis Substituted Diethyl Malonate->Hydrolysis Substituted Malonic Acid Substituted Malonic Acid Hydrolysis->Substituted Malonic Acid Decarboxylation Decarboxylation Substituted Malonic Acid->Decarboxylation Substituted Carboxylic Acid Substituted Carboxylic Acid Decarboxylation->Substituted Carboxylic Acid

Caption: Key stages of the malonic ester synthesis.

Comparative Reactivity in Detail

Acidity and Enolate Formation

Unsubstituted diethyl malonate possesses two acidic α-hydrogens with a pKa of approximately 13, allowing for facile deprotonation by common bases such as sodium ethoxide (NaOEt) in ethanol. The resulting enolate is stabilized by resonance, with the negative charge delocalized over the two carbonyl groups.

Upon mono-substitution, the remaining α-hydrogen is generally less acidic. The predicted pKa for diethyl methylmalonate is 13.13, and for diethyl ethylmalonate, it is 13.17.[1][2][3] This slight increase in pKa suggests that stronger bases or more forcing conditions may be required for complete deprotonation. For di-substituted diethyl malonates, such as diethyl dimethylmalonate, there are no acidic α-hydrogens, and consequently, they cannot form an enolate at the α-carbon.

Alkylation

The alkylation of diethyl malonate is a classic S\textsubscript{N}2 reaction. The nucleophilic enolate attacks an alkyl halide, forming a new carbon-carbon bond. Unsubstituted diethyl malonate can be mono- or di-alkylated by controlling the stoichiometry of the base and the alkylating agent.

Mono-substituted diethyl malonates can be further alkylated to produce di-substituted derivatives. However, the rate of the second alkylation is often slower than the first due to:

  • Increased Steric Hindrance: The existing substituent can sterically hinder the approach of the second alkylating agent.

  • Reduced Nucleophilicity: The enolate of a mono-substituted diethyl malonate is generally a weaker nucleophile than the enolate of the unsubstituted parent compound.

For instance, the alkylation of diethyl ethylmalonate with a secondary alkyl halide like 2-bromopentane gives a moderate yield of 40-60%, which can be attributed to competing elimination reactions and the increased steric bulk of both the nucleophile and the electrophile.[4]

Hydrolysis and Decarboxylation

The final steps in the malonic ester synthesis involve the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid, followed by decarboxylation upon heating to yield a carboxylic acid.

The ease of both hydrolysis and decarboxylation is influenced by the substituents on the α-carbon. While unsubstituted diethyl phenylmalonate is readily hydrolyzed, highly electron-withdrawing substituents can make hydrolysis more challenging without inducing premature decarboxylation. For example, the hydrolysis of diethyl 2-(perfluorophenyl)malonate under various basic and acidic conditions failed to yield the corresponding malonic acid, instead leading to decomposition or direct decarboxylation to 2-(perfluorophenyl)acetic acid.

Furthermore, there is a notable difference in the conditions required for the decarboxylation of mono- and di-substituted malonic acids. Mono-alkylated malonic acids typically decarboxylate upon refluxing in aqueous acid, whereas di-alkylated malonic acids often require higher temperatures and are sometimes heated neat to effect decarboxylation.

Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an active methylene compound, such as diethyl malonate, and an aldehyde or ketone, typically catalyzed by a weak base. This reaction is widely used to form carbon-carbon double bonds.

Unsubstituted diethyl malonate is a common substrate in Knoevenagel condensations. The reactivity of substituted diethyl malonates in this reaction is generally lower due to the reduced acidity of the α-proton and increased steric hindrance. While specific comparative kinetic data is scarce, it is generally understood that the reaction with substituted malonates will be slower and may require more forcing conditions.

Michael Addition

In the Michael addition, a soft nucleophile, such as the enolate of diethyl malonate, adds to an α,β-unsaturated carbonyl compound in a conjugate fashion. Unsubstituted diethyl malonate is an effective Michael donor, and its addition to various Michael acceptors, such as chalcones, has been reported with good to excellent yields (80-91%).[6]

Substituted diethyl malonates are less commonly used as Michael donors. Di-substituted derivatives, like diethyl dimethylmalonate, are generally unreactive as they cannot form the necessary enolate. Mono-substituted diethyl malonates can, in principle, act as Michael donors, but their reactivity is expected to be lower than that of the unsubstituted analogue due to steric hindrance and reduced nucleophilicity of the enolate. Indeed, the Michael addition of malonates to sterically demanding β,β-disubstituted enones has been shown to require high pressure to proceed effectively.

Experimental Protocols

Mono-alkylation of Diethyl Malonate (Synthesis of Diethyl n-Butylmalonate)

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • n-Butyl bromide

  • Absolute ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol in a flask equipped with a reflux condenser and a dropping funnel.

  • Diethyl malonate is added dropwise to the stirred solution of sodium ethoxide.

  • The mixture is heated to reflux for 15-20 minutes to ensure complete formation of the enolate.

  • n-Butyl bromide is then added dropwise, and the mixture is refluxed until the reaction is complete (typically 2-3 hours), as monitored by TLC.

  • The reaction mixture is cooled, and the ethanol is removed by distillation.

  • The residue is partitioned between water and diethyl ether.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated aqueous ammonium chloride and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed by rotary evaporation, and the crude product is purified by vacuum distillation.

Hydrolysis and Decarboxylation of Diethyl n-Butylmalonate

Materials:

  • Diethyl n-butylmalonate

  • Potassium hydroxide

  • Water

  • Concentrated sulfuric acid

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • A solution of potassium hydroxide in water is added to diethyl n-butylmalonate in a round-bottom flask.

  • The mixture is refluxed until the hydrolysis is complete (saponification), which is indicated by the disappearance of the oily ester layer.

  • The reaction mixture is cooled in an ice bath and carefully acidified by the dropwise addition of concentrated sulfuric acid.

  • The acidified mixture is then heated, and the liberated hexanoic acid is distilled from the reaction mixture.

  • The distillate is saturated with sodium chloride, and the hexanoic acid is separated.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous sodium sulfate.

  • The ether is removed by distillation, and the residual hexanoic acid is purified by distillation.

Conclusion

The presence of substituents on the α-carbon of diethyl malonate has a profound impact on its reactivity. While unsubstituted diethyl malonate is a highly versatile building block due to the high acidity of its α-hydrogens and the low steric hindrance around the nucleophilic center, its substituted counterparts exhibit more nuanced reactivity. Understanding these differences is paramount for the strategic design of synthetic routes. Researchers can leverage the decreased reactivity of substituted malonates to achieve selective transformations and construct complex molecular frameworks with a high degree of control. This guide provides a foundational understanding and practical data to aid in the effective utilization of both substituted and unsubstituted diethyl malonates in a research and development setting.

References

A Comparative Guide to Analytical Methods for the Quantification of Diethyl Malate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of diethyl malate. This compound is a significant compound in various research and industrial applications, and its accurate quantification is crucial. This document details the established High-Performance Liquid Chromatography (HPLC) method and compares its performance with alternative techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and spectrophotometric assays. Experimental protocols and performance data are presented to assist in selecting the most suitable method for specific research needs.

Primary Assay: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely adopted technique for the quantification of small organic molecules like this compound.[1] The method's strength lies in its ability to separate the analyte from a sample matrix using a reverse-phase HPLC column, followed by detection based on its ultraviolet absorbance.[1]

Detailed Experimental Protocol: HPLC-UV Method

This protocol outlines the key steps for the validation of an HPLC-UV method for this compound quantification.

1. Instrumentation and Conditions:

  • System: Standard HPLC system equipped with a UV detector.[1]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) is often effective.[1] For applications requiring mass spectrometry compatibility, formic acid can be used as an additive instead of phosphoric acid.[2][3]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25°C.[1]

  • Detection Wavelength: 210 nm.[1]

  • Injection Volume: 20 µL.[1]

2. Sample Preparation:

  • For biological samples, a protein precipitation step is often necessary. This can be followed by evaporation of the supernatant and reconstitution in the mobile phase.

  • For other applications, dissolve the sample in the mobile phase, filter through a 0.45 µm filter, and inject it into the HPLC system.

3. Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically evaluated by analyzing a blank matrix and a spiked matrix to ensure no interfering peaks are present at the retention time of this compound.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated by plotting the peak area against a series of known concentrations. A correlation coefficient (R²) of >0.99 is generally considered acceptable.

  • Accuracy: Determined by recovery studies where known amounts of this compound are added to a blank matrix at different concentration levels. The percentage recovery is then calculated, with an acceptance criterion typically between 95-105%.[1]

  • Precision: The closeness of agreement among a series of measurements. It is assessed at both the intra-day and inter-day levels by analyzing multiple replicates of a sample at different concentrations. The relative standard deviation (RSD) should typically be less than 2%.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Filtration Filtration/Extraction Sample->Filtration Dilution Dilution Filtration->Dilution Injection Injection into HPLC Dilution->Injection Prepared Sample Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (210 nm) Separation->Detection Integration Peak Integration Detection->Integration Chromatogram Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the HPLC-UV quantification of this compound.

Alternative Analytical Methods

While HPLC-UV is a common and reliable method, other techniques can be employed for the quantification of this compound, each with its own set of advantages and disadvantages.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique that separates volatile compounds in the gas phase and identifies them based on their mass-to-charge ratio.[1] It is an excellent method for confirming the identity of this compound and can achieve very low detection limits.[1]

  • Principle: The sample is vaporized and separated on a GC column. The separated components then enter a mass spectrometer, which ionizes them and detects the fragments, providing a unique "fingerprint" for this compound.[1]

  • Advantages: High specificity and sensitivity.[1]

  • Disadvantages: Requires more complex and expensive equipment, and sample derivatization may sometimes be necessary.[1] A study on determining trace quantities of diethyl malonate in ethanol demonstrated the effectiveness of GC with a flame ionization detector.[4][5]

Spectrophotometric Assay (Indirect Method)

This method is an indirect approach that relies on the reaction between this compound and glutathione (GSH).[1] The concentration of this compound is inferred by measuring the decrease in GSH levels.[1]

  • Principle: A known amount of GSH is incubated with the sample containing this compound. After the reaction, the remaining GSH is quantified by reacting it with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a colored product that can be measured with a spectrophotometer at 412 nm.[1]

  • Advantages: Simple, cost-effective, and suitable for high-throughput screening.

  • Disadvantages: Lacks specificity as other compounds in the sample may also react with GSH, leading to inaccurate results. It is an indirect measurement of the analyte.

Performance Comparison

The following table summarizes the key performance characteristics of the three analytical methods for the quantification of this compound.

Parameter HPLC-UV GC-MS Spectrophotometric Assay
Principle Chromatographic separation followed by UV absorbance detection.[1]Gas-phase chromatographic separation followed by mass-to-charge ratio detection.[1]Indirect measurement based on the reaction with glutathione and subsequent colorimetric detection.[1]
Specificity Good to ExcellentExcellentPoor to Moderate
Sensitivity ModerateHighLow to Moderate
Linearity Range Typically in the µg/mL to mg/mL range.Can detect concentrations in the ng range.[4]Dependent on the concentration range of the GSH reaction.
Accuracy High (typically 95-105% recovery).[1]HighModerate (can be affected by interfering substances).
Precision (RSD) High (<2%)HighModerate
Throughput ModerateLow to ModerateHigh
Cost ModerateHighLow
Complexity ModerateHighLow

Signaling Pathway and Experimental Logic

In many biological studies, this compound is used to deplete intracellular glutathione (GSH) to induce oxidative stress.[6] The primary metabolic pathway involves the conjugation of this compound with GSH, a reaction catalyzed by glutathione S-transferases.[6] This conjugate is then further metabolized. The accurate quantification of this compound is therefore essential for understanding its pharmacokinetic and toxicological effects.[6]

Metabolic_Pathway cluster_cellular Cellular Environment cluster_analysis_methods Quantification Methods DEM This compound (Exogenous) DEM_GSH DEM-GSH Conjugate DEM->DEM_GSH Conjugation HPLC HPLC / GC-MS (Direct Measurement) DEM->HPLC Analyte for GSH Glutathione (Endogenous) GSH->DEM_GSH Spectro Spectrophotometry (Indirect via GSH depletion) GSH->Spectro Analyte for GST Glutathione S-transferases GST->DEM_GSH

Caption: Logical diagram of this compound's interaction and analysis.

Conclusion

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the study. HPLC-UV offers a balanced combination of specificity, accuracy, and cost-effectiveness, making it suitable for a wide range of applications. For studies requiring higher sensitivity and confirmatory analysis, GC-MS is the preferred method. The spectrophotometric assay, while less specific, provides a simple and high-throughput option for preliminary screening or for studies where the sample matrix is well-defined and free of interfering substances. For the analysis of this compound conjugates in complex biological matrices, HPLC-MS is considered the gold standard due to its high sensitivity and selectivity.[7]

References

Validating Diethyl Malate Derivative Structures with ¹H NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. This guide provides a comparative analysis of ¹H NMR data for diethyl malate and its derivatives, offering a framework for validating their chemical structures. Detailed experimental protocols and representative data are presented to support researchers in their analytical workflows.

The substitution at the α-carbon (C2) of the diethyl malonate core significantly influences the chemical environment of the neighboring protons. This is reflected in the chemical shifts and splitting patterns observed in their ¹H NMR spectra. Understanding these variations is crucial for confirming the successful synthesis of a desired derivative.

Comparative ¹H NMR Data

The following table summarizes the ¹H NMR spectral data for this compound and a selection of its C2-substituted derivatives. The data is typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

CompoundSubstituent (R) at C2δ (ppm) - CH (C2)Multiplicity - CH (C2)δ (ppm) - OCH₂Multiplicity - OCH₂δ (ppm) - OCH₂CH₃Multiplicity - OCH₂CH₃Other Key Signals (δ, ppm)
Diethyl Malonate-H, -H3.39s4.20q1.25t
Diethyl Ethylmalonate-H, -CH₂CH₃3.19t4.18q1.24t2.01 (q, -CH₂CH₃), 0.89 (t, -CH₂CH₃)
Diethyl Diethylmalonate-CH₂CH₃, -CH₂CH₃N/AN/A4.12q1.20t1.90 (q, -CH₂CH₃), 0.81 (t, -CH₂CH₃)
Diethyl Benzylmalonate-H, -CH₂Ph3.74t4.15q1.20t7.20-7.35 (m, Ar-H), 3.25 (d, -CH₂Ph)
Diethyl Butylmalonate-H, -CH(CH₂)₃CH₃3.25t4.18q1.25t1.95 (m, -CH₂-), 1.30 (m, -CH₂CH₂-), 0.90 (t, -CH₃)
Diethyl Benzoylmalonate-H, -C(O)Ph4.93s4.25q1.25t7.45-8.00 (m, Ar-H)

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Multiplicity is abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet). Coupling constants (J) for the ethyl ester groups are typically around 7.1 Hz.

Interpreting the Data

The key diagnostic signal for confirming C2 substitution is the disappearance or change in the multiplicity and chemical shift of the α-hydrogen(s).

  • Diethyl Malonate: The two equivalent α-hydrogens appear as a singlet around 3.39 ppm.

  • Mono-substituted Derivatives: The remaining α-hydrogen is now adjacent to the newly introduced group and typically appears as a triplet (for alkyl chains) or a doublet (if coupled to a single proton). Its chemical shift is influenced by the electronic nature of the substituent. For instance, the electron-withdrawing benzyl group in diethyl benzylmalonate shifts the α-hydrogen downfield to 3.74 ppm compared to the upfield shift observed with alkyl substituents.[1]

  • Di-substituted Derivatives: The absence of a signal for an α-hydrogen and the appearance of signals corresponding to the two substituent groups are clear indicators of successful di-substitution.

The signals for the ethyl ester groups (-OCH₂CH₃) remain relatively consistent across the derivatives, appearing as a quartet around 4.2 ppm and a triplet around 1.25 ppm.[2]

Experimental Workflow for Structure Validation

The following diagram illustrates a typical workflow for validating the structure of a synthesized this compound derivative using ¹H NMR spectroscopy.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing and Analysis cluster_3 Structure Validation a Dissolve 5-10 mg of sample in ~0.6 mL of CDCl3 b Add TMS as internal standard a->b c Transfer to NMR tube b->c d Insert sample into NMR spectrometer c->d e Lock, tune, and shim d->e f Acquire 1H NMR spectrum e->f g Fourier transform and phase correction f->g h Baseline correction and integration g->h i Peak picking and chemical shift referencing h->i j Compare experimental spectrum with expected structure i->j k Analyze chemical shifts, multiplicities, and integrations j->k l Confirm presence/absence of key signals k->l m Structure Validated/Rejected l->m

References

A Comparative Guide: Williamson Ether Synthesis vs. Phase-Transfer Catalysis for Diethyl Malonate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient alkylation of diethyl malonate is a critical step in the construction of a wide array of molecular architectures. Two prominent methods for this transformation are the classical Williamson ether synthesis (in this context, more accurately the malonic ester synthesis) and the more modern Phase-Transfer Catalysis (PTC). This guide provides an objective comparison of these two methods, supported by experimental data, to aid in the selection of the most suitable technique for a given synthetic challenge.

At a Glance: Performance Comparison

The choice between the Williamson synthesis and Phase-Transfer Catalysis for the alkylation of diethyl malonate hinges on factors such as reaction conditions, scalability, and sensitivity to reaction parameters. The Williamson synthesis, a long-established and reliable method, typically employs a strong base like sodium ethoxide in an anhydrous alcohol solvent. While it can provide high yields, it requires strictly anhydrous conditions. In contrast, Phase-Transfer Catalysis offers a milder and often more convenient alternative, utilizing a catalytic amount of a phase-transfer agent to shuttle the malonate anion between an organic and an aqueous or solid phase, thus avoiding the need for a strong, soluble base and anhydrous solvents.

ParameterWilliamson Ether Synthesis (Malonic Ester Synthesis)Phase-Transfer Catalysis (PTC)
Base Strong base (e.g., Sodium Ethoxide)Mild inorganic base (e.g., K₂CO₃)
Solvent Anhydrous alcohol (e.g., Absolute Ethanol)Biphasic system (e.g., Dichloromethane/Water, Acetonitrile) or solvent-free
Reaction Time Typically 2-3 hours of reflux[1][2]Can be comparable, from 1.5-2 hours, but can vary depending on the catalyst and reactants[3]
Yield Generally high, in the range of 80-90% for primary alkyl halides[1][4]Often high, with some microwave-assisted PTC reactions reporting yields up to 93% for mono-alkylation[5]
Conditions Requires strictly anhydrous conditions to prevent hydrolysis of the ester and deactivation of the base[1]Tolerant to the presence of water; often performed in biphasic systems
Catalyst Not applicableQuaternary ammonium salts (e.g., TBAB) or crown ethers (e.g., 18-crown-6)[3]
Scalability Well-established for large-scale synthesisGenerally scalable and adaptable for industrial applications

Delving into the Chemistry: Reaction Mechanisms

The fundamental principle in both syntheses is the generation of a nucleophilic enolate from diethyl malonate, which then undergoes an SN2 reaction with an alkyl halide. The key difference lies in how this enolate is generated and brought into contact with the alkylating agent.

Williamson Ether Synthesis (Malonic Ester Synthesis) Workflow

In the Williamson approach for C-alkylation of diethyl malonate, a strong base like sodium ethoxide is used to deprotonate the acidic α-hydrogen of the malonate, forming the sodium enolate. This enolate is soluble in the alcoholic solvent and readily reacts with the added alkyl halide.

Williamson_Workflow cluster_prep Sodium Ethoxide Preparation cluster_reaction Alkylation Reaction cluster_workup Workup and Purification Na Sodium Metal NaOEt Sodium Ethoxide Solution Na->NaOEt EtOH Absolute Ethanol EtOH->NaOEt Enolate Diethyl Malonate Enolate NaOEt->Enolate Deprotonation DEM Diethyl Malonate DEM->Enolate Product Diethyl Alkylmalonate Enolate->Product SN2 Attack AlkylHalide Alkyl Halide AlkylHalide->Product Workup Aqueous Workup Product->Workup Purification Distillation/Chromatography Workup->Purification

Williamson Synthesis Workflow
Phase-Transfer Catalysis (PTC) Workflow

PTC operates on the principle of transporting a reactant from one phase to another where the reaction occurs. In the case of diethyl malonate alkylation, a phase-transfer catalyst, such as a quaternary ammonium salt (Q⁺X⁻), facilitates the transfer of the malonate enolate (formed by a mild inorganic base like potassium carbonate) from the solid or aqueous phase into the organic phase containing the alkyl halide.

PTC_Workflow cluster_phases Biphasic System cluster_catalysis Catalytic Cycle cluster_workup Workup OrganicPhase Organic Phase (Diethyl Malonate, Alkyl Halide) AqueousPhase Aqueous/Solid Phase (K2CO3, Q+X-) EnolateFormation Enolate Formation (at interface) IonPairExtraction Ion Pair Extraction (Q+Enolate-) into Organic Phase EnolateFormation->IonPairExtraction Alkylation SN2 Reaction in Organic Phase IonPairExtraction->Alkylation CatalystRegen Catalyst Regeneration (Q+X-) returns to Aqueous Phase Alkylation->CatalystRegen Product Diethyl Alkylmalonate (in Organic Phase) Alkylation->Product PhaseSeparation Phase Separation Product->PhaseSeparation Purification Purification of Organic Layer PhaseSeparation->Purification

Phase-Transfer Catalysis Workflow

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of diethyl butylmalonate, a common derivative, using both methods.

Protocol 1: Williamson Synthesis of Diethyl Butylmalonate

This protocol is based on the classical malonic ester synthesis using sodium ethoxide.

Materials:

  • Sodium metal

  • Absolute ethanol

  • Diethyl malonate

  • n-Butyl bromide

  • Round-bottom flask with reflux condenser and dropping funnel

  • Heating mantle

  • Stirrer

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, add absolute ethanol. Carefully add sodium metal in small pieces to the ethanol under an inert atmosphere. The reaction is exothermic and may require cooling. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution at room temperature, add diethyl malonate dropwise with stirring. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Alkylation: Add n-butyl bromide dropwise to the enolate solution. An exothermic reaction may be observed. After the addition is complete, heat the reaction mixture to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.[2]

  • Workup: Cool the reaction mixture to room temperature. Remove the excess ethanol under reduced pressure. To the residue, add water and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Protocol 2: Phase-Transfer Catalysis Synthesis of Diethyl Butylmalonate

This protocol utilizes a phase-transfer catalyst, offering a milder and more convenient procedure.[3]

Materials:

  • Diethyl malonate

  • 1-Bromobutane

  • Anhydrous potassium carbonate (powdered)

  • Tetrabutylammonium bromide (TBAB) or 18-crown-6

  • Acetonitrile or Dichloromethane

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diethyl malonate, 1-bromobutane, powdered anhydrous potassium carbonate, and a catalytic amount of the phase-transfer catalyst (e.g., 5 mol% TBAB).

  • Reaction: Add the organic solvent (acetonitrile or dichloromethane). With vigorous stirring, heat the mixture to reflux. Continue heating and stirring for 1.5 to 2 hours. Monitor the reaction progress by TLC.[3]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the inorganic salts and wash the filter cake with the solvent.

  • Purification: Combine the filtrate and washings and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation.

Conclusion

Both the Williamson ether synthesis (malonic ester synthesis) and Phase-Transfer Catalysis are effective methods for the preparation of diethyl malonate derivatives. The classical Williamson approach, while robust and high-yielding, demands stringent anhydrous conditions. PTC, on the other hand, provides a more versatile and operationally simpler alternative, with the advantage of using milder bases and not requiring anhydrous solvents. For many applications, especially in high-throughput and process chemistry settings, the convenience and milder conditions of PTC make it an attractive choice. However, for specific substrates or when optimizing for the highest possible yield on a large scale, the well-understood parameters of the Williamson synthesis may be preferred. The ultimate decision will depend on the specific requirements of the synthesis, including the nature of the substrate, desired scale, and available resources.

References

A Comparative Guide to Alternatives for Diethyl Malonate in Substituted Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The malonic ester synthesis, a cornerstone of organic chemistry, has long relied on diethyl malonate as a key reagent for the preparation of substituted carboxylic acids.[1] However, a range of alternative reagents have emerged, each offering distinct advantages in terms of reactivity, substrate scope, and reaction conditions. This guide provides an objective comparison of the performance of diethyl malonate with prominent alternatives—ethyl acetoacetate, cyanoacetic esters, and Meldrum's acid—supported by experimental data and detailed protocols. Additionally, modern organocatalytic approaches for asymmetric synthesis are explored.

Performance Comparison

The choice of reagent for synthesizing substituted carboxylic acids often depends on the desired final product and the tolerance of other functional groups to the reaction conditions. The following tables summarize quantitative data for diethyl malonate and its alternatives in the synthesis of various substituted carboxylic acids.

Table 1: Synthesis of Mono-substituted Carboxylic Acids

ReagentElectrophileBase/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Diethyl malonate1-BromoheptaneSodium ethoxideEthanolReflux479-89.5[2]
Ethyl acetoacetateEthyl chloroacetateSodium ethoxideEthanolReflux--
Ethyl cyanoacetate1-BromoheptaneSodium ethoxideEthanol0 to RT10 min (base)93[3]
Meldrum's acidPhenylacetyl chloridePyridineDichloromethane0 to RT282 (of β-keto ester)[4]

Table 2: Synthesis of Di-substituted Carboxylic Acids

ReagentElectrophile 1Electrophile 2BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Diethyl malonateEthyl bromideEthyl bromideSodium ethoxideEthanolReflux--[5]
Ethyl acetoacetateAlkyl halideAlkyl halideEthoxide---
Meldrum's acidAllyl/Arylmethyl alcohols-DEAD/PPh₃---[6]

Reaction Pathways and Logical Workflow

The synthesis of substituted carboxylic acids using these reagents generally follows a three-step sequence: enolate formation, alkylation, and subsequent hydrolysis and decarboxylation. The specific conditions and intermediates vary depending on the chosen reagent.

Synthetic_Pathways cluster_Malonic_Ester Diethyl Malonate Pathway cluster_Acetoacetic_Ester Ethyl Acetoacetate Pathway cluster_Cyanoacetic_Ester Cyanoacetic Ester Pathway cluster_Meldrums_Acid Meldrum's Acid Pathway ME Diethyl Malonate ME_enolate Malonate Enolate ME->ME_enolate Base (e.g., NaOEt) Alkylated_ME Alkylated Diethyl Malonate ME_enolate->Alkylated_ME Alkyl Halide (R-X) Diacid Dicarboxylic Acid Alkylated_ME->Diacid Hydrolysis (H₃O⁺/⁻OH) Final_Acid_ME Substituted Carboxylic Acid Diacid->Final_Acid_ME Decarboxylation (Heat) AE Ethyl Acetoacetate AE_enolate Acetoacetate Enolate AE->AE_enolate Base (e.g., NaOEt) Alkylated_AE Alkylated Ethyl Acetoacetate AE_enolate->Alkylated_AE Alkyl Halide (R-X) Ketoacid β-Keto Acid Alkylated_AE->Ketoacid Acidic Hydrolysis Final_Acid_AE Substituted Carboxylic Acid Ketoacid->Final_Acid_AE Decarboxylation (Heat) CE Ethyl Cyanoacetate CE_enolate Cyanoacetate Enolate CE->CE_enolate Base (e.g., NaOEt) Alkylated_CE Alkylated Ethyl Cyanoacetate CE_enolate->Alkylated_CE Alkyl Halide (R-X) Cyano_Acid α-Cyano Carboxylic Acid Alkylated_CE->Cyano_Acid Hydrolysis (H₃O⁺/⁻OH) Final_Acid_CE Substituted Carboxylic Acid Cyano_Acid->Final_Acid_CE Decarboxylation (Heat) MA Meldrum's Acid Acyl_MA Acyl Meldrum's Acid MA->Acyl_MA Acyl Halide/Pyridine Keto_Ester β-Keto Ester Acyl_MA->Keto_Ester Alcoholysis Final_Acid_MA Substituted Carboxylic Acid Keto_Ester->Final_Acid_MA Hydrolysis & Decarboxylation

Caption: General synthetic pathways for carboxylic acid synthesis.

Detailed Experimental Protocols

Diethyl Malonate Method

Synthesis of Diethyl Ethylidenemalonate: [2]

A mixture of 100 g of paraldehyde and 1 g of piperidine is heated to 125°C. Diethyl malonate (100 g) is added in portions, maintaining reflux. After the addition, the mixture is refluxed for an additional 4 hours. The product is isolated by distillation, yielding 79–89.5 g (68–77%) of diethyl ethylidenemalonate.[2]

Ethyl Acetoacetate Method

Synthesis of Ethyl Acetoacetate: [7]

To 500 g of ethyl acetate, 50 g of clean sodium wire is added. The reaction is initiated by warming and then controlled by cooling. After the reaction subsides, the mixture is acidified with 50% acetic acid. The separated ester layer is dried and distilled under reduced pressure to yield 105–110 g of ethyl acetoacetate.[7] Subsequent alkylation followed by acidic hydrolysis and decarboxylation yields the substituted carboxylic acid.

Cyanoacetic Ester Method

Synthesis of Ethyl 2-Cyano-nonanoate: [3]

To a solution of sodium ethoxide (from 4.35 g of sodium in 76 mL of ethanol) at 0°C, ethyl cyanoacetate (43.6 g) is added. After stirring, 1-bromoheptane (34.2 g) is added, and the reaction is heated. The product is isolated by extraction and distillation, yielding the target ester. Subsequent hydrolysis and decarboxylation afford the carboxylic acid.[3]

Meldrum's Acid Method

Synthesis of Methyl Phenylacetylacetate: [4]

To a solution of Meldrum's acid (23.75 g) in dichloromethane at 0°C, pyridine (32.5 mL) is added, followed by a solution of phenylacetyl chloride (25.0 g) in dichloromethane. After stirring, the reaction is worked up by washing with HCl. The resulting acyl Meldrum's acid is refluxed in methanol for 2.5 hours. Removal of the solvent and distillation gives 25.2 g (82%) of methyl phenylacetylacetate.[4] This β-keto ester can then be hydrolyzed and decarboxylated to the corresponding carboxylic acid.

Modern Asymmetric and Organocatalytic Approaches

The development of asymmetric synthesis provides powerful tools for the enantioselective preparation of chiral carboxylic acids, which are crucial in the pharmaceutical industry.

Chiral Auxiliaries

Chiral auxiliaries, such as Evans oxazolidinones, can be temporarily incorporated into the substrate to direct stereoselective alkylation.[8][9] The auxiliary is then cleaved to yield the enantiomerically enriched carboxylic acid.[8]

Chiral_Auxiliary_Workflow Prochiral_Acid Prochiral Carboxylic Acid Derivative Chiral_Aux_Complex Substrate-Auxiliary Complex Prochiral_Acid->Chiral_Aux_Complex Attach Chiral Auxiliary Diastereoselective_Reaction Diastereoselective Alkylation Chiral_Aux_Complex->Diastereoselective_Reaction Enolate Formation Alkylated_Complex Alkylated Complex Diastereoselective_Reaction->Alkylated_Complex Electrophile (R-X) Chiral_Acid Enantiomerically Enriched Carboxylic Acid Alkylated_Complex->Chiral_Acid Cleave Auxiliary Recovered_Aux Recovered Chiral Auxiliary Alkylated_Complex->Recovered_Aux Cleavage

Caption: Asymmetric synthesis using a chiral auxiliary.

Organocatalysis

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of complex molecules, including chiral carboxylic acid derivatives.[10][11] For instance, chiral diphenylprolinol TMS ether can catalyze the enantioselective cascade Michael-alkylation of α,β-unsaturated aldehydes with bromomalonates to produce chiral cyclopropanes with high enantioselectivity (90–98% ee).[12] These cyclopropanes can then be converted to chiral carboxylic acids.

Conclusion

While diethyl malonate remains a workhorse in organic synthesis, several viable alternatives offer distinct advantages.

  • Ethyl acetoacetate is a cost-effective alternative, though its use primarily leads to ketones after decarboxylation, acidic hydrolysis is required for carboxylic acid synthesis.[13]

  • Cyanoacetic esters often provide higher yields and can be used under milder conditions.[3]

  • Meldrum's acid is highly acidic and its derivatives can be alkylated and subsequently converted to esters under relatively mild conditions.[6][14][15] A significant advantage is that its hydrolysis regenerates acetone, which is easily removed.[16]

  • Organocatalytic and asymmetric methods provide access to enantiomerically pure substituted carboxylic acids, a critical requirement for the synthesis of many pharmaceuticals.

The selection of the most appropriate reagent will depend on the specific synthetic target, the presence of other functional groups, and the desired stereochemistry. This guide provides the necessary data and protocols to make an informed decision for your research and development needs.

References

A Comparative Guide to Diethyl Malonate and Diethyl Ethylidenemalonate in Synthesis Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of diethyl malonate and diethyl ethylidenemalonate, two valuable reagents in organic synthesis. While structurally related, their distinct functionalities dictate their primary applications in synthetic protocols. Diethyl malonate is a classic active methylene compound, primarily serving as a nucleophile in reactions like the Knoevenagel condensation and as a precursor for substituted malonic esters. In contrast, diethyl ethylidenemalonate, an α,β-unsaturated compound, excels as a Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. This guide outlines their comparative performance with supporting experimental data, detailed methodologies, and visual workflows to aid in protocol development.

I. Core Principles and Reactivity Profiles

Diethyl Malonate (DEM) is characterized by its active methylene group (-CH₂-) flanked by two electron-withdrawing ester functionalities. This structural motif renders the methylene protons acidic (pKa ≈ 13), facilitating the formation of a stabilized enolate in the presence of a base. This enolate is a potent nucleophile, making DEM a cornerstone for carbon-carbon bond formation. Its primary roles in synthesis include:

  • Knoevenagel Condensation: Reaction with aldehydes and ketones to form α,β-unsaturated esters, such as diethyl ethylidenemalonate.

  • Michael Addition Donor: As the nucleophile in conjugate additions to Michael acceptors.

  • Malonic Ester Synthesis: Alkylation of the enolate followed by hydrolysis and decarboxylation to produce substituted carboxylic acids.

Diethyl Ethylidenemalonate (DEEM) is an α,β-unsaturated dicarbonyl compound. The carbon-carbon double bond is activated by the two electron-withdrawing ester groups, making the β-carbon highly electrophilic and susceptible to nucleophilic attack. Consequently, DEEM is an excellent Michael acceptor , reacting with a wide range of nucleophiles in conjugate addition reactions to form substituted malonate derivatives.

II. Comparative Performance in Key Synthetic Protocols

The synthetic utility of diethyl malonate and diethyl ethylidenemalonate is best illustrated by examining their performance in their respective hallmark reactions.

A. Diethyl Malonate in Knoevenagel Condensation

The Knoevenagel condensation is a fundamental reaction for the synthesis of substituted alkenes. Diethyl malonate serves as the active methylene component, reacting with aldehydes or ketones. The reaction is typically catalyzed by a weak base.

Table 1: Performance of Diethyl Malonate in Knoevenagel Condensation with Various Aldehydes

AldehydeCatalystSolventReaction TimeYield (%)Reference
IsovaleraldehydeImmobilized GelatineDMSO12 h85-90[1]
BenzaldehydeImmobilized BSADMSO12 h>95[2]
FurfuralAmmonium BicarbonateNoneNot SpecifiedHighNot Specified
Various Aromatic AldehydesPiperidineEthanolNot SpecifiedHigh[3]
Various Aliphatic AldehydesImmobilized GelatineDMSO12 h85-89[1]
B. Diethyl Ethylidenemalonate as a Michael Acceptor

Diethyl ethylidenemalonate's primary role is as an electrophile in Michael additions. It readily reacts with a variety of nucleophiles, including amines and thiols, to form 1,4-adducts. While direct quantitative data for diethyl ethylidenemalonate is limited in readily available literature, data for the structurally similar diethyl maleate provides a strong indication of its reactivity.

Table 2: Performance of Diethyl Maleate (as an analogue for Diethyl Ethylidenemalonate) in Aza-Michael Additions

AmineCatalystSolventReaction TimeYield (%)Reference
CyclohexylamineNoneNoneNot SpecifiedHigh[4][5]
PropylamineNoneNone0.75 hHigh[4]
n-PentylamineNoneNone4 h96[5]
BenzylamineNoneNone24 h95[5]
PiperidineNoneChloroform2 minNot Specified[6]

Table 3: Performance of Diethyl Maleate (as an analogue for Diethyl Ethylidenemalonate) in Thia-Michael Additions

ThiolCatalystSolventReaction TimeYield (%)Reference
HexanethiolHexylamineNone< 1 hQuantitative[4]
ThiophenolFerric ChlorideNone5-20 minHigh[4]
EthanethiolTriethylamineTHFNot SpecifiedNot Specified[4]

III. Experimental Protocols

A. Knoevenagel Condensation of Diethyl Malonate with Isovaleraldehyde

This protocol describes the synthesis of diethyl isopentylidenemalonate, a precursor in the synthesis of Pregabalin.[1]

Materials:

  • Isovaleraldehyde (2.15 g, 25 mmol)

  • Diethyl malonate (4.8 g, 30 mmol)

  • Immobilized Gelatine on Immobead IB-350 (1 g)

  • Dimethyl sulfoxide (DMSO) (7 mL)

  • Hexane

  • Candida antarctica lipase B (CALB)

Procedure:

  • In a 50 mL conical flask, combine isovaleraldehyde and diethyl malonate in DMSO.

  • Add the immobilized gelatine catalyst to the mixture.

  • Shake the flask on an orbital shaker at room temperature and 200 rpm overnight (approximately 12 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the product from the DMSO solution with hexane (3 x 15 mL).

  • Evaporate the hexane extracts to yield the crude product.

  • To remove unreacted diethyl malonate, selectively hydrolyze it with CALB.

  • The final product is obtained with a purity of >99% and in 85-90% yield.[1]

B. Aza-Michael Addition to Diethyl Maleate (Analogous Protocol for Diethyl Ethylidenemalonate)

This protocol describes a solvent-free and catalyst-free addition of a primary amine to diethyl maleate, which is expected to be similar for diethyl ethylidenemalonate.[4][5]

Materials:

  • Diethyl maleate (1.0 equivalent)

  • Primary amine (e.g., propylamine) (1.0-1.2 equivalents)

Procedure:

  • In a round-bottom flask, mix diethyl maleate and the primary amine at room temperature.

  • Stir the neat mixture for 45 minutes to 1 hour. Note that the reaction can be exothermic.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove any excess amine under reduced pressure.

  • The resulting β-amino ester is often obtained in high purity and may not require further purification.

IV. Visualizing Reaction Workflows and Mechanisms

Knoevenagel_Condensation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product DEM Diethyl Malonate Mixing Mixing with Catalyst in Solvent (e.g., DMSO) DEM->Mixing Aldehyde Aldehyde/Ketone Aldehyde->Mixing Reaction Reaction at RT (e.g., 12h) Mixing->Reaction Stirring Extraction Extraction with Organic Solvent Reaction->Extraction Quenching Purification Purification (e.g., Column Chromatography) Extraction->Purification DEEM_Product Diethyl Alkylidenemalonate Purification->DEEM_Product

Knoevenagel Condensation Experimental Workflow.

Michael_Addition_Mechanism DEEM Diethyl Ethylidenemalonate (Michael Acceptor) Intermediate Enolate Intermediate DEEM->Intermediate Nucleophile Nucleophile (Nu-) Nucleophile->DEEM 1,4-Conjugate Addition Product Michael Adduct Intermediate->Product Protonation

General Mechanism of Michael Addition to DEEM.

V. Conclusion

Diethyl malonate and diethyl ethylidenemalonate are versatile yet fundamentally different reagents in organic synthesis. Diethyl malonate's utility stems from the nucleophilicity of its enolate, making it a key building block in Knoevenagel condensations and malonic ester syntheses. Conversely, diethyl ethylidenemalonate's electrophilic nature at the β-carbon makes it a powerful Michael acceptor for the formation of a wide array of substituted malonate derivatives. The choice between these two reagents is therefore dictated by the desired synthetic transformation: diethyl malonate is the precursor for creating the α,β-unsaturated system, while diethyl ethylidenemalonate is the reactive intermediate for further functionalization via conjugate addition. This guide provides the necessary data and protocols to enable researchers to effectively incorporate these valuable reagents into their synthetic strategies.

References

A Comparative Guide to Diethyl Malonate Synthesis: Characterization of Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common synthetic routes to diethyl malonate, with a focus on the characterization of impurities associated with each method. The purity of diethyl malonate is critical in its application as a versatile C2-synthon in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other fine chemicals. Understanding the potential impurity profile of diethyl malonate from different manufacturing processes is crucial for process optimization, quality control, and ensuring the integrity of subsequent reactions.

Comparison of Synthetic Routes and Associated Impurities

The selection of a synthetic route for diethyl malonate can significantly impact the purity of the final product. The two most common industrial methods are the cyanoacetate route and the carbonylation route. An alternative laboratory-scale method involves the direct esterification of malonic acid.

Synthetic RouteStarting MaterialsKey Intermediates/ReagentsPotential ImpuritiesPurity Profile
Cyanoacetate Route Chloroacetic acid, Sodium cyanide, Ethanol, Sulfuric acidSodium chloroacetate, Cyanoacetic acid, Ethyl cyanoacetateChloroacetic acid, Ethyl chloroacetate, Ethyl cyanoacetate, Malonic acid, Monoethyl malonate, Sodium chloride, Sodium sulfateThis route may contain a wider range of organic and inorganic impurities due to the multi-step nature of the synthesis. Effective purification is crucial.
Carbonylation Route Ethyl chloroacetate, Carbon monoxide, EthanolMetal catalyst (e.g., cobalt or palladium complexes)Ethyl chloroacetate, Acetic acid, Diethyl carbonate, Catalyst residuesGenerally considered a cleaner route with fewer organic byproducts. Catalyst removal is a key consideration.
Direct Esterification Malonic acid, EthanolAcid catalyst (e.g., Sulfuric acid)Malonic acid, Monoethyl malonate, Diethyl etherA simpler process, but the equilibrium nature of the reaction can lead to significant amounts of starting material and mono-esterified impurity in the crude product.

Characterization of Impurities: Experimental Protocols

Accurate characterization of impurities in diethyl malonate is essential for quality assurance. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for the identification and quantification of these impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is an ideal technique for separating and identifying volatile and semi-volatile impurities in diethyl malonate.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the diethyl malonate sample into a 10 mL volumetric flask.

    • Dilute to the mark with a suitable solvent such as acetone or ethyl acetate.

    • For quantitative analysis, prepare a series of calibration standards of known impurities in the same solvent. An internal standard (e.g., dodecane) can be added to both the sample and calibration solutions for improved accuracy.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL with a split ratio of 50:1.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

    • MSD Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: m/z 30-350.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Analysis:

    • Identify the diethyl malonate peak based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify impurities by comparing their peak areas with those of the calibration standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Assessment

¹H NMR spectroscopy provides a rapid and accurate method for assessing the purity of diethyl malonate and quantifying impurities without the need for individual impurity reference standards, using a certified internal standard.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the diethyl malonate sample into an NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., 1,3,5-trimethoxybenzene) into the same NMR tube.

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube and gently agitate to dissolve the sample and internal standard completely.

  • NMR Instrumentation and Parameters:

    • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

    • Probe: 5 mm BBO probe.

    • Temperature: 298 K.

    • ¹H NMR Parameters:

      • Pulse Program: zg30.

      • Number of Scans: 16.

      • Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons for accurate integration).

      • Acquisition Time: 4 seconds.

      • Spectral Width: 20 ppm.

  • Data Analysis:

    • Process the spectrum with Fourier transformation, phase correction, and baseline correction.

    • Integrate the characteristic signals for diethyl malonate (e.g., the quartet at ~4.2 ppm and the triplet at ~1.3 ppm) and the signal for the internal standard.

    • Identify signals corresponding to impurities by comparing the spectrum to known impurity spectra or by structural elucidation.

    • Calculate the purity of diethyl malonate and the concentration of impurities based on the integral values, the number of protons giving rise to each signal, and the known mass of the sample and internal standard.

Visualizing the Workflow for Impurity Characterization

The following diagrams illustrate the logical workflow for the synthesis and impurity characterization of diethyl malonate.

Workflow for Diethyl Malonate Synthesis and Initial Analysis cluster_synthesis Synthesis Route cluster_analysis Preliminary Analysis Starting Materials Starting Materials Chemical Reaction Chemical Reaction Starting Materials->Chemical Reaction Input Crude Diethyl Malonate Crude Diethyl Malonate Chemical Reaction->Crude Diethyl Malonate Output Sampling Sampling Crude Diethyl Malonate->Sampling Analytical Screening (TLC, GC-FID) Analytical Screening (TLC, GC-FID) Sampling->Analytical Screening (TLC, GC-FID) Purity Assessment Purity Assessment Analytical Screening (TLC, GC-FID)->Purity Assessment

Caption: Synthesis and initial analysis workflow.

Impurity Identification and Quantification Workflow cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis Crude or Purified Sample Crude or Purified Sample GC Separation GC Separation Crude or Purified Sample->GC Separation Sample Preparation with Internal Standard Sample Preparation with Internal Standard Crude or Purified Sample->Sample Preparation with Internal Standard MS Detection MS Detection GC Separation->MS Detection Spectral Library Matching Spectral Library Matching MS Detection->Spectral Library Matching Impurity Identification_GCMS Impurity ID Spectral Library Matching->Impurity Identification_GCMS 1H NMR Data Acquisition 1H NMR Data Acquisition Sample Preparation with Internal Standard->1H NMR Data Acquisition Integration and Comparison Integration and Comparison 1H NMR Data Acquisition->Integration and Comparison Purity and Impurity Quantification Quantification Integration and Comparison->Purity and Impurity Quantification

Caption: Impurity analysis workflow.

Benchmarking performance of diethyl malonate derivatives in parallel synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, parallel synthesis stands as a cornerstone for the rapid generation of vast compound libraries. The efficiency and versatility of the chemical building blocks employed are paramount to the success of these high-throughput endeavors. Diethyl malonate and its derivatives are a critical class of reagents in this context, serving as key precursors for the synthesis of a diverse array of carboxylic acids and their derivatives. This guide provides a comparative analysis of the performance of various diethyl malonate derivatives in parallel synthesis, supported by established chemical principles and generalized experimental data.

Performance Benchmarking of Diethyl Malonate Derivatives

The reactivity of a diethyl malonate derivative in parallel synthesis is significantly influenced by the nature of the substituents at the α-carbon. These substituents can exert both electronic and steric effects that impact the rate and efficiency of the alkylation reaction, a key step in the malonic ester synthesis.

Table 1: Comparative Performance of Selected Diethyl Malonate Derivatives in Parallel Alkylation

DerivativeSubstituent(s) at α-carbonRelative ReactivityTypical Yields (Alkylation)Potential for DialkylationSteric HindrancePurification Complexity
Diethyl MalonateH, HHighGood to ExcellentHigh (if not controlled)LowModerate (potential for side products)
Diethyl MethylmalonateCH₃, HModerate-HighGoodModerateLow-ModerateLow to Moderate
Diethyl EthylmalonateCH₂CH₃, HModerateGoodLowModerateLow
Diethyl PhenylmalonatePh, HModerateModerate to GoodLowModerateLow
Diethyl BenzylmalonateBn, HModerate-HighGoodLowModerateLow
Diethyl Ethyl(phenyl)malonateCH₂CH₃, PhLowModerateNot applicableHighLow

Note: The performance characteristics in this table are based on established principles of organic chemistry. Actual yields and reaction times will vary depending on the specific substrates and reaction conditions used.

Unsubstituted diethyl malonate exhibits the highest reactivity due to the high acidity of its α-hydrogens and minimal steric hindrance.[1] This high reactivity, however, can also lead to a higher propensity for dialkylation, which may be undesirable in certain synthetic campaigns. As the size and complexity of the substituents on the α-carbon increase, the steric hindrance around the reactive center also increases. This generally leads to a decrease in the rate of alkylation. For instance, diethyl ethyl(phenyl)malonate, with two substituents on the α-carbon, is expected to have lower reactivity compared to mono-substituted derivatives.[1]

Alternative Building Blocks for Carboxylic Acid Synthesis in Parallel Formats

While diethyl malonate derivatives are highly versatile, other building blocks can also be employed for the parallel synthesis of carboxylic acids and related structures.

Table 2: Comparison of Diethyl Malonate Derivatives with Alternative Building Blocks

Building BlockKey FeaturesAdvantagesDisadvantages
Diethyl Malonate Derivatives Versatile C2-synthon for carboxylic acids.Wide commercial availability of derivatives; well-established chemistry.Potential for dialkylation in unsubstituted versions; decarboxylation step required.
Ethyl Acetoacetate Derivatives C4-synthon for ketones and substituted acetic acids.Can be used to generate ketones directly; similar reactivity to malonates.Decarboxylation can sometimes lead to mixtures of products if not carefully controlled.
Cyanoacetic Esters C2-synthon for carboxylic acids and α-cyano compounds.The cyano group can be further functionalized; generally high reactivity.Hydrolysis of the nitrile is required; potential for side reactions involving the cyano group.
Meldrum's Acid Cyclic malonic acid derivative.High acidity of α-hydrogens; often gives clean reactions.More expensive than acyclic malonates; can be thermally sensitive.

Experimental Protocols for Parallel Synthesis

Modern parallel synthesis platforms often utilize techniques that accelerate reaction rates and improve yields, such as microwave-assisted synthesis and phase-transfer catalysis.[1]

Protocol 1: Microwave-Assisted Parallel Alkylation

Microwave irradiation can dramatically reduce reaction times in malonic ester synthesis, making it highly suitable for rapid library generation.

Materials:

  • Substituted diethyl malonate (1.0 eq)

  • Alkyl halide (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Microwave synthesis vials

Procedure:

  • To each microwave vial, add the substituted diethyl malonate.

  • Add the alkyl halide.

  • Add powdered potassium carbonate.

  • Add the solvent (e.g., DMF, 2 mL).

  • Seal the vials and place them in the microwave reactor.

  • Irradiate at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes).

  • After cooling, the reaction mixture is typically filtered to remove the base.

  • The solvent is removed in vacuo, and the crude product is purified by automated flash chromatography.

Protocol 2: Phase-Transfer Catalyzed Parallel Alkylation

Phase-transfer catalysis is another effective method for parallel synthesis, allowing for the use of inorganic bases in a biphasic system.

Materials:

  • Substituted diethyl malonate (1.0 eq)

  • Alkyl halide (1.2 eq)

  • Aqueous strong base (e.g., 50% KOH)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide, 0.1 eq)

  • Organic solvent (e.g., Toluene)

  • Parallel synthesis reactor block

Procedure:

  • In each well of a parallel synthesis reactor block, combine the substituted diethyl malonate and the alkyl halide in the organic solvent.

  • Add the phase-transfer catalyst.

  • With vigorous stirring, add the aqueous strong base.

  • Stir the reaction at room temperature or with gentle heating for several hours until completion (monitored by TLC or LC-MS).

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be further purified if necessary.

Visualizing Workflows and Pathways

To further clarify the processes involved, the following diagrams illustrate the malonic ester synthesis pathway, a general workflow for parallel alkylation, and the key factors influencing the reactivity of diethyl malonate derivatives.

Malonic_Ester_Synthesis DEM Diethyl Malonate Derivative Enolate Enolate Intermediate DEM->Enolate Base (e.g., NaOEt) Alkylated_DEM Alkylated Diethyl Malonate Enolate->Alkylated_DEM Alkyl Halide (R-X) Dicarboxylic_Acid Dicarboxylic Acid Alkylated_DEM->Dicarboxylic_Acid Hydrolysis (H₃O⁺, Δ) Carboxylic_Acid Final Carboxylic Acid Dicarboxylic_Acid->Carboxylic_Acid Decarboxylation (-CO₂)

Key steps in the malonic ester synthesis pathway.

Parallel_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Dispense_Malonate Dispense Malonate Derivatives Dispense_Reagents Dispense Alkyl Halides & Base Dispense_Malonate->Dispense_Reagents Parallel_Reaction Parallel Reaction (e.g., Microwave) Dispense_Reagents->Parallel_Reaction Quench_Filter Quench & Filter Parallel_Reaction->Quench_Filter Evaporation Solvent Evaporation Quench_Filter->Evaporation Purification Automated Purification Evaporation->Purification Analysis QC Analysis (LC-MS, NMR) Purification->Analysis Data_Storage Data Storage & Library Plating Analysis->Data_Storage

General workflow for parallel alkylation of diethyl malonates.

Reactivity_Factors cluster_electronic cluster_steric cluster_conditions Reactivity Reactivity in Parallel Synthesis Electronic_Effects Electronic Effects Reactivity->Electronic_Effects Steric_Hindrance Steric Hindrance Reactivity->Steric_Hindrance Reaction_Conditions Reaction Conditions Reactivity->Reaction_Conditions EWG Electron-Withdrawing Groups (Increase Acidity) Electronic_Effects->EWG EDG Electron-Donating Groups (Decrease Acidity) Electronic_Effects->EDG Bulky_Substituents Bulky Substituents (Decrease Rate) Steric_Hindrance->Bulky_Substituents Mono_vs_Di Mono- vs. Di-substitution Steric_Hindrance->Mono_vs_Di Base_Strength Base Strength Reaction_Conditions->Base_Strength Temperature Temperature Reaction_Conditions->Temperature Solvent Solvent Reaction_Conditions->Solvent

Factors influencing the reactivity of diethyl malonate derivatives.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Diethyl Malate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Diethyl malate, a common reagent in organic synthesis, requires careful management throughout its lifecycle, including its final disposal. This guide provides essential, step-by-step procedures for the safe disposal of this compound, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This substance is classified as a hazardous material, an eye irritant, and a skin sensitizer.[1][2] It is also harmful to aquatic life with long-lasting effects, making proper environmental containment a priority.[1][3][4]

Personal Protective Equipment (PPE): A comprehensive risk assessment should guide the selection of PPE. The following are mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety glasses with side shields or goggles are required. A face shield should be used when there is a high risk of splashing.[2]

  • Hand Protection: Wear chemical-resistant gloves, such as Nitrile, Neoprene, or PVC. Always inspect gloves for integrity before use and dispose of them properly after handling.[2]

  • Body Protection: A standard laboratory coat is required. For larger quantities or a significant risk of splashing, a chemical-resistant apron or a full chemical suit is recommended.[2]

  • Respiratory Protection: While generally not necessary for small-scale use in a well-ventilated area or a chemical fume hood, a NIOSH-approved respirator with an organic vapor cartridge is essential for large spills or in poorly ventilated areas.[2]

Storage and Handling:

  • Store this compound in tightly closed original containers in a cool, dry, and well-ventilated area, away from ignition sources.[3][5]

  • Be aware that this compound may form explosive peroxides upon prolonged contact with air and light.[3] Opened containers should not be stored for more than 12 months.[3]

  • Avoid all personal contact, including inhalation of vapors.[3][4]

  • Do not allow clothing wet with the material to remain in contact with the skin.[3]

Quantitative Data Summary

While specific quantitative limits for disposal methods are determined by local, state, and federal regulations, the following table summarizes key physical and safety data for this compound.

PropertyValueSource
CAS Number 141-05-9[1]
Molecular Formula C8H12O4[1]
Boiling Point 225 °C (437 °F)[4]
Melting Point -10 °C (14 °F)[4]
Flash Point 93 °C (199.4 °F)[6]
NFPA Health Hazard 2 (Moderate)[1]
NFPA Fire Hazard 0 (Minimal)[1]
NFPA Reactivity 0 (Minimal)[1]

Step-by-Step Disposal Protocol

The primary and mandated procedure for the disposal of this compound is to use a licensed professional waste disposal service.[2] Adherence to all local, state, and federal regulations is mandatory.[3]

1. Waste Segregation and Collection:

  • Unused or Waste this compound: Collect any unused or waste this compound in a clearly labeled, sealed, and appropriate chemical waste container.[2]

  • Contaminated Materials: Separately collect all materials contaminated with this compound, including disposable PPE (gloves, etc.), absorbent materials from spills, and empty containers. These should be placed in designated hazardous waste containers.[2]

2. Spill Response:

  • In the event of a spill, immediately remove all ignition sources.[3][6]

  • Ventilate the area.[1][6]

  • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[3][6]

  • Collect the absorbed material and place it into a suitable, labeled container for chemical waste disposal.[3][6]

  • Do not let the product enter drains, as it is harmful to aquatic ecosystems.[4][7]

3. Professional Disposal:

  • Contact a licensed professional waste disposal company to arrange for the collection and disposal of the segregated waste.[2]

  • Provide the disposal service with a comprehensive list of the waste materials and their known hazards.

  • Follow all instructions provided by the waste disposal service for packaging and labeling the waste containers.

4. Post-Disposal Procedures:

  • Thoroughly clean the work area after the disposal procedures are complete.

  • Wash hands thoroughly with soap and water after handling any chemical waste.[2][3]

Experimental Protocols

The search did not yield specific experimental protocols for the chemical neutralization or in-lab degradation of this compound for disposal. The consistent and strong recommendation from safety data sheets is to utilize a licensed professional waste disposal service, which is the safest and most compliant method.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_disposal Disposal cluster_contingency Contingency start Start: this compound for Disposal ppe Don Appropriate PPE start->ppe spill_kit Ensure Spill Kit is Accessible ppe->spill_kit segregate Segregate Waste Streams spill_kit->segregate liquid_waste Unused/Waste this compound in Labeled Container segregate->liquid_waste Liquid solid_waste Contaminated PPE & Absorbents in Separate Labeled Container segregate->solid_waste Solid contact_disposal Contact Licensed Waste Disposal Service liquid_waste->contact_disposal solid_waste->contact_disposal package_label Package & Label Waste per Regulations contact_disposal->package_label hand_off Hand Off to Disposal Service package_label->hand_off end End: Disposal Complete hand_off->end spill Spill Occurs contain_spill Contain with Inert Absorbent spill->contain_spill collect_spill Collect & Place in Hazardous Waste Container contain_spill->collect_spill collect_spill->solid_waste

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations, reinforcing the trust and reliability that are the cornerstones of our professional relationship.

References

Essential Safety and Logistical Information for Handling Diethyl Malate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical reagents. This document provides essential, immediate safety protocols and logistical plans for the handling of Diethyl malate, a compound that is a skin sensitizer and eye irritant.[1][2] Adherence to these guidelines is critical to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)

A thorough risk assessment of the specific procedures being performed should guide the selection of appropriate PPE.[1] The following table summarizes the recommended personal protective equipment for handling this compound.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety glasses with side shields or goggles are required. A face shield should be used in situations with a high risk of splashing.[1][3]Protects against splashes and vapors that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves such as Nitrile, Neoprene, or PVC should be worn. Gloves must be inspected before use and disposed of properly after handling.[1]Provides a barrier against skin contact, which can cause skin irritation and may lead to skin sensitization.[1][2]
Body Protection A standard laboratory coat is required. For larger quantities or a significant risk of splashing, a chemical-resistant apron or a full suit protecting against chemicals is recommended.[1][4]Prevents contamination of personal clothing.[1]
Respiratory Protection Generally not required for small-scale use in a well-ventilated area or a chemical fume hood. For large spills, in poorly ventilated areas, or when exposure limits may be exceeded, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[1][3]Protects against the inhalation of vapors which can be irritating to the respiratory system.[1][3]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.[1]

1. Preparation:

  • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[1]

  • Verify that safety equipment, including a spill kit and eyewash station, is accessible.[1]

  • Don the appropriate personal protective equipment as outlined in the table above.[1]

2. Handling:

  • Handle this compound in a well-ventilated area and avoid breathing in vapors, mist, or gas.[1]

  • Carefully measure and dispense the required amount, avoiding direct contact with skin and eyes.[1]

  • Keep the container tightly closed when not in use to prevent the release of vapors.[1][3]

  • Do not eat, drink, or smoke in the handling area.[1][5]

3. Post-Handling:

  • Thoroughly clean the work area upon completion of the procedure.[1]

  • Decontaminate all non-disposable equipment that has come into contact with this compound.

  • Remove and dispose of contaminated gloves and other disposable PPE in a designated chemical waste container.[1][6]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[1]

  • Waste Segregation:

    • Unused or waste this compound should be collected in a clearly labeled, sealed container.[1]

    • Contaminated disposable PPE, absorbent materials from spills, and empty containers should be collected separately in designated hazardous waste containers.[1]

  • Disposal Procedure:

    • All waste must be handled in accordance with local, state, and federal regulations.[1][5]

    • Contact a licensed professional waste disposal service to dispose of the material.[1]

    • Do not dispose of this compound down the drain, as it is harmful to aquatic life with long-lasting effects.[1]

Emergency Procedures

Spills:

  • For minor spills, remove all ignition sources.[5] Contain and absorb the spill with an inert material such as sand or vermiculite.[3][5] Place the material in a suitable, labeled container for waste disposal.[5]

  • For major spills, clear the area and move upwind.[5] Alert the fire brigade and inform them of the location and nature of the hazard.[5]

First Aid:

  • Eye Contact: Immediately flush eyes with fresh, running water.[5]

  • Skin Contact: Immediately remove all contaminated clothing and flush skin and hair with running water and soap if available.[2][5] Seek medical attention if irritation or a rash occurs.[2]

  • Inhalation: Remove the individual from the contaminated area to fresh air.[2][5] If not breathing, apply artificial respiration.[5] Transport to a hospital or doctor without delay.[5]

  • Ingestion: If swallowed, immediately give a glass of water.[5] Call a poison center or doctor if you feel unwell.[2]

Experimental Workflow for Safe Handling of this compound

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Waste Disposal prep_area Prepare Work Area (Fume Hood) verify_safety Verify Safety Equipment (Spill Kit, Eyewash) prep_area->verify_safety don_ppe Don Appropriate PPE verify_safety->don_ppe measure Measure & Dispense don_ppe->measure experiment Perform Experiment measure->experiment close_container Keep Container Closed experiment->close_container clean_area Clean Work Area close_container->clean_area decontaminate Decontaminate Equipment clean_area->decontaminate dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands segregate Segregate Waste wash_hands->segregate dispose Professional Disposal segregate->dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl malate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Diethyl malate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.